4-Isobutyloxazolidine-2,5-dione
Description
The exact mass of the compound this compound is 157.07389321 g/mol and the complexity rating of the compound is 188. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 351903. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(2-methylpropyl)-1,3-oxazolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-4(2)3-5-6(9)11-7(10)8-5/h4-5H,3H2,1-2H3,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWZWIVZROVFEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)OC(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871738 | |
| Record name | 4-(2-Methylpropyl)-1,3-oxazolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51248-35-2, 3190-70-3 | |
| Record name | DL-Leucine N-carboxy anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51248-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Leucine N-carboxy anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3190-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-4-Isopropyloxazolidine-2,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003190703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isobutyloxazolidine-2,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051248352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leucine anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351903 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-isobutyloxazolidine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.877 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Isobutyloxazolidine-2,5-dione: A Key Building Block in Polypeptide Synthesis
Foreword: Unveiling the Potential of Leucine N-Carboxyanhydride
In the landscape of modern drug development and materials science, the precise construction of macromolecules is paramount. Among the arsenal of synthetic tools available to researchers, α-amino acid N-carboxyanhydrides (NCAs) stand out as highly efficient monomers for the creation of polypeptides with controlled architectures. This guide provides a comprehensive technical overview of a particularly valuable NCA: 4-isobutyloxazolidine-2,5-dione, the N-carboxyanhydride derived from the amino acid L-leucine (Leu-NCA).
This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the chemical properties, structure, synthesis, and applications of this versatile building block. We will delve into the causality behind experimental choices, provide validated protocols, and explore its role in the synthesis of significant therapeutic agents.
Chemical Identity and Structure
This compound is a heterocyclic organic compound featuring a five-membered oxazolidine ring with two carbonyl groups at positions 2 and 5. The isobutyl group, derived from the side chain of L-leucine, is attached at the 4-position, conferring chirality to the molecule.
Systematic and Common Nomenclature:
-
IUPAC Name: (4S)-4-(2-methylpropyl)-1,3-oxazolidine-2,5-dione
-
Common Names: L-Leucine N-carboxyanhydride, Leu-NCA, (S)-4-isobutyloxazolidine-2,5-dione
-
CAS Number: 3190-70-3
The structure of Leu-NCA is fundamental to its reactivity. The anhydride linkage makes the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack, which is the basis for its polymerization.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of Leu-NCA is crucial for its handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₁NO₃ | --INVALID-LINK-- |
| Molecular Weight | 157.17 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline solid | [Various supplier data] |
| Melting Point | Approximately 77-80 °C (decomposes) | [Various supplier data, may vary with purity] |
| Solubility | Soluble in many organic solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), dichloromethane (DCM), and ethyl acetate. Insoluble in non-polar solvents like hexane. | [General knowledge on NCAs] |
| Stability | Highly sensitive to moisture and heat. Hydrolyzes in the presence of water to regenerate L-leucine and release carbon dioxide. Should be stored under inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20 °C is recommended). | [General knowledge on NCAs] |
Spectroscopic Data:
The identity and purity of Leu-NCA can be confirmed using various spectroscopic techniques.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 6.43 (br s, 1H, NH ), 4.33 (dd, J = 8.9, 4.0 Hz, 1H, CH ), 1.82 (m, 2H, CH ₂), 1.68 (m, 1H, CH (CH₃)₂), 0.99 (m, 6H, C(CH ₃)₂)
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) 170.25 (C=O), 153.38 (C=O), 56.33 (α-CH), 40.88 (β-CH₂), 25.06 (γ-CH), 22.79 and 21.59 (δ-CH₃)
-
FT-IR (cm⁻¹): Characteristic strong carbonyl stretching bands for the anhydride group are observed around 1850 and 1780 cm⁻¹.
Synthesis and Reactivity
The synthesis of Leu-NCA is most commonly achieved through the phosgenation of L-leucine. This method, often referred to as the Fuchs-Farthing method, provides a direct and efficient route to the desired product.
Synthetic Workflow
The general workflow for the synthesis of Leu-NCA involves the reaction of L-leucine with a phosgenating agent, such as phosgene, diphosgene, or triphosgene, in an anhydrous solvent.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Causality: The use of anhydrous solvents and an inert atmosphere is critical to prevent premature hydrolysis of the NCA product and side reactions with the highly reactive phosgenating agent. Triphosgene is often preferred over phosgene gas for safety and ease of handling. An HCl scavenger, such as α-pinene, can be added to drive the reaction to completion by removing the HCl byproduct.[1]
Materials:
-
L-Leucine (dried under vacuum)
-
Triphosgene
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane or petroleum ether
-
α-Pinene (optional, as HCl scavenger)
-
Nitrogen or Argon gas supply
-
Schlenk flask and other standard glassware
Procedure:
-
Suspend L-leucine (1.0 eq) in anhydrous THF in a Schlenk flask under a nitrogen atmosphere.
-
To the stirred suspension, add α-pinene (optional, ~2.5 eq).
-
Carefully add solid triphosgene (0.33-0.40 eq) in portions. Caution: Triphosgene is toxic and decomposes to phosgene. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Heat the reaction mixture to reflux (around 65 °C) until the suspension becomes a clear solution (typically 30-60 minutes).
-
Cool the solution to room temperature.
-
Remove the solvent under reduced pressure to obtain a crude oil or solid.
-
Add anhydrous hexane or petroleum ether to the crude product to induce precipitation of the Leu-NCA as a white solid.
-
Filter the solid under a nitrogen atmosphere, wash with cold anhydrous hexane, and dry under high vacuum.
-
Store the purified Leu-NCA under an inert atmosphere at -20 °C.
Reactivity and Mechanism of Polymerization
The primary utility of Leu-NCA lies in its ability to undergo ring-opening polymerization (ROP) to form polyleucine. The most common and controlled method for this is initiation with a primary amine.
The "normal amine mechanism" proceeds in two main stages: initiation and propagation.
Caption: Ring-opening polymerization via the normal amine mechanism.
-
Initiation: A primary amine nucleophilically attacks the C5 carbonyl of the Leu-NCA. The ring opens, and subsequent decarboxylation yields a leucine monomer with a terminal amine group.
-
Propagation: The newly formed terminal amine of the growing polypeptide chain then acts as the nucleophile, attacking another Leu-NCA monomer and adding it to the chain. This process repeats, leading to the formation of a polypeptide.
This mechanism allows for the synthesis of polypeptides with controlled molecular weights and narrow molecular weight distributions, where the degree of polymerization is determined by the monomer-to-initiator ratio.
Applications in Drug Development
The ability to form well-defined polypeptides makes Leu-NCA a valuable reagent in the pharmaceutical industry.
Glatiramer Acetate (Copaxone®)
Leu-NCA is one of the four N-carboxyanhydrides used in the synthesis of Glatiramer Acetate, a blockbuster drug for the treatment of multiple sclerosis.[2][3] Glatiramer Acetate is a random copolymer of L-alanine, L-glutamic acid, L-lysine, and L-tyrosine. The synthesis involves the random ring-opening copolymerization of the respective NCAs, including Leu-NCA's structural isomer, L-Alanine-NCA.[4] The precise ratio and reaction conditions of the NCA monomers are critical to the final product's therapeutic efficacy.[5]
Polypeptide-Based Drug Delivery Systems
Polyleucine, synthesized from Leu-NCA, is a hydrophobic polypeptide. This property is exploited in the creation of amphiphilic block copolymers, which can self-assemble into micelles or vesicles for drug encapsulation and delivery. The hydrophobic polyleucine core can house poorly water-soluble drugs, while a hydrophilic block forms a protective corona, enhancing solubility and circulation time in the body.
Prodrug Strategies
L-leucine has been investigated as a promoiety in prodrugs of HIV protease inhibitors like Saquinavir.[1] While not a direct application of Leu-NCA in the final synthesis, the principles of peptide chemistry, for which Leu-NCA is a fundamental reagent, are central to these strategies aimed at improving the oral bioavailability of parent drugs.
Safety and Handling
As a highly reactive chemical, this compound requires careful handling.
-
Hazards: N-carboxyanhydrides are generally classified as irritants. They can cause skin and serious eye irritation. Inhalation of the dust may cause respiratory irritation. The primary hazard is its high reactivity with water, including atmospheric moisture.
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a freezer at -20 °C to minimize degradation.
-
Disposal: Dispose of in accordance with local, state, and federal regulations. Unreacted NCA can be quenched by slowly adding it to a stirred solution of a non-nucleophilic alcohol, such as isopropanol, to safely convert it to the corresponding amino acid ester.
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for the precise engineering of polypeptides. Its well-defined structure and predictable reactivity through ring-opening polymerization have made it indispensable in the synthesis of therapeutic copolymers like Glatiramer Acetate and in the development of advanced drug delivery systems. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for any researcher or scientist looking to leverage the power of polypeptide chemistry in their work.
References
- 1. bmse000920 L-Leucine at BMRB [bmrb.io]
- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 3. US8575198B1 - In-process control for the manufacture of glatiramer acetate - Google Patents [patents.google.com]
- 4. pmcisochem.fr [pmcisochem.fr]
- 5. Process signatures in glatiramer acetate synthesis: structural and functional relationships - PMC [pmc.ncbi.nlm.nih.gov]
N-Carboxyleucine Anhydride CAS number and molecular weight
An In-Depth Technical Guide to N-Carboxyleucine Anhydride: Synthesis, Polymerization, and Applications
Introduction
N-α-Carboxyleucine anhydride (Leucine NCA), also known as (4S)-4-isobutyl-1,3-oxazolidine-2,5-dione, is a heterocyclic organic compound derived from the essential amino acid L-leucine. As a class, N-carboxyanhydrides (NCAs) are highly valuable monomers for the synthesis of polypeptides with well-defined structures, molecular weights, and low polydispersity. The unique reactivity of the anhydride ring allows for controlled ring-opening polymerization (ROP), a process that emulates nature's protein synthesis, albeit with synthetic control. This process is notable for its efficiency, as the only byproduct is carbon dioxide, simplifying purification and making it an attractive method for creating advanced biomaterials.[1]
This guide serves as a comprehensive resource for researchers and professionals in drug development and polymer chemistry. It provides an in-depth exploration of the fundamental properties of Leucine NCA, detailed protocols for its synthesis and purification, a mechanistic overview of its polymerization, and a discussion of its applications in creating functional polypeptides for the biomedical field.
Core Physicochemical Properties
A thorough understanding of the fundamental properties of Leucine NCA is critical for its proper handling, storage, and use in synthesis. Key data are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 3190-70-3 | [2][3] |
| Molecular Formula | C₇H₁₁NO₃ | [2][3] |
| Molecular Weight | 157.17 g/mol | [3][4] |
| Appearance | White solid / crystalline powder | [2] |
| Melting Point | 76.5-78 °C | [4] |
| Synonyms | L-Leucine NCA, N-Carboxy-L-leucine anhydride, (4S)-4-(2-Methylpropyl)-2,5-oxazolidinedione | [3][4][5] |
| Storage Temperature | -20°C | [2][6] |
| Stability | Moisture-sensitive; prone to hydrolysis.[2][7] |
Synthesis of N-Carboxyleucine Anhydride
The synthesis of high-purity Leucine NCA is paramount for achieving controlled polymerization. The most established and widely used method is the Leuchs method, which involves the phosgenation of the parent amino acid.[2] This reaction converts the amino and carboxylic acid functionalities of L-leucine into a cyclic anhydride. While effective, this method traditionally uses highly toxic phosgene gas. Modern adaptations utilize safer phosgene equivalents like diphosgene (trichloromethyl chloroformate) or triphosgene (bis(trichloromethyl) carbonate), which are liquids or solids, respectively, and easier to handle.[1][8]
The core principle of the reaction involves the formation of an intermediate N-chloroformyl amino acid, which rapidly cyclizes to form the NCA and releases hydrogen chloride (HCl). A critical challenge in scaling up this synthesis is the management of the generated HCl, which can catalyze undesired side reactions, including premature polymerization or hydrolysis of the NCA product.[9][10] Therefore, the reaction is typically performed under anhydrous conditions, often with a means to remove HCl, such as an inert gas flow or the addition of an acid scavenger.[10]
Diagram: Synthesis Workflow of Leucine NCA
References
- 1. pmcisochem.fr [pmcisochem.fr]
- 2. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
- 3. fishersci.dk [fishersci.dk]
- 4. pure.mpg.de [pure.mpg.de]
- 5. L-Leucine NCA - tcsc0031376 - Taiclone [taiclone.com]
- 6. usbio.net [usbio.net]
- 7. fishersci.com [fishersci.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Understanding the Fuchs-Farthing method for NCA synthesis
An In-Depth Technical Guide to the Fuchs-Farthing Method for N-Carboxyanhydride (NCA) Synthesis
Authored by a Senior Application Scientist
Introduction: The Central Role of N-Carboxyanhydrides (NCAs)
In the landscape of polymer chemistry and drug development, α-Amino Acid N-Carboxyanhydrides (NCAs) are indispensable monomers.[1][2] Their high reactivity enables the synthesis of well-defined polypeptides through ring-opening polymerization (ROP), a cornerstone for creating advanced biomaterials for drug delivery, tissue engineering, and molecular imaging.[2][3][4] The Fuchs-Farthing method, first reported in 1950, represents one of the most direct and widely employed routes for NCA synthesis, involving the direct phosgenation of a free α-amino acid.[5][6][7]
This guide provides an in-depth examination of the Fuchs-Farthing method, focusing on its modern iteration using triphosgene—a safer, solid phosgene equivalent. We will explore the underlying reaction mechanism, provide a field-proven experimental protocol, and discuss the critical parameters that ensure the synthesis of high-purity NCAs essential for controlled polymerizations.
The Fuchs-Farthing Reaction: Mechanism and Rationale
The core of the Fuchs-Farthing method is the conversion of an amino acid into its corresponding cyclic NCA through the action of phosgene (COCl₂) or a phosgene precursor.[6][7] While historically performed with highly toxic phosgene gas, contemporary lab-scale syntheses overwhelmingly favor the use of bis(trichloromethyl) carbonate, known as triphosgene.[8][9] Triphosgene is a stable, crystalline solid that can be handled with greater ease and safety, generating phosgene in situ under reaction conditions.[3][8][9]
The reaction proceeds through a two-step mechanism:
-
Formation of an N-Chloroformyl Amino Acid Intermediate: The amine group of the amino acid performs a nucleophilic attack on a carbonyl carbon of phosgene. This results in the formation of an N-chloroformyl amino acid intermediate and the liberation of one equivalent of hydrogen chloride (HCl).
-
Intramolecular Cyclization and Ring Closure: The carboxylic acid group of the intermediate then performs an intramolecular nucleophilic attack on the newly formed chloroformyl carbon. This cyclization event expels a second equivalent of HCl, resulting in the formation of the stable, five-membered NCA ring.
The generation of HCl is a critical aspect of the reaction. While the acidic environment helps prevent premature, base-catalyzed polymerization of the newly formed NCA, it can also lead to the formation of amino acid hydrochloride salts, which can hinder the reaction's progress.[10] Furthermore, prolonged exposure to HCl under heat can cause undesired ring-opening of the NCA product.[11] Modern protocols often incorporate strategies to mitigate these effects, such as careful control of reaction temperature and time.
Reaction Mechanism Visualization
The following diagram illustrates the mechanistic pathway for NCA synthesis using the Fuchs-Farthing method.
Caption: Reaction mechanism of the Fuchs-Farthing method.
Detailed Experimental Protocol: Synthesis of γ-Benzyl-L-Glutamate NCA (BLG-NCA)
This protocol details a robust and reproducible method for synthesizing a common NCA monomer using triphosgene. The principles described are broadly applicable to other amino acids with appropriate adjustments to solvent and purification conditions.
Safety First: Handling Triphosgene
WARNING: Triphosgene is a toxic substance and a moisture-sensitive solid that can decompose to release phosgene gas, especially upon heating or contact with nucleophiles.[9][12] All manipulations must be performed in a certified chemical fume hood.[13] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and dual-layer gloves (e.g., nitrile over vinyl).[13] Have a quenching solution (e.g., concentrated ammonium hydroxide or sodium bicarbonate) readily available.
Materials and Reagents
-
γ-Benzyl-L-glutamate (BLG), >99% purity
-
Triphosgene (Bis(trichloromethyl) carbonate), >98% purity
-
Anhydrous Tetrahydrofuran (THF), <50 ppm H₂O
-
Anhydrous n-Hexane
-
Argon or Nitrogen gas, high purity
-
Standard, oven-dried glassware with ground glass joints
-
Schlenk line or equivalent inert atmosphere setup
-
Magnetic stirrer and stir bars
-
Cannula for solvent transfer
-
Rotary evaporator
Step-by-Step Methodology
-
Preparation of Starting Material:
-
Place 10.0 g of γ-benzyl-L-glutamate into a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar.
-
Dry the amino acid under high vacuum (e.g., on a Schlenk line) at 60 °C for at least 4 hours to remove residual water.[14] This step is critical as water can initiate polymerization of the NCA product.
-
Allow the flask to cool to room temperature and backfill with an inert gas (Argon or Nitrogen).
-
-
Reaction Setup:
-
To the flask containing the dried amino acid, add 150 mL of anhydrous THF via cannula transfer under a positive pressure of inert gas.
-
Stir the suspension vigorously. The amino acid will not fully dissolve at this stage.
-
In a separate, dry 100 mL flask, dissolve 4.5 g of triphosgene in 50 mL of anhydrous THF under an inert atmosphere. This creates a triphosgene stock solution.
-
Equip the reaction flask with a reflux condenser connected to the inert gas line, which is vented through an oil bubbler or a scrubbing system containing an alkaline solution to neutralize evolved HCl gas.[10]
-
-
Reaction Execution:
-
Using a syringe or dropping funnel, add the triphosgene solution dropwise to the stirring amino acid suspension over 30-45 minutes.
-
After the addition is complete, slowly heat the reaction mixture to 50-55 °C using an oil bath.
-
Maintain this temperature and continue stirring. The reaction progress can be monitored visually; the suspended amino acid will gradually dissolve as it converts to the soluble NCA, and vigorous bubbling (HCl evolution) will be observed. The reaction is typically complete when the solution becomes clear (approximately 2-4 hours).[14]
-
-
Work-up and Isolation:
-
Once the reaction is complete (solution is clear), cool the flask to room temperature.
-
Filter the solution through a pad of Celite (diatomaceous earth) under an inert atmosphere to remove any fine, insoluble byproducts.[15] This step is crucial for achieving high purity.
-
Transfer the clear filtrate to a dry round-bottom flask.
-
Remove approximately two-thirds of the THF under reduced pressure using a rotary evaporator. Caution: Do not heat the solution during evaporation to prevent thermal decomposition.
-
Transfer the concentrated solution into a flask containing 300 mL of vigorously stirring, anhydrous n-hexane. This will cause the NCA to precipitate as a white solid.
-
Allow the suspension to stir in an ice bath for 30 minutes to maximize precipitation.
-
-
Purification and Storage:
-
Collect the crude NCA product by filtration under an inert atmosphere.
-
Wash the solid with two portions of cold, anhydrous n-hexane.
-
For highest purity, recrystallize the crude product from a minimal amount of hot anhydrous THF or ethyl acetate, followed by precipitation with n-hexane.[14]
-
Dry the purified white, crystalline NCA product under high vacuum for several hours.
-
Store the final product in a sealed container under an inert atmosphere at -20 °C to prevent degradation and moisture-induced polymerization.
-
Workflow Visualization
Caption: Step-by-step workflow for Fuchs-Farthing NCA synthesis.
Quantitative Data and Expected Outcomes
The Fuchs-Farthing method, when properly executed, provides good to excellent yields of high-purity NCA monomers. The table below summarizes typical reaction parameters and outcomes for several common amino acids.
| Amino Acid | Phosgene Source | Typical Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Recrystallization Solvent |
| L-Alanine | Triphosgene | THF | 50-60 | 2-5 | 80-90 | THF/Hexane |
| L-Leucine | Triphosgene | Ethyl Acetate | 50-60 | 3-6 | 85-95 | Ethyl Acetate/Hexane |
| γ-Benzyl-L-glutamate | Triphosgene | THF | 50-55 | 2-4 | >90 | THF/Hexane |
| L-Tryptophan | Diphosgene | THF | Ambient | 2.5 | 75-85 | Not specified |
| L-Valine | Triphosgene | THF | 60 | 4 | 80-90 | Ethyl Acetate/Hexane |
Note: Reaction times and yields are approximate and can vary based on scale, purity of reagents, and specific laboratory conditions. Data compiled from literature sources and common laboratory practice.[10][15][16]
Conclusion: A Validated Pathway to High-Purity Monomers
The Fuchs-Farthing method, particularly with the use of triphosgene, remains a cornerstone of polypeptide synthesis. Its directness and efficiency are unparalleled for producing the high-purity NCA monomers required for controlled ring-opening polymerizations.[5] By understanding the underlying mechanism, adhering to strict safety and anhydrous protocols, and validating the product through proper purification and characterization, researchers can reliably access a wide array of polypeptide building blocks. This self-validating system, from reaction monitoring to final product purification, ensures that the resulting monomers are fit for the demanding applications in modern materials science and drug development.
References
- 1. Recent advances in amino acid N-carboxyanhydrides and synthetic polypeptides: chemistry, self-assembly and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 7. Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]
- 11. Rapid and Mild Synthesis of Amino Acid N-Carboxy Anhydrides Using Basic-to-Acidic Flash Switching in a Micro-flow Reactor | Laboratory for Chemistry and Life Science, Institute of Integrated Research | Institute of Science Tokyo [res.titech.ac.jp]
- 12. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 13. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. CN103204821A - Method for preparing amino acid N-carboxyanhydride - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Solubility of 4-Isobutyloxazolidine-2,5-dione in Organic Solvents
Executive Summary
4-Isobutyloxazolidine-2,5-dione, commonly known as L-Leucine N-Carboxyanhydride (Leu-NCA), is a critical monomer for the synthesis of advanced polypeptides and hybrid biomaterials.[1] The success of its ring-opening polymerization (ROP) is profoundly dependent on the choice of solvent, which governs not only monomer solubility but also reaction kinetics and the stability of the growing polymer chain. This guide provides a comprehensive overview of the principles dictating Leu-NCA solubility, offers expert insights into solvent selection for both dissolution and reaction, and presents a robust, self-validating protocol for the precise quantitative determination of its solubility.
Introduction: The Critical Role of a Specialized Monomer
This compound (CAS No: 3190-70-3) is a heterocyclic compound derived from the amino acid L-leucine.[2][3] As an N-carboxyanhydride (NCA), it serves as a high-purity, activated monomer for the production of poly-L-leucine and complex block copolypeptides.[1][4] These polymers are integral to applications in drug delivery, tissue engineering, and nanotechnology.[5]
The solubility of Leu-NCA is a parameter of paramount importance. Inadequate solubility can lead to heterogeneous reaction mixtures, unpredictable polymerization kinetics, and difficulty in achieving high molecular weight polymers.[6] Conversely, an inappropriate solvent choice, even if it provides good solubility, can trigger premature polymerization or degradation of the monomer.[7] This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to navigate the complexities of Leu-NCA solubility.
Theoretical Framework: Understanding the Molecular Basis of Solubility
The solubility of Leu-NCA is best understood by examining its molecular structure, which possesses both polar and non-polar characteristics. This duality dictates its interaction with different classes of organic solvents, a principle often summarized as "like dissolves like."[8]
-
Polar Domain: The oxazolidine-2,5-dione ring is the polar core of the molecule. It contains two carbonyl groups (C=O) and an N-H bond, making it rich in electron density and capable of participating in dipole-dipole interactions and acting as a hydrogen bond acceptor (the carbonyl oxygens) and donor (the N-H proton).
-
Non-Polar Domain: The isobutyl side chain (-CH₂CH(CH₃)₂) is a hydrophobic, non-polar aliphatic group. This portion of the molecule interacts favorably with non-polar solvents through van der Waals forces.
The overall solubility in a given solvent is a balance between these competing characteristics. Solvents that can effectively solvate both the polar ring and the non-polar side chain will exhibit the highest dissolving capacity.
References
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. (S)-4-isobutyloxazolidine-2,5-dione | C7H11NO3 | CID 10236023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NCA - UNCA | PMC Isochem [pmcisochem.fr]
- 5. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pmcisochem.fr [pmcisochem.fr]
- 8. youtube.com [youtube.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of N-Carboxyleucine Anhydride
Introduction: The Central Role of N-Carboxyleucine Anhydride (Leu-NCA) in Modern Polypeptide Synthesis
N-α-carboxyanhydrides (NCAs) are indispensable monomers for the synthesis of well-defined polypeptides via ring-opening polymerization (ROP). Among them, N-Carboxyleucine Anhydride (Leu-NCA) serves as a critical building block for creating synthetic polypeptides with hydrophobic domains, mimicking natural protein structures and enabling applications in drug delivery, biomaterials, and nanotechnology. The precise control over the ROP of Leu-NCA is paramount, as it dictates the final molecular weight, polydispersity, and end-group fidelity of the resulting poly-L-leucine.[1]
This level of control is unattainable without rigorous analytical characterization of the monomer. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, stands as the most powerful and informative tool for this purpose. It provides an unambiguous confirmation of the successful synthesis of the strained five-membered NCA ring, offers a quantitative assessment of monomer purity, and serves as a real-time monitoring technique for the polymerization process.
This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data of Leu-NCA. It is designed for researchers, scientists, and drug development professionals who require a deep, field-proven understanding of how to leverage NMR to ensure the quality of their Leu-NCA monomer and the success of their polypeptide syntheses.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR spectral data, the following standardized numbering scheme for the atoms in N-Carboxyleucine Anhydride will be used throughout this guide.
Figure 1: Molecular structure of Leu-NCA with atom numbering for NMR correlation.
Part 1: ¹H NMR Spectral Analysis of Leu-NCA
The ¹H NMR spectrum provides a detailed fingerprint of the proton environments within the Leu-NCA molecule. Its primary utility lies in confirming the structure, particularly the integrity of the NCA ring and the leucine side chain.
Experimental Protocol: ¹H NMR Sample Preparation and Acquisition
Rationale: The choice of solvent and the handling procedure are critical. NCAs are highly susceptible to moisture, which can initiate uncontrolled polymerization or hydrolysis, leading to the appearance of impurities in the spectrum.[1][2] Therefore, anhydrous deuterated solvents are mandatory. Deuterated chloroform (CDCl₃) is commonly used due to its excellent dissolving power for many NCAs and its relative inertness. Deuterated dimethyl sulfoxide (DMSO-d₆) is an alternative, particularly if solubility in CDCl₃ is limited.[3]
Step-by-Step Protocol:
-
Drying: Ensure the NMR tube is rigorously dried in an oven at >100 °C for several hours and cooled under a stream of dry nitrogen or in a desiccator.
-
Sample Preparation: In a glovebox or under an inert atmosphere (e.g., argon), weigh approximately 5-10 mg of Leu-NCA directly into the dried NMR tube.
-
Solvent Addition: Using a dry syringe, add ~0.6-0.7 mL of anhydrous deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Mixing: Cap the NMR tube securely and gently invert several times or sonicate briefly to ensure complete dissolution.
-
Data Acquisition: Acquire the spectrum immediately. A standard ¹H NMR experiment on a 400 MHz or higher spectrometer is sufficient. Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio and a relaxation delay (d1) of at least 2-5 seconds to allow for quantitative integration.
Interpretation of the ¹H NMR Spectrum
The spectrum of pure Leu-NCA will exhibit characteristic signals corresponding to each unique proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the anhydride ring and the local magnetic environment.
| Proton Assignment | Typical δ (ppm) in CDCl₃ | Multiplicity | Coupling (J, Hz) | Key Insights |
| N-H (N3) | 6.0 - 7.0 | Broad singlet (br s) | N/A | Presence confirms the NCA ring. Can exchange with trace D₂O. Position and broadness are concentration and solvent dependent. |
| α-H (C4) | 4.2 - 4.5 | Triplet (t) or dd | ~8-9 Hz | Downfield shift confirms attachment to the electron-withdrawing NCA ring. A clean multiplicity indicates a pure, intact monomer. |
| β-CH₂ (Cβ) | 1.8 - 2.0 | Multiplet (m) | - | Complex pattern due to coupling with both α-H and γ-H. |
| γ-CH (Cγ) | 1.6 - 1.8 | Multiplet (m) | ~6-7 Hz | Nonet or multiplet resulting from coupling to β-CH₂ and the two δ-CH₃ groups. |
| δ-CH₃ (Cδ1, Cδ2) | 0.9 - 1.0 | Doublet (d) | ~6-7 Hz | Two distinct methyl groups appear as a doublet due to coupling with the γ-CH. Integration should correspond to 6 protons. |
Table 1: Summary of characteristic ¹H NMR spectral data for N-Carboxyleucine Anhydride in CDCl₃.
Part 2: ¹³C NMR Spectral Analysis of Leu-NCA
While ¹H NMR confirms the proton framework, ¹³C NMR provides direct evidence of the carbon skeleton, most importantly the two carbonyl carbons of the anhydride ring. The chemical shifts of these carbons are highly diagnostic for the successful formation of the NCA.[4]
Interpretation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. The signals for the carbonyl carbons are found far downfield and are unambiguous indicators of NCA formation.
| Carbon Assignment | Typical δ (ppm) in CDCl₃ | Key Insights |
| C=O (C5) | 168 - 172 | The downfield shift is characteristic of an anhydride/carbamate carbonyl carbon.[4][5] Its presence is primary evidence of NCA ring formation. |
| C=O (C2) | 151 - 154 | This second carbonyl signal, typically upfield from the other, confirms the complete five-membered anhydride structure. |
| α-C (C4) | 55 - 60 | The chemical shift for the α-carbon. |
| Cβ | 40 - 42 | Signal for the methylene carbon of the isobutyl side chain. |
| Cγ | 24 - 26 | Signal for the methine carbon of the isobutyl side chain. |
| Cδ1, Cδ2 | 21 - 23 | Signals for the two diastereotopic methyl carbons. May appear as one or two closely spaced peaks. |
Table 2: Summary of characteristic ¹³C NMR spectral data for N-Carboxyleucine Anhydride in CDCl₃.
The observation of two distinct carbonyl signals in the 151-172 ppm range is the most definitive piece of evidence from ¹³C NMR for the successful synthesis of the NCA, distinguishing it from starting materials like the parent amino acid or N-protected intermediates.[6][7]
Part 3: Practical Applications of NMR in Leu-NCA Analysis
Beyond structural confirmation, NMR is a vital tool for quality control and reaction monitoring.
Assessing Monomer Purity
A clean NMR spectrum is the gold standard for monomer purity. Common impurities can be readily identified and, in many cases, quantified.
-
Residual Solvents: Peaks from synthesis or purification solvents (e.g., ethyl acetate, hexane, tetrahydrofuran) are easily identified by their known chemical shifts.[8][9][10]
-
Leucine (Starting Material): The presence of unreacted L-leucine would be indicated by a very broad signal for the zwitterionic amine/acid protons and a different chemical shift for the α-proton, typically around 3.7 ppm.
-
Oligomers/Polymers: The appearance of broad signals in the polypeptide region (e.g., a broad α-H signal around 3.9-4.1 ppm) indicates premature polymerization.[11]
-
Hydrolysis Product: The formation of leucine carbamic acid from ring-opening by water is an unstable intermediate, but its presence can lead to other byproducts. Any deviation from the clean signals described above warrants investigation.
Quantitative Analysis (qNMR): By adding a known amount of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene), the absolute purity of the Leu-NCA can be determined by comparing the integral of the standard's signal to the integral of a well-resolved monomer signal (e.g., the α-H).
Monitoring Ring-Opening Polymerization (ROP)
NMR is the preferred method for monitoring the kinetics of Leu-NCA polymerization. By taking aliquots from the reaction mixture at different time points, one can track the conversion of the monomer to the polymer.
Figure 2: Workflow for monitoring Leu-NCA polymerization using ¹H NMR.
The key diagnostic signals to monitor are:
-
Disappearance of Monomer α-H: The signal at ~4.2-4.5 ppm will decrease in intensity as the reaction proceeds.
-
Appearance of Polymer α-H: A new, typically broader signal will appear around 3.9-4.1 ppm, corresponding to the α-protons within the newly formed poly-L-leucine backbone.[12][13]
The percent conversion can be calculated from the relative integrals of these two peaks: Conversion (%) = [Integral(Polymer α-H)] / [Integral(Polymer α-H) + Integral(Monomer α-H)] × 100
This real-time analysis allows for precise control over the degree of polymerization and ensures the reaction proceeds as expected.
Conclusion
¹H and ¹³C NMR spectroscopy are not merely characterization techniques; they are foundational pillars for the successful synthesis of advanced polypeptides. For N-Carboxyleucine Anhydride, NMR provides an unparalleled depth of information, from the initial confirmation of its challenging synthesis to the quantitative assessment of its purity and the precise monitoring of its polymerization. By mastering the interpretation of these spectra, as detailed in this guide, researchers and developers can ensure the quality of their materials, leading to more reliable, reproducible, and ultimately more effective polypeptide-based technologies.
References
- 1. Synthesis and characterization of poly-L-leucine initialized and immobilized by rehydrated hydrotalcite: understanding stability and the nature of interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. Solved Provided below is the 13C-NMR spectrum of the | Chegg.com [chegg.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. epfl.ch [epfl.ch]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Ring-Opening Polymerization of 4-Isobutyloxazolidine-2,5-dione (L-Leucine N-Carboxyanhydride)
Executive Summary
The synthesis of polypeptides with well-defined structures is paramount for advancements in drug delivery, tissue engineering, and biomaterials. Among the various synthetic methods, the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) stands out as the most efficient technique for producing high molecular weight polypeptides.[1] This guide provides a comprehensive exploration of the ROP of 4-isobutyloxazolidine-2,5-dione, the NCA derived from L-leucine (Leu-NCA). We will dissect the core polymerization mechanisms, provide field-proven experimental protocols, and discuss the critical parameters that govern the synthesis of poly-L-leucine (PLL), a polypeptide known for its ability to form stable α-helical secondary structures.[1]
Introduction: The Significance of Poly-L-Leucine
This compound, commonly known as L-leucine N-carboxyanhydride (Leu-NCA), is a cyclic monomer essential for the synthesis of poly-L-leucine (PLL).[2] PLL is a synthetic polypeptide that, due to the bulky, hydrophobic isobutyl side chains of its leucine residues, readily adopts a stable α-helical conformation.[1] This ordered structure is crucial for many of its applications, which range from forming the hydrophobic core of self-assembling block copolymer micelles for drug encapsulation to creating stable hydrogels.[3]
However, the utility of PLL is critically dependent on the ability to control its molecular weight (Mw) and maintain a narrow molecular weight distribution (polydispersity index, PDI). Achieving this control requires a deep understanding of the Leu-NCA ring-opening polymerization mechanism, as the choice of initiator and reaction conditions can dramatically influence the polymerization pathway and the final properties of the polymer. This guide will illuminate these mechanistic pathways to empower researchers to synthesize PLL with predictable and tailored characteristics.
The Monomer: this compound (Leu-NCA)
The successful synthesis of high-quality poly-L-leucine begins with a high-purity monomer. Leu-NCA is typically synthesized from L-leucine and a phosgene source, such as triphosgene, in an anhydrous solvent like tetrahydrofuran (THF).[4]
Protocol: Synthesis of L-Leucine N-Carboxyanhydride (Leu-NCA) [4]
-
Suspend L-leucine (e.g., 61.0 mmol) in anhydrous THF (100 mL) under a nitrogen atmosphere.
-
Sequentially add α-pinene (157 mmol, to scavenge HCl) and solid triphosgene (22.2 mmol).
-
Heat the suspension to reflux (approx. 64 °C) until the solution becomes clear (typically ~30 minutes).
-
Cool the solution to room temperature and bubble with nitrogen gas to remove any excess phosgene and HCl.
-
Remove the solvent under reduced pressure to obtain a crude residue.
-
Induce precipitation of the pure Leu-NCA as a white solid by adding petroleum ether (300 mL).
-
Filter the precipitate, wash with ice-cold petroleum ether, and dry under vacuum.
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Systematic Name | (4S)-4-(2-methylpropyl)-1,3-oxazolidine-2,5-dione | [2] |
| Common Names | L-Leucine N-carboxyanhydride, Leu-NCA | [2] |
| CAS Number | 3190-70-3 | [2] |
| Molecular Formula | C7H11NO3 | [2] |
| Molecular Weight | 157.17 g/mol |[2] |
Core Mechanisms of Ring-Opening Polymerization
The ROP of NCAs is a complex process where the choice of initiator dictates the reaction mechanism. The two most prominent mechanisms for Leu-NCA are the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM).
Normal Amine Mechanism (NAM)
Initiated by nucleophiles such as primary or secondary amines, the NAM is a chain-growth polymerization. The process begins with the nucleophilic attack of the amine on the C5 carbonyl carbon of the NCA ring. This leads to the opening of the anhydride ring, followed by the decarboxylation (loss of CO2) to generate a new primary amine at the chain end, which then propagates the polymerization.
Causality: This mechanism is favored when using primary amine initiators because the amine is a potent nucleophile. The stoichiometry of the initiator to the monomer directly influences the degree of polymerization, allowing for good control over the molecular weight.
Activated Monomer Mechanism (AMM)
When strong, non-nucleophilic bases like tertiary amines (e.g., triethylamine, Et3N) or metal hydrides are used, the AMM pathway is initiated.[1][5][6] In this case, the base deprotonates the nitrogen of the NCA monomer, creating an anionic, "activated" monomer. This activated monomer then acts as the nucleophile, attacking another neutral NCA molecule to initiate polymerization.
Causality: Tertiary amines are sterically hindered and poor nucleophiles, but they are effective bases. Their role is purely catalytic: to generate the highly reactive NCA anion. This mechanism can lead to very rapid polymerization.[1][5]
The Role of Water: A Competing Initiator
Water present in the reaction system can act as both a nucleophile (similar to the NAM) and a base, leading to competition between initiation mechanisms.[5] As a nucleophile, it attacks the NCA to form a carbamic acid, which quickly decarboxylates to yield an amino acid that can then initiate further polymerization. This dual role can complicate polymerization control, potentially leading to a broader molecular weight distribution and the formation of undesirable side products like cyclic chains.[5] Therefore, the use of anhydrous solvents and inert atmospheres is a critical, self-validating step in any NCA polymerization protocol.
Experimental Workflow and Considerations
Protocol: ROP of Leu-NCA via Activated Monomer Mechanism
This protocol is based on the use of triethylamine (Et3N) as an initiator in 1,4-dioxane, a common method for synthesizing PLL.[1]
-
Monomer Preparation : Dissolve Leu-NCA (e.g., 0.4 g) in dry 1,4-dioxane (7 mL) in a flame-dried Schlenk flask under an argon atmosphere.
-
Initiation : Add the desired amount of triethylamine (Et3N) initiator via syringe. The monomer-to-initiator ratio will determine the target molecular weight.
-
Polymerization : Stir the reaction mixture at a controlled temperature (e.g., 25°C) for the desired reaction time (e.g., 24-72 hours). The solution will typically become more viscous as the polymer forms.
-
Termination & Precipitation : Terminate the reaction by precipitating the polymer in a non-solvent such as cold diethyl ether or petroleum ether.
-
Purification : Collect the white polymer precipitate by filtration or centrifugation. Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and initiator.
-
Drying : Dry the purified poly-L-leucine under high vacuum until a constant weight is achieved.
Characterization of Poly-L-Leucine
-
Molecular Weight : The number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are crucial parameters. They can be determined using techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry or Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry.[1]
-
Structural Confirmation : Fourier-Transform Infrared (FT-IR) spectroscopy is used to confirm the formation of the polypeptide backbone. Key signals include the amide I band (~1650 cm⁻¹) and amide II band (~1540 cm⁻¹). The position of the amide I band is indicative of the α-helical secondary structure. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure.
Table 2: Influence of Initiators on Leu-NCA Polymerization
| Initiator | Typical Mechanism | Key Characteristics | Resulting Polymer End-Group | Reference |
| Primary Amines | Normal Amine (NAM) | Controlled Mw, living characteristics possible. | Initiator fragment at N-terminus, amine at C-terminus. | |
| Triethylamine (Et3N) | Activated Monomer (AMM) | Fast polymerization, can be difficult to control. | NCA end-groups are often the main product. | [1][5] |
| Water | Competing NAM/AMM | Can lead to lower Mw and broader PDI. | Can result in "living" carboxylate groups after hydrolysis of NCA end-groups. | [5][6] |
| Hexamethyldisilazane (HMDS) | Silyl-amine Mechanism | Controlled, living polymerization with narrow PDI. | Trimethylsilyl carbamate propagating group. |
Conclusion
The ring-opening polymerization of this compound is a versatile yet sensitive process for synthesizing poly-L-leucine. A successful polymerization hinges on a thorough understanding of the underlying reaction mechanisms. By carefully selecting the initiator—whether a primary amine for a controlled NAM pathway or a tertiary amine for a rapid AMM pathway—and by rigorously excluding water, researchers can effectively tailor the molecular weight and structure of the resulting polypeptide. This control is fundamental to harnessing the full potential of poly-L-leucine in advanced drug development and biomaterial applications.
References
- 1. Synthesis and characterization of poly-l-leucine initialized and immobilized by rehydrated hydrotalcite: understanding stability and the nature of interaction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. (S)-4-isobutyloxazolidine-2,5-dione | C7H11NO3 | CID 10236023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis and characterization of poly-L-leucine initialized and immobilized by rehydrated hydrotalcite: understanding stability and the nature of interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
A Technical Guide to the Chirality and Stereochemistry of (S)-4-Isobutyloxazolidine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(S)-4-isobutyloxazolidine-2,5-dione, also known as L-leucine N-carboxyanhydride (Leu-NCA), is a pivotal chiral building block in the synthesis of advanced biomaterials and therapeutic peptides. Its stereochemical integrity is paramount, directly influencing the secondary structure, and consequently the biological activity, of the resulting polypeptides. This guide provides an in-depth exploration of the synthesis, stereochemical properties, and controlled polymerization of (S)-4-isobutyloxazolidine-2,5-dione, offering field-proven insights and detailed protocols for researchers in drug development and materials science.
Introduction: The Significance of Stereochemistry in a Versatile Monomer
(S)-4-isobutyloxazolidine-2,5-dione is a cyclic derivative of the essential amino acid L-leucine. As an N-carboxyanhydride (NCA), it serves as an activated monomer for ring-opening polymerization (ROP), a powerful technique for the synthesis of high molecular weight polypeptides with controlled architectures.[1] The inherent chirality of this molecule, originating from the (S)-configuration of the alpha-carbon of L-leucine, is the cornerstone of its utility. This stereocenter dictates the helical propensity and overall conformation of the resulting poly-L-leucine (PLL) chains, which in turn governs their function in applications ranging from drug delivery vehicles to tissue engineering scaffolds.[2]
The isobutyl side chain of the leucine residue imparts hydrophobicity to the resulting polymers, influencing their self-assembly into structures like micelles and vesicles.[3] Understanding and preserving the stereochemistry of (S)-4-isobutyloxazolidine-2,5-dione throughout its synthesis and polymerization is therefore not merely a matter of chemical purity, but a critical determinant of the final material's properties and performance.
Physicochemical and Stereochemical Properties
The precise physicochemical and stereochemical characteristics of (S)-4-isobutyloxazolidine-2,5-dione are fundamental to its handling, purification, and polymerization.
| Property | Value | Source |
| IUPAC Name | (4S)-4-(2-methylpropyl)-1,3-oxazolidine-2,5-dione | PubChem[4] |
| Synonyms | L-leucine N-carboxyanhydride, Leu-NCA | PubChem[4] |
| Molecular Formula | C₇H₁₁NO₃ | PubChem[4] |
| Molecular Weight | 157.17 g/mol | PubChem[4] |
| Melting Point | Not explicitly found for the NCA, but the parent amino acid, L-leucine, has a melting point of 293 °C.[5] | - |
| Specific Optical Rotation ([α]D) | While a specific value for the NCA is not readily available in the searched literature, the parent amino acid, L-leucine, has a specific optical rotation of -10.8° (c=2.2 in water at 25°C). The NCA is expected to be levorotatory. | - |
| ¹H NMR (d₆-DMSO) | δ 9.13 (1H), 4.44 (1H), 1.74 (1H), 1.55 (2H), 0.90 (6H) ppm | ChemicalBook[6] |
| ¹³C NMR | Data available for the parent amino acid, L-leucine. | ChemicalBook[7] |
| FT-IR | Key stretches indicative of the NCA ring structure. | - |
Synthesis of (S)-4-Isobutyloxazolidine-2,5-dione: A Protocol with Mechanistic Insights
The synthesis of α-amino acid N-carboxyanhydrides has a rich history, with the Leuchs and Fuchs-Farthing methods being foundational.[5] The latter, involving the direct phosgenation of the amino acid, is widely employed. Modern adaptations often utilize safer phosgene equivalents like triphosgene. The following protocol is a robust method for the synthesis of (S)-4-isobutyloxazolidine-2,5-dione, designed to maintain stereochemical integrity and yield a high-purity product suitable for controlled polymerization.
Synthesis Workflow
Caption: Workflow for the synthesis of (S)-4-isobutyloxazolidine-2,5-dione.
Detailed Experimental Protocol
Materials:
-
L-leucine (dried under vacuum)
-
Anhydrous tetrahydrofuran (THF)
-
20% Phosgene solution in toluene (or triphosgene)
-
Anhydrous hexane
-
Anhydrous toluene
-
Diatomaceous earth (Celite®)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet, suspend L-leucine (10.0 g, 76.2 mmol) in anhydrous THF (150 mL).
-
Phosgenation: Heat the suspension to 50°C. Slowly add a 20% phosgene solution in toluene (76.0 mL, 152.4 mmol) to the suspension over approximately 1 hour. The reaction mixture will gradually become a clear solution.
-
Reaction Monitoring: Monitor the reaction by the dissolution of the solid L-leucine.
-
Initial Product Isolation: Once the reaction is complete, concentrate the solution using a rotary evaporator to remove excess phosgene and solvent.
-
Precipitation: Transfer the resulting residue to a beaker and add anhydrous hexane to precipitate the crude (S)-4-isobutyloxazolidine-2,5-dione as a white solid.
-
Purification:
-
Collect the solid by filtration.
-
Dissolve the solid in a minimal amount of anhydrous toluene.
-
Filter the toluene solution through a pad of diatomaceous earth to remove any insoluble impurities.
-
Add excess anhydrous hexane to the filtrate to reprecipitate the purified product.
-
-
Drying: Collect the purified (S)-4-isobutyloxazolidine-2,5-dione by filtration and dry under vacuum. A typical yield is around 9.0 g (75%).[6]
Self-Validation: The purity of the synthesized NCA is critical for achieving controlled polymerization. The final product should be a white crystalline solid. Characterization by ¹H NMR should confirm the disappearance of the amino acid protons and the appearance of the characteristic NCA ring protons.[6] FT-IR spectroscopy should show the characteristic anhydride carbonyl stretches.
Stereochemistry in Ring-Opening Polymerization
The ring-opening polymerization (ROP) of (S)-4-isobutyloxazolidine-2,5-dione is a powerful method to generate poly-L-leucine. The stereochemistry of the monomer directly translates to the stereochemistry of the polymer, which in turn dictates its secondary structure.
Polymerization Mechanisms
Two primary mechanisms govern the ROP of NCAs: the "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM).
-
Normal Amine Mechanism (NAM): Initiated by a primary amine, the amine nucleophilically attacks the C5 carbonyl of the NCA ring. This is the most common and generally preferred mechanism for controlled polymerization as it proceeds in a living manner, allowing for the synthesis of block copolymers and polymers with defined molecular weights.[2]
-
Activated Monomer Mechanism (AMM): In the presence of a strong base, the NCA can be deprotonated at the nitrogen, forming a highly nucleophilic "activated monomer." This species then attacks another NCA molecule. This mechanism can lead to very high molecular weight polymers but is often less controlled than the NAM.
The Role of Chirality in Polymer Secondary Structure
The exclusive use of the (S)-enantiomer of 4-isobutyloxazolidine-2,5-dione is crucial for the formation of stereoregular poly-L-leucine. This stereoregularity allows the polymer chain to adopt well-defined secondary structures, most notably the α-helix. The formation of these ordered structures can be monitored by Circular Dichroism (CD) spectroscopy, which is highly sensitive to the chiral environment of the peptide backbone.[2][3] The CD spectrum of an α-helical polypeptide typically exhibits a positive band around 195 nm and two negative bands at approximately 208 and 222 nm.
Caption: From chiral monomer to defined secondary structure.
Conclusion and Future Perspectives
(S)-4-isobutyloxazolidine-2,5-dione is more than just a monomer; it is a molecular architect. Its inherent chirality is the blueprint for the structure and function of the resulting polypeptides. For researchers in drug development and materials science, a deep understanding of its stereochemistry, coupled with robust synthetic and polymerization protocols, is essential for the rational design of novel biomaterials. The continued development of controlled polymerization techniques and the exploration of complex polypeptide architectures built from this and other chiral NCAs will undoubtedly lead to significant advancements in medicine and biotechnology.
References
- 1. bmse000042 L-Leucine at BMRB [bmrb.io]
- 2. Secondary conformation of short lysine- and leucine-rich peptides assessed by optical spectroscopies: effect of chain length, concentration, solvent, and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and conformational studies of poly(L-lysine) based branched polypeptides with Ser and Glu/Leu in the side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (S)-4-isobutyloxazolidine-2,5-dione | C7H11NO3 | CID 10236023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. (S)-(-)-4-ISOBUTYLOXAZOLIDINE-2,5-DIONE | 3190-70-3 [chemicalbook.com]
- 7. L-Leucine(61-90-5) 13C NMR [m.chemicalbook.com]
Methodological & Application
Using N-Carboxyleucine Anhydride for polypeptide-based drug delivery systems
Application Note & Protocol Guide
Leveraging N-Carboxyleucine Anhydride for the Synthesis of Advanced Polypeptide-Based Drug Delivery Systems
Abstract
Synthetic polypeptides, or poly(α-amino acids), have emerged as premier biomaterials for drug delivery, prized for their biocompatibility, biodegradability, and structural similarity to natural proteins.[1][2] The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is the most robust and widely used method for producing these polymers with controlled architectures.[3][4] This guide focuses specifically on the use of L-Leucine N-Carboxyanhydride (Leu-NCA), a monomer that yields hydrophobic, α-helix-forming poly-L-leucine (PLL) blocks. These hydrophobic domains are instrumental in driving the self-assembly of amphiphilic block copolymers into sophisticated nanostructures—such as micelles and vesicles—capable of encapsulating and delivering therapeutic agents.[4][5] This document provides a comprehensive overview, from the fundamental chemistry of Leu-NCA polymerization to detailed, field-proven protocols for synthesis, characterization, and formulation of polypeptide-based drug delivery vehicles.
Foundational Principles: Why N-Carboxyleucine Anhydride?
The choice of monomer is a critical design parameter in polypeptide synthesis. L-leucine, with its isobutyl side chain, imparts significant hydrophobicity to the resulting polymer. This is not merely a passive property; it is the primary driving force for the self-assembly of polypeptide-based nanoparticles in aqueous environments.
-
Expert Insight: The strong propensity of poly-L-leucine segments to adopt a stable α-helical secondary structure provides rigidity and defined geometry to the hydrophobic core of a self-assembled nanocarrier.[4][6] This structural stability can enhance the loading capacity for hydrophobic drugs and improve the overall stability of the delivery system in circulation compared to amorphous polymer cores.
Furthermore, when Leu-NCA is copolymerized with a hydrophilic block initiator, such as an amine-terminated poly(ethylene glycol) (PEG-NH2), the resulting amphiphilic diblock copolymer (e.g., PEG-b-PLL) spontaneously forms core-shell nanostructures in water. The PLL core serves as the drug reservoir, while the PEG shell provides a stealth layer, reducing opsonization and prolonging circulation time.
The Chemistry of Synthesis: Ring-Opening Polymerization (ROP)
The synthesis of polypeptides from NCAs via ROP is a powerful technique that allows for the creation of well-defined polymers.[7] The most common approach, the primary amine-initiated "normal amine mechanism," offers excellent control over molecular weight and yields polymers with low polydispersity.[3][8]
Causality Behind the Choice of Initiator: A primary amine initiator (like PEG-NH2) acts as a nucleophile, attacking the C5 carbonyl of the Leu-NCA ring. This ring-opening event forms a carbamate, which quickly decarboxylates to regenerate a primary amine at the chain end, ready to attack the next monomer. This living polymerization characteristic is what enables the synthesis of block copolymers with defined segment lengths by sequential monomer addition.[3] While other initiators exist (e.g., LiHMDS for faster, open-vessel polymerization), primary amines offer a reliable and controlled method ideal for creating well-defined amphiphiles for drug delivery.[1][2]
Caption: Amine-initiated ROP of Leu-NCA.
Protocols: From Monomer to Polymer
The following protocols are designed to be self-validating, with checkpoints for characterization to ensure the quality of intermediates and the final product.
Protocol 2.1: Synthesis of L-Leucine N-Carboxyanhydride (Leu-NCA)
This protocol is based on the well-established Fuchs-Farthing method, which utilizes phosgene or a phosgene equivalent for the cyclization of the amino acid.[9]
Materials:
-
L-Leucine (high purity, dried under vacuum)
-
Triphosgene (handle with extreme caution in a certified fume hood)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexanes
-
Anhydrous Ethyl Acetate
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2), suspend L-Leucine (1.0 eq) in anhydrous THF (approx. 0.2 M).
-
Phosgenation: While stirring vigorously, add triphosgene (0.4 eq) to the suspension. Causality: Triphosgene serves as a safer in-situ source of phosgene. The reaction must be done under an inert atmosphere to prevent moisture from hydrolyzing the reagents and the product.
-
Reaction: Heat the mixture to 50-60 °C. The suspension should gradually become a clear solution over 2-4 hours as the L-Leucine is converted to the NCA. Monitor the disappearance of solids.
-
Solvent Removal: Once the reaction is complete (clear solution), remove the THF under reduced pressure.
-
Purification: The crude solid is purified by recrystallization. Dissolve the crude product in a minimal amount of hot anhydrous ethyl acetate and precipitate by adding anhydrous hexanes. Repeat this process 2-3 times. Trustworthiness: Multiple recrystallizations are crucial to remove any residual HCl or unreacted amino acids, which can interfere with the subsequent polymerization step.[9]
-
Drying and Storage: Dry the purified white crystalline Leu-NCA product under high vacuum and store it in a desiccator at -20 °C under an inert atmosphere.
Protocol 2.2: Synthesis of PEG-b-Poly(L-Leucine) Diblock Copolymer
Materials:
-
Purified Leu-NCA (from Protocol 2.1)
-
Amine-terminated Poly(ethylene glycol) (PEG-NH2, e.g., 5 kDa), dried under vacuum
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether (cold)
-
Nitrogen or Argon gas supply
Procedure:
-
Initiator Solubilization: In a flame-dried Schlenk flask under N2, dissolve the PEG-NH2 initiator in anhydrous DMF.
-
Monomer Addition: In a separate flask, dissolve the Leu-NCA monomer in anhydrous DMF. Add the monomer solution to the initiator solution via a cannula or syringe. The monomer-to-initiator ratio ([M]/[I]) will determine the target degree of polymerization of the PLL block.
-
Polymerization: Allow the reaction to stir at room temperature for 48-72 hours under an inert atmosphere. Expert Insight: While some modern methods achieve faster polymerization, allowing the reaction to proceed for an extended period ensures high monomer conversion, which is critical for achieving the target molecular weight and a narrow molecular weight distribution.[1][3]
-
Precipitation: Precipitate the polymer by slowly adding the reaction mixture dropwise into a large volume of cold, stirring diethyl ether. A white solid should form.
-
Purification: Collect the solid by filtration or centrifugation. Redissolve the polymer in a small amount of a suitable solvent (e.g., THF or chloroform) and re-precipitate into cold ether. Repeat this purification step twice to remove unreacted monomer and residual DMF.
-
Drying: Dry the final PEG-b-PLL product under high vacuum to a constant weight.
Comprehensive Characterization of Polypeptides
Thorough characterization is essential to confirm the identity, purity, and structural attributes of the synthesized polymer, which directly impact its performance in drug delivery applications.[10][11]
| Technique | Parameter Measured | Rationale & Significance |
| ¹H NMR Spectroscopy | Chemical Structure, Purity, Block Ratio | Confirms the presence of both PEG and PLL blocks and verifies the absence of impurities. The ratio of integrated peak areas for PEG protons and PLL protons allows for the calculation of the actual degree of polymerization. |
| FTIR Spectroscopy | Functional Groups, Secondary Structure | Confirms the successful ring-opening of the NCA (disappearance of anhydride peaks at ~1850 and 1790 cm⁻¹) and the formation of the polypeptide backbone (amide I at ~1650 cm⁻¹, amide II at ~1550 cm⁻¹). The position of the amide I peak can give a preliminary indication of α-helical content. |
| Gel Permeation Chromatography (GPC/SEC) | Molecular Weight (Mn, Mw), Polydispersity Index (PDI) | Determines the average molecular weight and the breadth of its distribution. A low PDI (typically < 1.2) is a hallmark of a controlled, living polymerization and is crucial for reproducible self-assembly and predictable in vivo behavior.[3] |
| Circular Dichroism (CD) Spectroscopy | Secondary Structure (α-helix, β-sheet) | Quantitatively determines the secondary structure of the polypeptide block in solution. For PEG-b-PLL, a strong α-helical signature (negative bands at ~222 and ~208 nm) confirms the expected conformation that drives robust nanoparticle formation. |
Table 1: Key Characterization Techniques for Polypeptide Analysis.
Protocol 3.1: Standard Characterization Procedures
-
¹H NMR: Dissolve 5-10 mg of the dried polymer in a suitable deuterated solvent (e.g., CDCl3 or TFA-d). Acquire the spectrum and integrate the characteristic peaks for PEG (-CH2CH2O-, ~3.6 ppm) and the α-proton of leucine (-NH-CH-CO-, ~4.3 ppm).
-
GPC/SEC: Prepare a polymer solution (1-2 mg/mL) in the GPC mobile phase (e.g., THF or DMF with LiBr). Run the sample against a set of polystyrene or poly(methyl methacrylate) standards for calibration.
-
CD Spectroscopy: Dissolve the polymer in a suitable solvent (e.g., trifluoroethanol, a helix-promoting solvent) to a concentration of 0.1-0.2 mg/mL. Acquire the spectrum from 190 to 260 nm in a quartz cuvette with a 1 mm path length.
Formulation & Application in Drug Delivery
The true utility of PEG-b-PLL copolymers lies in their ability to self-assemble into nanocarriers for hydrophobic drugs. This process is driven by the minimization of the hydrophobic interface between the PLL core and the aqueous medium.
Caption: Self-assembly via dialysis.
Protocol 4.1: Preparation of Drug-Loaded Nanoparticles via Dialysis
This method is ideal for encapsulating hydrophobic drugs.
Materials:
-
PEG-b-PLL copolymer
-
Model hydrophobic drug (e.g., Paclitaxel, Doxorubicin)
-
Dimethylformamide (DMF) or other suitable organic solvent
-
Dialysis tubing (with appropriate Molecular Weight Cut-Off, e.g., 10-14 kDa)
-
Deionized water
Procedure:
-
Dissolution: Co-dissolve the PEG-b-PLL polymer (e.g., 20 mg) and the hydrophobic drug (e.g., 2 mg) in a minimal volume of DMF (e.g., 2 mL).
-
Dialysis Setup: Transfer the solution into a pre-swelled dialysis bag. Place the bag in a large beaker containing 1 L of deionized water.
-
Solvent Exchange: Stir the water gently. The DMF will slowly diffuse out of the bag, while water diffuses in. This gradual change in solvent polarity induces the self-assembly of the amphiphilic polymer into micelles, entrapping the drug within the hydrophobic PLL core. Causality: A slow rate of solvent exchange is key to forming well-defined, kinetically stable nanoparticles. Rapid addition of water (nanoprecipitation) can sometimes lead to larger aggregates.
-
Water Changes: Change the external water every 4-6 hours for the first 24 hours, then twice daily for another 48 hours to ensure complete removal of the organic solvent.
-
Collection & Filtration: Collect the nanoparticle solution from the dialysis bag. Filter it through a 0.45 µm syringe filter to remove any large aggregates.
-
Storage: Store the drug-loaded nanoparticle suspension at 4 °C.
Characterization of Drug Delivery System
Once formulated, the nanoparticles must be characterized to determine their physical properties and drug loading efficiency.
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in suspension.
-
Transmission Electron Microscopy (TEM): Provides direct visualization of nanoparticle morphology (e.g., spherical micelles) and size.
-
Drug Loading Quantification: The amount of encapsulated drug is determined using UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC) after disrupting the nanoparticles with a suitable organic solvent.
-
Drug Loading Content (LC %): (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Encapsulation Efficiency (EE %): (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Protocol 5.1: Measuring Size, Morphology, and Drug Load
Caption: From synthesis to in-vitro testing.
-
DLS: Dilute the nanoparticle suspension with deionized water to an appropriate concentration (to achieve a count rate between 100-500 kcps). Perform measurements at 25 °C.
-
TEM: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid for 1 minute. Wick off the excess liquid with filter paper. (Optional: negatively stain with uranyl acetate or phosphotungstic acid). Allow the grid to air dry completely before imaging.
-
LC and EE Measurement: a. Take a known volume (e.g., 500 µL) of the nanoparticle suspension and lyophilize it to determine the total mass of the nanoparticles. b. Take another known volume (e.g., 500 µL), add an excess of a solvent that dissolves both the polymer and the drug (e.g., DMF or acetonitrile) to disrupt the micelles and release the drug. c. Quantify the drug concentration using a pre-established calibration curve on a UV-Vis spectrophotometer or HPLC system. d. Calculate LC and EE using the formulas provided above.
Regulatory & Biocompatibility Landscape
Poly(amino acids) are generally considered biocompatible and biodegradable, breaking down into natural amino acids.[12] However, for any therapeutic application, a full immunogenicity risk assessment is necessary. The US Food and Drug Administration (FDA) has provided draft guidance on the clinical pharmacology and labeling considerations for peptide drug products, which, while not directly aimed at excipients, provides a framework for evaluating safety.[13][14] Key considerations include the molecular size, potential for aggregation, and process-related impurities.[13][15]
Troubleshooting & Field-Proven Insights
| Problem | Potential Cause | Recommended Solution |
| Low Polymer MW or Broad PDI (>1.5) in GPC | Impurities in monomer or solvent (especially water). | Rigorously purify and dry the NCA monomer and all solvents. Ensure the reaction is conducted under a strictly inert atmosphere. |
| Bimodal GPC Trace | Inefficient initiation or chain termination. | Ensure the PEG-NH2 initiator is fully soluble before adding the monomer. Check the purity of the initiator. |
| Low Drug Encapsulation Efficiency (EE) | Poor drug-polymer compatibility; Drug precipitation during dialysis; Drug is not hydrophobic enough. | Screen different organic solvents for co-dissolution. Slow down the rate of solvent exchange during dialysis. This method is best suited for highly hydrophobic drugs. |
| Large Particle Size (>200 nm) or High PDI (>0.3) in DLS | Uncontrolled aggregation during self-assembly. | Decrease the initial polymer concentration. Ensure slow and steady stirring during dialysis. Filter the final solution through a 0.45 µm or 0.22 µm filter. |
Table 2: Common Issues and Solutions in Polypeptide DDS Development.
References
- 1. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 4. pure.atu.ie [pure.atu.ie]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and characterization of poly-L-leucine initialized and immobilized by rehydrated hydrotalcite: understanding stability and the nature of interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. New and Evolving Techniques for the Characterization of Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. researchgate.net [researchgate.net]
- 13. FDA issues draft guidance of clinical pharmacology, labeling considerations for peptide drug products | RAPS [raps.org]
- 14. Clinical Pharmacology Considerations for Peptide Drug Products | FDA [fda.gov]
- 15. downloads.regulations.gov [downloads.regulations.gov]
Application Notes and Protocols for the Controlled Polymerization of 4-Isobutyloxazolidine-2,5-dione (Valine N-Carboxyanhydride)
Introduction: The Significance of Controlled Polypeptide Synthesis
The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a cornerstone for the synthesis of well-defined polypeptides.[1][2] These synthetic polypeptides, analogs of natural proteins, are integral to advancements in drug delivery, tissue engineering, and antimicrobial development. This guide focuses on 4-Isobutyloxazolidine-2,5-dione, the NCA derived from L-valine (Val-NCA), a hydrophobic amino acid that imparts unique structural properties to the resulting poly(L-valine).
Achieving control over the polymerization process is paramount for producing polypeptides with predictable molecular weights, narrow molecular weight distributions (low dispersity, Đ), and defined end-group functionalities.[3][4] Such control is critical for tailoring the physical, chemical, and biological properties of the final material. These application notes provide a comprehensive overview of various initiator systems for the controlled polymerization of Val-NCA, detailing the underlying mechanisms and offering step-by-step protocols for researchers, scientists, and drug development professionals.
Mechanistic Considerations in NCA Polymerization
The choice of initiator dictates the polymerization mechanism, which in turn governs the degree of control over the final polypeptide. Two primary mechanisms are generally accepted for NCA polymerization: the "amine mechanism" and the "activated monomer mechanism".[3]
-
Normal Amine Mechanism (NAM): Initiated by nucleophiles such as primary amines, this mechanism proceeds through a step-wise addition of NCA monomers to the growing polymer chain. When side reactions are minimized, NAM allows for a living polymerization, where the polymer chains grow linearly with monomer conversion, enabling the synthesis of well-defined block copolymers.[5]
-
Activated Monomer Mechanism (AMM): Strong bases, like tertiary amines or alkoxides, can deprotonate the NCA monomer, creating a highly reactive "activated monomer". This species then initiates polymerization. The AMM often leads to very high molecular weight polymers but typically offers less control over the molecular weight distribution.[3]
Recent advancements have introduced a variety of initiator systems that offer enhanced control and faster polymerization rates, sometimes operating through hybrid or distinct mechanisms.[1][6]
Initiator Systems for the Controlled Polymerization of Val-NCA
The selection of an appropriate initiator is a critical experimental decision. Below is a comparative summary of common initiator systems for the controlled polymerization of Val-NCA.
| Initiator System | Class | Typical Initiators | Mechanism | Advantages | Disadvantages |
| Primary Amines | Organic | n-Hexylamine, Benzylamine | Normal Amine Mechanism (NAM) | Good control over MW and Đ, predictable end-groups. | Slow reaction rates, sensitive to impurities and moisture.[2][7] |
| Organometallic Complexes | Metal-Mediated | (bpy)Ni(COD), (PMe₃)₄Co | Metal-Amido Amidate | Fast polymerization, excellent control over MW and Đ, living characteristics.[8][9][10] | Potential for metal contamination in the final product. |
| Silyl Amines | Organic | Hexamethyldisilazane (HMDS) | Silyl-Carbamate | Good control, can be performed under less stringent conditions. | Requires post-polymerization deprotection for a primary amine terminus.[5] |
| Strong Bases | Organic | Lithium Hexamethyldisilazide (LiHMDS) | Activated Monomer (modified) | Extremely fast, can be performed in an open vessel, less sensitive to moisture.[2][11] | Can be less controlled than other living systems. |
| Acid-Assisted | Organocatalytic | Primary amine with weak organic acid (e.g., Acetic Acid) | NAM with Monomer Activation | Accelerated polymerization rate with retained control. | Requires careful selection of acid pKa to avoid inhibition. |
| Ammonium Salts | Organic | Ammonium salts with non-nucleophilic anions (e.g., BF₄⁻) | NAM | Good control, allows for multigram scale synthesis. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key initiator systems. It is crucial to use high-purity, freshly recrystallized Val-NCA and anhydrous solvents to achieve optimal results.
Protocol 1: Primary Amine-Initiated Polymerization of Val-NCA via High-Vacuum Techniques
This protocol is designed to achieve a high degree of control over the polymerization by minimizing impurities and side reactions.[5]
Materials:
-
L-Valine N-carboxyanhydride (Val-NCA), recrystallized
-
n-Hexylamine, freshly distilled
-
Anhydrous N,N-Dimethylformamide (DMF)
-
High-vacuum manifold (Schlenk line)
-
Dry glassware
Procedure:
-
Preparation of Initiator Stock Solution: In a glovebox or under an inert atmosphere, prepare a stock solution of n-hexylamine in anhydrous DMF (e.g., 0.1 M).
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of Val-NCA.
-
Solvent Addition: Transfer the flask to a high-vacuum line, evacuate, and backfill with argon or nitrogen. Add the required volume of anhydrous DMF to achieve the desired monomer concentration (e.g., 0.1-0.5 M).
-
Initiation: Using a gas-tight syringe, inject the calculated volume of the n-hexylamine stock solution to achieve the target monomer-to-initiator ratio (e.g., [M]/[I] = 50).
-
Polymerization: Allow the reaction to stir at room temperature. Monitor the polymerization by FT-IR spectroscopy by observing the disappearance of the NCA anhydride peaks (~1850 and 1790 cm⁻¹). Polymerization times can range from several hours to days depending on the scale and desired molecular weight.
-
Termination and Precipitation: Once the desired conversion is reached, precipitate the polymer by adding the reaction mixture dropwise into a non-solvent such as diethyl ether.
-
Purification: Collect the precipitated poly(L-valine) by filtration or centrifugation, wash with the non-solvent, and dry under vacuum.
Protocol 2: Transition Metal-Catalyzed Polymerization of Val-NCA
This protocol utilizes a nickel-based catalyst for a rapid and controlled polymerization.[8][9]
Materials:
-
Val-NCA, recrystallized
-
(2,2'-bipyridine)Ni(1,5-cyclooctadiene) [(bpy)Ni(COD)]
-
Anhydrous Tetrahydrofuran (THF)
-
Glovebox or Schlenk line
Procedure:
-
Reaction Setup: In a glovebox, add the desired amount of Val-NCA to a vial equipped with a stir bar.
-
Solvent and Initiator Addition: Add the required volume of anhydrous THF. In a separate vial, dissolve the (bpy)Ni(COD) initiator in anhydrous THF and add the appropriate volume to the monomer solution to achieve the target [M]/[I] ratio.
-
Polymerization: Stir the reaction mixture at room temperature. The polymerization is typically rapid and can be complete within a few hours.[8]
-
Work-up: Expose the reaction to air to quench the catalyst. Precipitate the polymer in a non-solvent like methanol or diethyl ether.
-
Purification: Collect the polymer by filtration, wash thoroughly, and dry under vacuum.
Protocol 3: Superfast, Open-Vessel Polymerization of Val-NCA with LiHMDS
This protocol offers a user-friendly and rapid method for synthesizing poly(L-valine).[2][11]
Materials:
-
Val-NCA, recrystallized
-
Lithium hexamethyldisilazide (LiHMDS), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: In a standard laboratory vial open to the atmosphere, dissolve the desired amount of Val-NCA in anhydrous THF.
-
Initiation: Rapidly inject the calculated volume of the LiHMDS solution into the vigorously stirring monomer solution.
-
Polymerization: The polymerization is extremely fast and may be complete within minutes.[2]
-
Termination and Precipitation: Add a small amount of a proton source (e.g., methanol) to terminate the polymerization. Precipitate the polymer by adding the solution to a non-solvent.
-
Purification: Collect the poly(L-valine) by filtration, wash, and dry under vacuum.
Visualizing the Mechanisms and Workflows
Polymerization Mechanisms
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 4. Precise Control of Both Dispersity and Molecular Weight Distribution Shape by Polymer Blending - PMC [pmc.ncbi.nlm.nih.gov]
- 5. materials.uoi.gr [materials.uoi.gr]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. communities.springernature.com [communities.springernature.com]
Application Note: Synthesis of Polypeptide-Based Block Copolymers via Ring-Opening Polymerization of 4-Isobutyloxazolidine-2,5-dione (Leucine NCA)
Abstract
This guide provides a comprehensive framework for the synthesis of well-defined block copolymers featuring a poly(L-leucine) segment, utilizing the ring-opening polymerization (ROP) of its corresponding α-amino acid N-carboxyanhydride (NCA), 4-isobutyloxazolidine-2,5-dione. Polypeptide-based block copolymers are of significant interest in biomedical fields, including drug delivery and tissue engineering, due to their biocompatibility, biodegradability, and ability to self-assemble into ordered nanostructures.[1][2][3] This document elucidates the core scientific principles, offers detailed step-by-step protocols for synthesis and characterization, and provides expert insights into experimental design and troubleshooting. The protocols are designed for researchers, chemists, and drug development professionals seeking to create advanced polymeric materials with precise control over molecular architecture.
Scientific Principles: The Amine-Initiated ROP of NCAs
The synthesis of high molecular weight polypeptides with low polydispersity is most effectively achieved through the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs).[4] For the creation of block copolymers, a "living" polymerization character is essential, allowing for the sequential addition of different monomer blocks.
The most reliable method for achieving this control is the Normal Amine Mechanism (NAM) .[5][6] This process is typically initiated by a primary amine, which acts as a nucleophile.
Mechanism Breakdown:
-
Initiation: The primary amine initiator attacks the electrophilic C5 carbonyl carbon of the this compound (Leucine NCA) ring.
-
Ring-Opening: The tetrahedral intermediate collapses, leading to the opening of the anhydride ring and the evolution of carbon dioxide. This step forms an amino-amide bond and regenerates a primary amine at the terminus of the growing chain.
-
Propagation: The newly formed terminal amine on the growing polymer chain proceeds to attack the next NCA monomer in the same manner, propagating the polypeptide chain.
This sequential addition, where the initiator becomes covalently linked to the polymer and the propagating site remains at the chain end, is the cornerstone of a living polymerization.[7] It allows for the synthesis of a first block (e.g., using a pre-existing polymer with a primary amine terminus as a "macroinitiator") followed by the growth of the poly(L-leucine) block upon addition of the Leucine NCA.[1]
Controlling this mechanism is paramount. Side reactions can be promoted by impurities (especially water) or high temperatures, leading to uncontrolled polymerization via the "activated monomer mechanism" or premature chain termination.[5][7] Therefore, stringent control over reaction conditions, including the use of anhydrous solvents, high-purity reagents, and often reduced temperatures (e.g., 0 °C to ambient), is critical for success.[5]
Caption: Figure 1: The Normal Amine Mechanism for NCA Polymerization.
Experimental Design & Critical Parameters
Success in synthesizing well-defined block copolymers hinges on meticulous control over several key parameters. The causality behind these choices is crucial for reproducibility and achieving desired material properties.
-
Initiator Selection: To create an A-B diblock copolymer, a macroinitiator with a single primary amine terminus is ideal. A common choice is amine-terminated poly(ethylene glycol) (mPEG-NH₂), which yields an amphiphilic block copolymer (one hydrophilic block, one hydrophobic) with broad applications in drug delivery.[2] The molecular weight of this macroinitiator defines the length of the first block.
-
Monomer & Solvent Purity: NCAs are highly sensitive to moisture, which can act as an unwanted initiator and lead to the formation of homopolymers.[8] All solvents (e.g., N,N-Dimethylformamide (DMF), tetrahydrofuran (THF), or dioxane) must be rigorously dried, and the NCA monomer should be recrystallized to high purity. The entire reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
-
Stoichiometry ([M]/[I] Ratio): The degree of polymerization (DP) of the polypeptide block is theoretically determined by the initial molar ratio of the monomer ([M]) to the initiator ([I]). For example, an [M]/[I] ratio of 50 will target a poly(L-leucine) block with 50 repeating units. Precise weighing of both components is essential for controlling the final molecular weight.
-
Temperature and Reaction Time: While some NCA polymerizations proceed at room temperature, conducting the reaction at a lower temperature (e.g., 0 °C) can suppress potential side reactions, such as intramolecular cyclization or termination, resulting in a narrower molecular weight distribution.[5][9] Reaction time can vary from hours to days, depending on monomer reactivity, concentration, and temperature. Progress should be monitored (e.g., by FT-IR to track the disappearance of the anhydride peaks).
Detailed Protocol: Synthesis of mPEG-b-Poly(L-leucine)
This protocol details the synthesis of a model amphiphilic diblock copolymer, methoxy-poly(ethylene glycol)-block-poly(L-leucine) (mPEG-b-pLeu).
A. Materials & Reagents
-
Methoxy-poly(ethylene glycol)-amine (mPEG-NH₂; e.g., 2,000 g/mol )
-
This compound (Leucine NCA, >99% purity)
-
N,N-Dimethylformamide (DMF), anhydrous (<50 ppm water)
-
Diethyl ether, anhydrous
-
Argon or Nitrogen gas (high purity)
-
Standard laboratory glassware (Schlenk flask, syringes, cannula)
B. Equipment
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer with hotplate/cooling bath
-
Rotary evaporator
-
High-vacuum pump
-
Centrifuge
-
Freeze-dryer (optional)
C. Experimental Workflow
Caption: Figure 2: Experimental Workflow for Block Copolymer Synthesis.
D. Step-by-Step Synthesis Procedure
-
Preparation: Flame-dry a 50 mL Schlenk flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure all moisture is removed.
-
Reaction Setup: Under a positive flow of argon, add the mPEG-NH₂ macroinitiator (e.g., 200 mg, 0.1 mmol, for a target Mn of 2,000 g/mol ) to the flask.
-
Solvent Addition: Using a gas-tight syringe, add anhydrous DMF (e.g., 10 mL) to the flask to dissolve the initiator. Stir until a clear solution is formed.
-
Monomer Addition: In a separate vial inside a glovebox or under a strong argon flow, weigh the Leucine NCA. For a target pLeu block of 50 units (DP=50), the required mass would be: 0.1 mmol initiator × 50 (ratio) × 157.17 g/mol (MW of NCA) = 786 mg. Quickly add the weighed NCA to the stirring initiator solution.
-
Polymerization: Seal the flask and allow the reaction to stir at room temperature for 24-48 hours. The solution may become slightly viscous as the polymerization proceeds.
-
Precipitation: Transfer the reaction mixture via cannula or syringe into a flask containing a large excess of cold, stirring anhydrous diethyl ether (approx. 200 mL). A white precipitate of the block copolymer should form immediately.
-
Purification: Allow the suspension to stir for 30 minutes. Isolate the polymer by centrifugation, decant the supernatant, and re-disperse the solid in a small amount of a suitable solvent (like THF). Re-precipitate into diethyl ether. Repeat this dissolution-precipitation cycle two more times to remove unreacted monomer and residual DMF.
-
Drying: After the final precipitation, collect the white solid and dry it under high vacuum at room temperature for at least 24 hours to obtain the final product.
Characterization Protocols
A. ¹H NMR Spectroscopy
-
Purpose: To confirm the structure and determine the degree of polymerization of the pLeu block.
-
Protocol: Dissolve ~5-10 mg of the dried polymer in a suitable deuterated solvent (e.g., TFA-d or a mixture like CDCl₃/TFA).
-
Interpretation:
-
The characteristic sharp singlet of the mPEG block will be visible around 3.6 ppm.
-
The α-proton of the poly(L-leucine) backbone will appear around 4.3 ppm.
-
The side-chain protons of the leucine unit will be visible in the 0.9-1.8 ppm range.
-
The DP of the pLeu block can be calculated by integrating the α-proton peak of pLeu and comparing it to the integral of the mPEG protons.
-
B. Gel Permeation Chromatography (GPC/SEC)
-
Purpose: To measure the molecular weight (Mn, Mw) and polydispersity index (PDI = Mw/Mn).
-
Protocol: Prepare a solution of the polymer (~1-2 mg/mL) in a suitable mobile phase (e.g., DMF with 0.01 M LiBr). The system should be calibrated with appropriate standards (e.g., polystyrene or poly(methyl methacrylate)).
-
Interpretation:
-
A successful living polymerization will show a clear shift to a higher molecular weight compared to the mPEG-NH₂ macroinitiator.
-
The resulting peak should be monomodal and symmetric.
-
A low PDI value (typically < 1.2) indicates a well-controlled, "living" polymerization process.
-
Expected Results & Data Interpretation
The following tables provide illustrative data for the synthesis of mPEG(2k)-b-pLeu(50).
Table 1: Synthesis Parameters and Targets
| Parameter | Value | Rationale |
|---|---|---|
| Initiator | mPEG-NH₂ | Creates a hydrophilic block; primary amine initiates ROP. |
| Initiator Mn | 2,000 g/mol | Defines the length of the PEG block. |
| Monomer | Leucine NCA | Forms the hydrophobic poly(L-leucine) block. |
| [M]/[I] Ratio | 50 / 1 | Targets a pLeu block of 50 repeating units. |
| Target pLeu Mn | ~6,450 g/mol | (50 units * 113.16 g/mol per Leu residue) |
| Target Total Mn | ~8,450 g/mol | Mn (PEG) + Mn (pLeu) |
| Solvent | Anhydrous DMF | Good solvent for both initiator and growing polymer. |
| Temperature | 25 °C | Allows for reasonable reaction rate while minimizing side reactions. |
Table 2: Typical Characterization Data
| Analysis Method | Parameter | Expected Result | Interpretation |
|---|---|---|---|
| ¹H NMR | DP of pLeu | 45-55 | Confirms successful polymerization close to the target length. |
| GPC/SEC | Mn (GPC) | 7,500 - 9,500 g/mol | Correlates well with the target molecular weight. |
| | PDI (Mw/Mn) | < 1.20 | Indicates a controlled polymerization with uniform chain lengths. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High PDI (>1.3) | 1. Impurities (water) in monomer or solvent. 2. Reaction temperature too high. | 1. Recrystallize NCA; use freshly distilled anhydrous solvents. 2. Perform polymerization at 0 °C. |
| Bimodal GPC Peak | 1. Inefficient initiation. 2. Presence of water leading to homopolymer formation. | 1. Ensure initiator is fully dissolved before adding monomer. 2. Rigorously dry all reagents and glassware. |
| Low Monomer Conversion | 1. Insufficient reaction time. 2. Impurities terminating the reaction. | 1. Extend reaction time; monitor via FT-IR or ¹H NMR. 2. Re-purify all reagents. |
| Mn Lower than Target | 1. Inaccurate weighing of initiator or monomer. 2. Presence of impurities that act as initiators. | 1. Use a high-precision balance; verify calculations. 2. Ensure highest purity of all components. |
References
- 1. louis.uah.edu [louis.uah.edu]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of block copolymers used in polymersome fabrication: Application in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides [mdpi.com]
- 6. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 7. materials.uoi.gr [materials.uoi.gr]
- 8. Synthesis and characterization of poly-L-leucine initialized and immobilized by rehydrated hydrotalcite: understanding stability and the nature of interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of well-defined polypeptide-based diblock copolymers – ScienceOpen [scienceopen.com]
Application Notes and Protocols: A Guide to N-Carboxyleucine Anhydride Polymerization
Introduction: The Significance of Poly-L-Leucine in Advanced Applications
Poly-L-leucine (PLL), a synthetic polypeptide, has garnered significant attention across various scientific disciplines, including drug delivery, tissue engineering, and materials science. Its unique properties, such as biocompatibility, biodegradability, and the ability to form stable α-helical secondary structures, make it a compelling building block for novel biomaterials and therapeutic agents. The most prevalent and efficient method for synthesizing high molecular weight polypeptides like PLL is the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs).[1] This guide provides a comprehensive overview of the experimental setup for the polymerization of N-Carboxyleucine Anhydride (Leu-NCA), delving into the mechanistic underpinnings, detailed protocols, and critical parameters for achieving well-defined polymers.
I. Mechanistic Insights: Understanding the Ring-Opening Polymerization of Leu-NCA
The ROP of NCAs can proceed through several mechanisms, primarily the "Normal Amine Mechanism" (NAM) and the "Activated Monomer Mechanism" (AMM).[2] The choice of initiator and reaction conditions dictates the dominant pathway and, consequently, the characteristics of the resulting polymer.
-
Normal Amine Mechanism (NAM): Initiated by primary amines, this mechanism involves the nucleophilic attack of the amine on the C5 carbonyl of the NCA ring.[3] This leads to the formation of a carbamic acid intermediate, which rapidly decarboxylates to regenerate a primary amine at the chain end, allowing for further propagation. NAM is generally preferred for achieving controlled polymerizations with predictable molecular weights and narrow polydispersity indices (Đ).[2]
-
Activated Monomer Mechanism (AMM): This pathway is typically initiated by weaker nucleophiles or strong bases, such as tertiary amines.[2] The initiator deprotonates the N-H bond of the NCA monomer, creating a highly nucleophilic anion that then attacks another NCA molecule.[2][3] While often faster, the AMM can lead to less control over the polymerization, resulting in broader molecular weight distributions.[2]
The presence of water can introduce complexity, acting as both a nucleophile and a base, potentially leading to a combination of initiation mechanisms and side reactions that can affect the polymer's final properties.[4][5]
References
- 1. Synthesis and characterization of poly-l-leucine initialized and immobilized by rehydrated hydrotalcite: understanding stability and the nature of interaction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pure.mpg.de [pure.mpg.de]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and characterization of poly-l-leucine initialized and immobilized by rehydrated hydrotalcite: understanding stability and the nature of interaction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and characterization of poly-L-leucine initialized and immobilized by rehydrated hydrotalcite: understanding stability and the nature of interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Isobutyloxazolidine-2,5-dione (L-Leucine NCA)
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 4-Isobutyloxazolidine-2,5-dione, also known as L-Leucine N-carboxyanhydride (Leu-NCA). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to diagnose and resolve common challenges in your synthesis.
Troubleshooting Guide: Common Impurities and Experimental Issues
The synthesis of L-Leucine NCA via the Fuchs-Farthing method (phosgenation of L-Leucine) is a standard procedure, yet it is prone to several side reactions and impurities that can impact yield, purity, and subsequent polymerization reactions. This section addresses the most common issues.
Issue 1: Low Yield and/or Oily Product Instead of Crystalline Solid
Symptoms:
-
The final product is a viscous oil or a sticky solid instead of the expected white crystalline powder.
-
The overall yield is significantly lower than anticipated.
Probable Causes and Solutions:
-
Cause A: Presence of Water: L-Leucine NCA is extremely sensitive to moisture, which can initiate premature polymerization, leading to the formation of oligomers and poly(L-leucine). Water can be introduced from insufficiently dried starting materials, solvents, or glassware, or from atmospheric moisture.
-
Solution:
-
Rigorous Drying of Starting Materials: Dry the L-Leucine starting material under a high vacuum at 50-60 °C for at least 12 hours before use.
-
Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF), a common solvent for this reaction, should be distilled from sodium/benzophenone ketyl under an inert atmosphere.
-
Inert Atmosphere: Conduct the entire synthesis, including workup and filtration, under a dry, inert atmosphere (e.g., nitrogen or argon). Use of a glovebox is highly recommended.
-
Proper Glassware Preparation: Oven-dry all glassware at >120 °C for several hours and allow it to cool in a desiccator or under an inert atmosphere before use.
-
-
-
Cause B: Incomplete Reaction: The phosgenation reaction may not have gone to completion, leaving unreacted L-Leucine.
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress by observing the dissolution of the L-Leucine slurry. The reaction mixture should become clear as the L-Leucine is converted to the soluble NCA.
-
Sufficient Phosgenating Agent: Ensure a slight excess of the phosgenating agent (e.g., triphosgene) is used. However, a large excess can lead to other impurities (see Issue 2).
-
-
-
Cause C: Inefficient Crystallization: The conditions for crystallization may not be optimal, leading to an oily product.
-
Solution:
-
Solvent System: The choice of crystallization solvent is critical. A common and effective system is a mixture of THF and hexane. The product is soluble in THF and insoluble in hexane.
-
Controlled Precipitation: After concentrating the reaction mixture, dissolve the crude product in a minimal amount of anhydrous THF and then slowly add anhydrous hexane while stirring until turbidity is observed.
-
Cold Crystallization: Store the solution at low temperatures (-20 °C is common) to promote the formation of well-defined crystals.
-
-
Issue 2: Product Contaminated with N-Carbamoyl Chloride or Isocyanate Species
Symptoms:
-
The product shows unexpected reactivity or leads to poorly controlled polymerizations.
-
Analytical data (e.g., FTIR, NMR) shows peaks inconsistent with the pure NCA structure. For example, a peak around 2250-2270 cm⁻¹ in the IR spectrum would indicate the presence of an isocyanate group.
Probable Causes and Solutions:
-
Cause: Excess Phosgenating Agent: A significant excess of phosgene or its equivalent (e.g., triphosgene) can lead to the formation of the amino acid N-carbamoyl chloride, which can subsequently decarboxylate to form the corresponding isocyanate.
-
Solution:
-
Stoichiometric Control: Carefully control the stoichiometry of the phosgenating agent. A slight excess (e.g., 1.05-1.10 equivalents) is often sufficient.
-
Removal of Excess Phosgenating Agent: After the reaction is complete, any unreacted phosgenating agent and HCl gas should be thoroughly removed by sparging the solution with dry nitrogen or by applying a vacuum.
-
-
Issue 3: Presence of Unreacted L-Leucine in the Final Product
Symptoms:
-
The product has poor solubility in common organic solvents used for polymerization (e.g., THF, DMF).
-
¹H NMR spectroscopy shows the characteristic peaks of free L-Leucine.
Probable Causes and Solutions:
-
Cause: Incomplete Phosgenation Reaction: The reaction may not have been allowed to proceed to completion.
-
Solution:
-
Reaction Time and Temperature: Ensure adequate reaction time and maintain the appropriate temperature. The phosgenation of L-Leucine is often carried out at 40-50 °C.
-
Efficient Stirring: Maintain vigorous stirring throughout the reaction to ensure good mixing of the heterogeneous reaction mixture (L-Leucine is initially a suspension).
-
Purification: Unreacted L-Leucine is insoluble in the crystallization solvent mixture (THF/hexane) and can be removed by filtration of the crude product solution before crystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the synthesis of L-Leucine NCA?
A1: Anhydrous tetrahydrofuran (THF) is a widely used and effective solvent for the synthesis of L-Leucine NCA. Its ability to dissolve the forming NCA while the starting L-Leucine is a suspended solid provides a visual cue for reaction completion. It is crucial that the THF is rigorously dried, typically by distillation from sodium/benzophenone, as any residual water will lead to premature polymerization of the NCA.
Q2: How can I effectively monitor the progress of the phosgenation reaction?
A2: The most straightforward method is visual observation. The reaction starts as a heterogeneous slurry of L-Leucine in the solvent. As the reaction progresses, the L-Leucine is converted to the soluble L-Leucine NCA, and the reaction mixture will become a clear, homogeneous solution. For more quantitative analysis, you can take aliquots (under inert atmosphere), quench them, and analyze by techniques like thin-layer chromatography (TLC) or ¹H NMR to check for the disappearance of the starting material.
Q3: What are the best practices for storing L-Leucine NCA?
A3: L-Leucine NCA is highly sensitive to moisture and temperature. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). For long-term storage, it is best kept in a freezer at -20 °C or below. Before use, the container should be allowed to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold solid.
Q4: My ¹H NMR spectrum looks complex. What are the key peaks to look for to confirm the structure of L-Leucine NCA?
A4: For L-Leucine NCA in a solvent like CDCl₃, you should expect to see the following characteristic signals:
-
A doublet for the two methyl groups of the isobutyl side chain.
-
A multiplet for the methine proton of the isobutyl side chain.
-
A multiplet for the methylene protons of the isobutyl side chain.
-
A triplet or doublet of doublets for the α-proton on the oxazolidine-2,5-dione ring.
-
A broad singlet for the N-H proton. The chemical shift of this proton can be variable and it will exchange with D₂O.
The absence of the characteristic peaks for the free amino acid and the presence of these signals are good indicators of successful synthesis.
Q5: What is the role of the inert gas purge after the reaction?
A5: The inert gas (e.g., dry nitrogen or argon) purge serves two critical purposes. Firstly, it removes the hydrogen chloride (HCl) gas that is a byproduct of the reaction. Residual HCl can catalyze the unwanted polymerization of the NCA. Secondly, it helps to remove any excess phosgenating agent, which can also lead to side reactions and impurities. This step is crucial for obtaining a pure and stable product.
Experimental Protocol: Purification of L-Leucine NCA by Recrystallization
This protocol assumes the synthesis reaction has been completed and the excess phosgenating agent and HCl have been removed.
-
Concentration: Concentrate the reaction mixture (in THF) under reduced pressure using a rotary evaporator. Be careful not to heat the mixture excessively (keep the bath temperature below 40 °C) to avoid thermal decomposition or polymerization.
-
Dissolution: Dissolve the resulting crude solid or oil in a minimal amount of anhydrous THF.
-
Filtration (Optional but Recommended): If any insoluble material (likely unreacted L-Leucine) is present, filter the solution through a sintered glass funnel under an inert atmosphere.
-
Precipitation: Slowly add anhydrous n-hexane to the stirred THF solution until the solution becomes persistently turbid.
-
Crystallization: Transfer the flask to a freezer (-20 °C) and leave it undisturbed for several hours, or preferably overnight, to allow for complete crystallization.
-
Isolation: Isolate the white crystalline product by filtration under an inert atmosphere. A Schlenk filtration setup is ideal for this purpose.
-
Washing: Wash the crystals with a small amount of cold, anhydrous n-hexane to remove any residual soluble impurities.
-
Drying: Dry the purified L-Leucine NCA crystals under high vacuum to remove all traces of solvent.
Workflow for Impurity Identification and Removal
Caption: Workflow for the identification and removal of common impurities during L-Leucine NCA synthesis.
Technical Support Center: Purification of N-Carboxyleucine Anhydride by Recrystallization
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of N-Carboxyleucine Anhydride (Leu-NCA) via recrystallization. It is designed to move beyond a simple procedural outline, offering insights into the causality of experimental choices and providing robust troubleshooting strategies to overcome common challenges.
Introduction: The Criticality of Pure N-Carboxyleucine Anhydride
N-Carboxyanhydrides (NCAs) are the cornerstone monomers for the ring-opening polymerization (ROP) synthesis of well-defined polypeptides. The purity of the Leu-NCA monomer is paramount, as even trace impurities can lead to uncontrolled initiation events, premature chain termination, and a broad molecular weight distribution in the final polypeptide product.[1] Recrystallization is a powerful, yet often challenging, technique to eliminate key process-related impurities. This guide will equip you with the foundational knowledge and practical troubleshooting steps to achieve high-purity, crystalline Leu-NCA.
Understanding the Recrystallization Workflow
The goal of recrystallization is to dissolve the impure Leu-NCA in a minimal amount of a hot solvent system and then allow it to cool slowly. As the solubility decreases with temperature, the Leu-NCA will crystallize out of the solution, leaving the impurities behind in the mother liquor. The choice of solvent is critical and is based on the principle that the compound of interest should be highly soluble at elevated temperatures and poorly soluble at lower temperatures.
Below is a general workflow for the recrystallization of Leu-NCA.
Caption: General workflow for Leu-NCA recrystallization.
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific issues you may encounter during the recrystallization of Leu-NCA in a practical, question-and-answer format.
Q1: I've dissolved my crude Leu-NCA in hot solvent, but upon cooling, it separates as an oily liquid instead of forming crystals. What is "oiling out" and how can I fix it?
A1: The Phenomenon of "Oiling Out"
"Oiling out" occurs when the Leu-NCA separates from the solution as a liquid phase rather than a solid crystalline lattice.[2][3] This is problematic because the oil droplets are essentially a highly concentrated, impure liquid form of your compound, which will trap impurities and solidify into an amorphous, impure solid upon further cooling.
Root Causes & Solutions:
-
Cause A: High Impurity Load. A significant presence of impurities can depress the melting point of your Leu-NCA. If this depressed melting point is below the temperature at which the solution becomes saturated, the compound will "melt" out of the solution as an oil before it can crystallize.[3][4]
-
Solution 1: Reheat and Dilute. Place the flask back on the heat source to redissolve the oil. Add a small amount more of the "good" solvent (e.g., THF or Ethyl Acetate) to keep the compound soluble at a slightly lower temperature upon cooling.[3]
-
Solution 2: Pre-purification. If the impurity level is very high, consider a preliminary purification step like a plug of silica gel (under anhydrous conditions) to remove the bulk of impurities before attempting recrystallization.
-
-
Cause B: Supersaturation Achieved Too Rapidly. If the solution is cooled too quickly, the system may not have enough time to achieve the ordered arrangement required for crystallization. Instead, it crashes out of solution as a disordered, supercooled liquid.[2]
-
Solution 3: Slow Down the Cooling. After dissolving your compound, insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) to ensure a very slow cooling rate. This gives the molecules ample time to align into a crystal lattice.
-
Solution 4: Change the Solvent System. Your current solvent may be too "good," causing the solution to become saturated at a temperature below the compound's melting point. Try a solvent system where the Leu-NCA is slightly less soluble.
-
Caption: Troubleshooting logic for "oiling out".
Q2: My Leu-NCA yield after recrystallization is very low. What are the likely causes and how can I improve recovery?
A2: Maximizing Crystal Recovery
Low yield is a common frustration. Here are the primary factors and how to address them:
-
Cause A: Using Too Much Solvent. The most common error is adding too much hot solvent during the initial dissolution step. The goal is to create a saturated solution. Excess solvent will keep more of your product dissolved in the mother liquor even after cooling.
-
Solution 1: Use the Minimum Amount of Hot Solvent. Add the hot "good" solvent (e.g., THF) portion-wise, with heating, until the Leu-NCA just dissolves.
-
Solution 2: Partially Evaporate the Solvent. If you've added too much solvent, you can gently heat the solution to boil off some of the excess before proceeding with the cooling step.[3]
-
-
Cause B: Incomplete Crystallization. The cooling and chilling process may not have been sufficient to precipitate the maximum amount of product.
-
Solution 3: Increase Chilling Time. Ensure the flask is left in an ice bath for an adequate amount of time (e.g., at least 30 minutes) to maximize precipitation.
-
Solution 4: Concentrate the Mother Liquor. After filtering your first crop of crystals, you can try to recover a second, less pure crop by evaporating some of the solvent from the mother liquor and re-chilling.
-
Q3: After recrystallization, my polypeptide synthesis still shows signs of uncontrolled polymerization. What impurities might still be present and why are they so problematic?
A3: The Impact of Residual Impurities
Even after recrystallization, trace impurities can persist and wreak havoc on your polymerization.
-
Impurity A: Water. NCAs are extremely sensitive to moisture. Water can act as an initiator for the ring-opening polymerization, leading to the formation of short, uncontrolled polymer chains.[1] This is why all solvents and glassware must be scrupulously dried.
-
Mechanism: Water's lone pair of electrons can attack the carbonyl group of the NCA, initiating polymerization.
-
-
Impurity B: Hydrochloric Acid (HCl). HCl is a common byproduct of NCA synthesis using phosgene or its derivatives.[4] Residual acid can protonate the amine initiator, rendering it non-nucleophilic, or interfere with certain polymerization mechanisms.
-
Mechanism: By protonating the initiator or the propagating chain end, HCl can effectively halt the polymerization.
-
-
Impurity C: Unreacted L-Leucine. The starting amino acid can also act as an initiator through its primary amine group, leading to uncontrolled polymerization and affecting the final polymer architecture.
-
Mechanism: The primary amine of L-leucine can initiate polymerization via the "normal amine mechanism," competing with your intended initiator.[5]
-
Purity Verification is Key: Always verify the purity of your recrystallized Leu-NCA before use. The techniques in the FAQ section below are essential.
Experimental Protocol: Recrystallization of Leu-NCA
This protocol details a commonly successful method using a Tetrahydrofuran (THF) / Hexane solvent system. All operations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) with anhydrous solvents.
Materials:
-
Crude L-Leucine NCA
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous n-Hexane
-
Oven-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Place the crude Leu-NCA (e.g., 5.0 g) into an oven-dried Erlenmeyer flask equipped with a magnetic stir bar.
-
In a separate flask, gently heat anhydrous THF.
-
Under an inert atmosphere, add the minimum amount of hot anhydrous THF to the Leu-NCA flask with stirring until the solid just dissolves.
-
While the solution is still warm, slowly add anhydrous n-hexane dropwise along the inner wall of the flask until the solution becomes faintly and persistently cloudy (the cloud point).[6][7]
-
Gently warm the flask to redissolve the slight precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature without disturbance. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration under an inert atmosphere, using a pre-chilled Büchner funnel.
-
Wash the crystals with a small amount of ice-cold anhydrous n-hexane to remove any residual mother liquor.
-
Dry the purified Leu-NCA crystals under high vacuum to remove all traces of solvent.
| Parameter | Recommended Value/Solvent | Rationale |
| Primary Solvent ("Good") | Tetrahydrofuran (THF) or Ethyl Acetate | Effectively dissolves Leu-NCA when hot. |
| Anti-Solvent ("Poor") | n-Hexane or Petroleum Ether | Leu-NCA has very low solubility, inducing precipitation. |
| Solvent Ratio (approx.) | 1:4 to 1:5 (THF:Hexane) | This ratio is often effective for inducing crystallization without causing the product to crash out of solution too rapidly.[6] |
| Atmosphere | Dry, Inert (N₂ or Ar) | Prevents moisture-induced polymerization of the NCA.[1] |
| Cooling Rate | Slow, undisturbed | Promotes the formation of large, pure crystals and prevents oiling out. |
Frequently Asked Questions (FAQs)
Q: How do I choose the right solvent system for recrystallization? A: The ideal "good" solvent will dissolve your Leu-NCA when hot but not at room temperature. The ideal "poor" solvent will not dissolve your Leu-NCA at all. The two solvents must be miscible. Common successful pairs for NCAs are THF/hexane and ethyl acetate/hexane.[1][7]
Q: How can I confirm the purity of my recrystallized Leu-NCA? A: A combination of techniques is recommended:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Look for the two characteristic anhydride C=O stretching peaks. For cyclic anhydrides, these typically appear around 1850-1800 cm⁻¹ and 1790-1750 cm⁻¹.[8] The absence of a broad O-H stretch (around 3300-2500 cm⁻¹) indicates the removal of the starting carboxylic acid.
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The spectrum should be clean, with sharp peaks corresponding to the leucine side chain and the N-H proton. The integration of the peaks should match the expected proton ratios. The chemical shift of the N-H proton of the NCA ring is a key indicator.
-
Melting Point (MP) Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broaden.
Q: Can I use flash chromatography instead of recrystallization? A: Yes, flash chromatography on silica gel has been used to purify NCAs, particularly those that are oils or low-melting solids. However, it requires rigorously dried silica gel and anhydrous solvents, and the entire process must be conducted in a glovebox to prevent decomposition on the column. For crystalline solids like Leu-NCA, recrystallization is often more straightforward and scalable.
References
- 1. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Troubleshooting N-Carboxyanhydride (NCA) Polymerization
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for N-Carboxyanhydride (NCA) polymerization. As Senior Application Scientists, we understand the nuances and challenges of synthesizing well-defined polypeptides. This guide is structured to provide you with direct, actionable solutions to common problems, particularly the persistent issue of achieving lower-than-expected molecular weights. Our approach is rooted in explaining the "why" behind each experimental step, empowering you to make informed decisions in your research.
Troubleshooting Guide: Low Molecular Weight Polypeptides
This section is designed as a first line of defense when your polymerization yields polymers of insufficient length. We've formatted this as a series of questions you might be asking in the lab, followed by in-depth, evidence-based answers.
Q1: My final polypeptide has a significantly lower molecular weight (Mn) than predicted by my monomer-to-initiator ratio. What's the most likely cause?
Low molecular weight is a classic problem in NCA polymerization and often points to unintended chain termination or transfer events. The most frequent culprits are impurities within your reaction system.[1][2][3]
-
Monomer Impurities : NCA monomers are notoriously sensitive. Even trace amounts of water, hydrochloric acid (a common byproduct of NCA synthesis), or other electrophilic impurities can initiate new chains or terminate growing ones.[1][2][4][5][6] Water, for instance, can act as an unwanted initiator, leading to a larger number of shorter polymer chains and consequently, a lower average molecular weight.[2][7][8]
-
Initiator & Solvent Purity : The purity of your initiator and solvent is just as critical. Any moisture or reactive impurities in your solvent can compete with your intended initiation and propagation steps.[7][8] Solvents like DMF, while common, can also participate in side reactions that terminate growing chains, especially at elevated temperatures.[9][10]
-
Incorrect Monomer-to-Initiator (M/I) Ratio : It's essential to double-check your calculations. A simple miscalculation resulting in a lower M/I ratio than intended will naturally lead to a lower degree of polymerization.[1]
Q2: I've meticulously purified my monomers and solvents, but my molecular weight is still low and the polydispersity (Đ) is broad. What other factors could be at play?
If you've ruled out basic purity issues, the next step is to examine the reaction conditions and the polymerization mechanism itself.
-
Uncontrolled Polymerization Mechanism : NCA polymerization can proceed through two primary pathways: the "Normal Amine Mechanism" (NAM) and the "Activated Monomer Mechanism" (AMM).[2][4][11] For controlled polymerization aiming for a specific molecular weight, the NAM initiated by a primary amine is generally preferred.[2] If your conditions inadvertently favor the AMM (e.g., through basic impurities or the use of tertiary amines as initiators), you can experience faster but less controlled polymerization, often resulting in a broader molecular weight distribution.[2][11]
-
Side Reactions : Several side reactions can plague NCA polymerization, leading to chain termination.[2][4] These can include intramolecular cyclization or "backbiting," especially with certain amino acid monomers.[5] At elevated temperatures, the propagating chain end can react with the solvent (e.g., DMF) or another NCA monomer in a non-productive manner, effectively killing the chain.[5][9]
-
Reaction Temperature : Higher temperatures can significantly increase the rate of side reactions relative to the rate of propagation.[4][5] Many studies have shown that lowering the reaction temperature to 0°C or even lower can dramatically suppress these termination events, leading to a more "living" polymerization and better control over the final molecular weight.[1][5][12][13][14]
-
Premature Precipitation : If the growing polypeptide chain becomes insoluble in your chosen solvent, it will precipitate out of the reaction mixture, halting any further chain growth.[1] This is a common issue when synthesizing high molecular weight or hydrophobic polypeptides.
Data-Driven Troubleshooting
To assist in your decision-making, the following table summarizes key parameters and their impact on molecular weight control.
| Parameter | Recommendation for High Molecular Weight | Rationale |
| NCA Monomer Purity | Recrystallize multiple times until no change in melting point is observed. Dry rigorously under high vacuum.[5][6][8] | Removes water, HCl, and other impurities that cause unwanted initiation or termination.[1][2][4] |
| Solvent Purity | Use freshly distilled, anhydrous solvents. Consider solvents with low polarity like DCM or chloroform for certain systems.[15][16] | Minimizes side reactions and unwanted initiation from water or other reactive impurities.[7][8] |
| Initiator | Use a high-purity primary amine for a controlled "Normal Amine Mechanism" (NAM).[1][2] | NAM provides a more controlled, living-like polymerization compared to the "Activated Monomer Mechanism" (AMM).[4][11] |
| Reaction Temperature | 0°C or lower.[1][5][14] | Suppresses the rate of termination and other side reactions relative to the rate of propagation.[4][12][13] |
| Monomer Concentration | Optimize to ensure both monomer and polymer remain soluble throughout the reaction.[1] | Prevents premature precipitation of the growing polymer chain, which halts polymerization. |
| Atmosphere | Conduct all manipulations under a dry, inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.[9][17] | Excludes atmospheric moisture, which is a potent initiator of uncontrolled polymerization.[8] |
Experimental Protocols: Best Practices
Adhering to rigorous experimental protocols is paramount for successful NCA polymerization. Here are step-by-step guides for key procedures.
Protocol 1: Recrystallization of NCA Monomers
-
Solvent Selection : Choose a solvent pair in which the NCA is soluble at elevated temperatures and sparingly soluble at room temperature (e.g., ethyl acetate and hexane).
-
Dissolution : In a flame-dried flask under an inert atmosphere, dissolve the crude NCA in the minimum amount of warm ethyl acetate.
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a rapid hot filtration through a pre-warmed filter into another flame-dried flask.
-
Crystallization : Slowly add hexane until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, then place it in a freezer (-20°C) to induce crystallization.
-
Isolation : Quickly collect the crystals by vacuum filtration, minimizing exposure to atmospheric moisture.
-
Washing : Wash the crystals with a small amount of cold hexane.
-
Drying : Dry the purified NCA crystals under high vacuum for several hours to remove all residual solvent. Store the purified monomer in a glovebox or a desiccator over a strong desiccant.
Protocol 2: General NCA Polymerization at 0°C
-
Setup : Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.
-
Monomer Dissolution : Add the purified NCA monomer to the flask and dissolve it in the desired volume of anhydrous solvent.
-
Equilibration : Cool the flask to 0°C using an ice bath and allow the solution to equilibrate for at least 15 minutes.
-
Initiator Addition : Prepare a stock solution of the primary amine initiator in the same anhydrous solvent. Using a syringe, rapidly inject the calculated volume of the initiator solution into the stirring monomer solution.
-
Polymerization : Allow the reaction to proceed at 0°C. Monitor the progress by periodically taking aliquots for analysis (e.g., FT-IR to observe the disappearance of the NCA anhydride peaks).
-
Termination/Precipitation : Once the desired conversion is reached, precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold diethyl ether).
-
Isolation and Drying : Collect the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum to a constant weight.
Visualizing the Process: Diagrams
Understanding the underlying mechanisms and troubleshooting logic is key. The following diagrams provide a visual representation of these concepts.
Caption: Comparison of Normal Amine and Activated Monomer polymerization pathways.
Caption: A logical workflow for troubleshooting low molecular weight in NCA polymerization.
Frequently Asked Questions (FAQs)
Q: Can I use high vacuum techniques to improve my polymerization? A: Yes, performing polymerizations using high-vacuum techniques is an excellent strategy to ensure the exclusion of atmospheric moisture and other volatile impurities.[9][17] This method, often combined with rigorously purified reagents, can lead to highly controlled, living polymerizations.[9]
Q: My polypeptide is precipitating during the reaction. What can I do? A: Premature precipitation is a clear indication that your chosen solvent cannot maintain the growing polymer chain in solution. You can try a few strategies: 1) Lower the initial monomer concentration.[1] 2) Switch to a more effective solvent or use a co-solvent system that is known to dissolve the target polypeptide.[15] For example, while DMF is a good solvent for many polypeptides, for others, solvents like dichloromethane (DCM) or chloroform might be necessary.[16]
Q: How do I know if my polymerization is complete? A: The most common method is to monitor the disappearance of the NCA monomer's characteristic anhydride stretches in the FT-IR spectrum (typically around 1850 and 1790 cm⁻¹). You can take small aliquots from the reaction mixture at different time points to track the monomer conversion.
Q: Is it possible to synthesize high molecular weight polypeptides quickly? A: Traditionally, achieving high molecular weight required long reaction times, especially at low temperatures. However, recent advances in "cooperative covalent polymerization" (CCP) in solvents of low polarity have shown the ability to significantly accelerate polymerization while maintaining control, allowing for the synthesis of high molecular weight polypeptides in minutes rather than hours or days.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 5. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. materials.uoi.gr [materials.uoi.gr]
- 10. Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.mpg.de [pure.mpg.de]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of N-carboxyanhydride (NCA) polymerization by variation of reaction temperature and pressure - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pure.tue.nl [pure.tue.nl]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Controlling Polydispersity in Poly(L-leucine) Synthesis
Welcome to the technical support center for poly(L-leucine) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for controlling the polydispersity of poly(L-leucine). A low polydispersity index (PDI) is crucial for ensuring the uniformity of the polymer chains, which is a critical parameter for applications in drug delivery and biomaterials.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing poly(L-leucine) with a controlled polydispersity?
A1: The most prevalent and effective method for synthesizing poly(L-leucine) with a predictable molecular weight and a low polydispersity index (PDI) is the ring-opening polymerization (ROP) of L-leucine N-carboxyanhydride (NCA).[1][2][3] When meticulously controlled, this "living" polymerization technique allows for the synthesis of well-defined polypeptides.
Q2: What are the primary factors that influence the polydispersity of poly(L-leucine) during NCA-ROP?
A2: Several critical factors must be carefully managed to control the polydispersity of poly(L-leucine):
-
Monomer Purity: The purity of the L-leucine NCA monomer is of utmost importance. Impurities such as unreacted L-leucine, residual hydrochloric acid from synthesis, or byproducts from the phosgenation process can act as unintended initiators or trigger side reactions, which leads to a broader molecular weight distribution.[1][4]
-
Initiator Choice: The selection of the initiator profoundly impacts the polymerization mechanism and, consequently, the PDI. Primary amines are generally preferred as they favor a more controlled "normal amine mechanism" of polymerization.[1][4]
-
Solvent Purity and Selection: The solvent must be rigorously dried and purified. Protic impurities, most notably water, can initiate polymerization in an uncontrolled manner, resulting in poor command over the molecular weight and a higher PDI.[1][4] The choice of solvent is also critical to ensure that both the monomer and the growing polymer chain remain soluble throughout the reaction.[1]
-
Reaction Temperature: Temperature plays a significant role in balancing the rates of initiation, propagation, and termination reactions. Lower temperatures often lead to better control and lower PDI.[5][6][7]
Q3: How does the choice of initiator affect the polymerization mechanism and PDI?
A3: The initiator dictates the dominant polymerization pathway:
-
Normal Amine Mechanism (NAM): This mechanism is initiated by primary amines and involves a nucleophilic attack on the NCA ring.[4][8] It generally provides better control over the polymerization process, leading to lower PDI values. This is because the initiation is typically fast and the propagation proceeds with minimal side reactions.[1][4]
-
Activated Monomer Mechanism (AMM): This pathway is favored when strong bases or tertiary amines are used as initiators.[6][9][10] It involves the deprotonation of the NCA monomer, which then acts as the initiator.[4][6][8] This can sometimes result in less control and a higher PDI compared to the normal amine mechanism.[1]
Q4: Can water be used as an initiator for L-leucine NCA polymerization?
A4: Yes, water can initiate the ROP of L-leucine NCA. It can act as both a nucleophile and a base, leading to a competition between different initiation pathways.[2][3][11] While this can sometimes lead to the formation of cyclic poly(L-leucine) with a reduced PDI, it is generally not considered a method for achieving highly controlled and predictable polymer chains.[2][3][11] For achieving a low PDI, the presence of water is considered an impurity that leads to uncontrolled initiation and broader molecular weight distribution.[1][4]
Troubleshooting Guide: High Polydispersity Index (PDI)
This guide addresses common issues that lead to a high PDI during the synthesis of poly(L-leucine) and provides actionable solutions.
| Symptom | Potential Cause | Recommended Solution |
| Broad or Bimodal PDI in SEC/GPC Analysis | Impure L-leucine NCA Monomer: Residual acid (e.g., HCl) or other impurities from the NCA synthesis can cause uncontrolled initiation events.[1][4] | Recrystallize the L-leucine NCA monomer multiple times from a suitable dry solvent (e.g., ethyl acetate/hexane) until a sharp and consistent melting point is achieved.[1] Store the purified monomer under strictly anhydrous and inert conditions. |
| Presence of Water in the Reaction: Water acts as an uncontrolled initiator, leading to the formation of polymer chains of varying lengths.[1][2][3][4][11] | Thoroughly dry all glassware by oven-heating and subsequent cooling under vacuum. Use freshly distilled and dried solvents. Conduct the entire reaction under a dry, inert atmosphere (e.g., nitrogen or argon). | |
| Inappropriate Initiator: The use of a weak nucleophile or a strong base can lead to slow initiation relative to propagation, or promote side reactions, respectively.[1][4] | Employ a primary amine initiator (e.g., n-hexylamine) to favor the more controlled "normal amine mechanism".[1][4] Ensure the initiator is pure and dry. | |
| Higher than Expected Molecular Weight and High PDI | Slow Initiation: If the rate of initiation is significantly slower than the rate of propagation, not all polymer chains will begin growing simultaneously, resulting in a broad molecular weight distribution. | Select an initiator with high nucleophilicity to ensure rapid and quantitative initiation. Consider pre-activation of the initiator if applicable to your system. |
| Lower than Expected Molecular Weight and High PDI | Chain Termination or Transfer Reactions: Impurities in the monomer or solvent can prematurely terminate growing polymer chains.[4] Certain solvents can also participate in chain transfer reactions. | Ensure the highest purity of both the L-leucine NCA monomer and the solvent. Avoid solvents that are known to cause termination, such as those with reactive protons.[1] |
| Polymer Precipitation: If the growing poly(L-leucine) chain becomes insoluble in the reaction solvent, it may precipitate, effectively halting its growth and leading to a bimodal distribution.[1] | Choose a solvent in which both the monomer and the resulting polymer are soluble. If solubility is a concern, consider performing the polymerization at a higher dilution, although this may affect the reaction rate. |
Experimental Protocols
Protocol 1: Synthesis of L-leucine N-Carboxyanhydride (NCA)
This protocol outlines a common method for synthesizing the L-leucine NCA monomer using triphosgene as a safer alternative to phosgene gas.[12]
Materials:
-
L-leucine
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
-
α-Pinene (as an HCl scavenger)[12]
Procedure:
-
Suspend L-leucine in anhydrous THF under an inert atmosphere (e.g., Argon).
-
Add α-pinene to the suspension.
-
In a separate flask, dissolve triphosgene in anhydrous THF.
-
Slowly add the triphosgene solution to the L-leucine suspension at a controlled temperature (typically 40-50 °C).
-
Monitor the reaction by IR spectroscopy for the disappearance of the amino acid starting material and the appearance of the characteristic NCA anhydride peaks.
-
Once the reaction is complete, filter the mixture to remove any solids.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from a mixture of anhydrous ethyl acetate and hexane to obtain pure L-leucine NCA.
-
Dry the purified NCA under high vacuum and store it in a desiccator under an inert atmosphere at low temperature (-20 °C).
Protocol 2: Controlled Ring-Opening Polymerization of L-leucine NCA
This protocol describes a general procedure for the controlled polymerization of L-leucine NCA to achieve a low PDI.
Materials:
-
Purified L-leucine NCA
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Primary amine initiator (e.g., n-hexylamine)
-
Anhydrous methanol (for quenching)
-
Diethyl ether (for precipitation)
Procedure:
-
Thoroughly dry all glassware in an oven and cool under vacuum.
-
Under an inert atmosphere, dissolve the purified L-leucine NCA in the anhydrous solvent.
-
Calculate the required amount of initiator solution to achieve the desired degree of polymerization.
-
Rapidly inject the initiator solution into the stirred monomer solution at a controlled temperature (e.g., 0 °C or room temperature). Lower temperatures often lead to better control.[5][6][7][13][14]
-
Allow the polymerization to proceed for the desired time. Monitor the monomer conversion using FT-IR spectroscopy by observing the disappearance of the NCA anhydride peaks.
-
Quench the polymerization by adding a small amount of anhydrous methanol.
-
Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent, such as diethyl ether.
-
Isolate the polymer by filtration or centrifugation.
-
Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and initiator.
-
Dry the final poly(L-leucine) product under high vacuum.
-
Characterize the polymer's molecular weight and PDI using techniques such as Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
Visualizations
Caption: Workflow for poly(L-leucine) synthesis via ROP.
Caption: Troubleshooting logic for addressing high PDI.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and characterization of poly-L-leucine initialized and immobilized by rehydrated hydrotalcite: understanding stability and the nature of interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of poly-l-leucine initialized and immobilized by rehydrated hydrotalcite: understanding stability and the nature of interaction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pure.mpg.de [pure.mpg.de]
- 10. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] How controlled and versatile is N-carboxy anhydride (NCA) polymerization at 0 °C? Effect of temperature on homo-, block- and graft (co)polymerization | Semantic Scholar [semanticscholar.org]
- 14. How controlled and versatile is N-carboxy anhydride (NCA) polymerization at 0 °C? Effect of temperature on homo-, block- and graft (co)polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Ring-Opening Polymerization of Leu-NCA
Welcome to the technical support center for the ring-opening polymerization (ROP) of L-Leucine N-Carboxyanhydride (Leu-NCA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing poly-L-leucine and to troubleshoot common side reactions encountered during polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary polymerization mechanisms for Leu-NCA ROP?
The ring-opening polymerization of Leu-NCA primarily proceeds via two main pathways: the "normal amine" mechanism (NAM) and the "activated monomer" mechanism (AMM).[1][2] In the NAM, a nucleophilic initiator, typically a primary amine, attacks the C5 carbonyl of the NCA ring, leading to ring opening and the formation of a propagating amine chain end.[3] The AMM is favored by basic catalysts and involves the deprotonation of the NCA monomer itself, which then acts as the nucleophilic initiator.[2] The choice of initiator and reaction conditions dictates which mechanism will be predominant.
Q2: My poly-L-leucine has a lower molecular weight than targeted and a broad polydispersity. What are the likely causes?
This is a common issue often stemming from unintended chain termination or transfer reactions.[4][5] The primary culprits are impurities present in the NCA monomer or the solvent, such as water, acid chlorides, or isocyanates.[4] These impurities can quench the propagating polymer chains prematurely.[4] Additionally, if the growing poly-L-leucine chain precipitates from the reaction solvent, its growth will be halted, contributing to a lower molecular weight and often a bimodal molecular weight distribution.[5]
Q3: What is the "carbamate mechanism" and how does it affect the polymerization?
The "carbamate mechanism" is a significant side reaction, particularly in amine-initiated polymerizations.[3][6] The propagating amine chain end can react with dissolved CO2 (a byproduct of the polymerization) to form a stable carbamate. This carbamate is less nucleophilic than the amine, which can slow down or terminate chain growth, leading to a broader molecular weight distribution and lower yields.[3]
Q4: How can I minimize unwanted side reactions during Leu-NCA polymerization?
Minimizing side reactions hinges on stringent control over experimental conditions. Key strategies include:
-
Monomer Purity: Ensuring the high purity of the Leu-NCA monomer is critical.[5][7] Multiple recrystallizations are often necessary to remove acidic impurities.[5][7] Flash column chromatography is another effective purification method.[3][6]
-
Anhydrous Conditions: The rigorous exclusion of water from the reaction is paramount, as water can act as an uncontrolled initiator.[5][8] This requires oven-drying glassware, using freshly distilled and dried solvents, and performing the reaction under an inert atmosphere (e.g., argon or nitrogen).[5]
-
High Vacuum Techniques: Performing the polymerization under high vacuum can help to remove CO2 as it is formed, thus suppressing the carbamate side reaction.[3][6]
-
Low Temperature: Conducting the polymerization at lower temperatures (e.g., 0 °C) can significantly reduce the rate of side reactions, leading to a more controlled "living" polymerization with fewer dead polymer chains.[1][6]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the ring-opening polymerization of Leu-NCA.
Symptom 1: Low Molecular Weight and/or Broad Polydispersity Index (PDI)
| Potential Cause | Recommended Diagnostic & Solution |
| Impure Leu-NCA Monomer | Diagnosis: Check the melting point of your NCA monomer; a broad melting range indicates impurities. Analyze by FTIR for the absence of starting amino acid and byproducts. Solution: Recrystallize the Leu-NCA monomer multiple times from a dry solvent system (e.g., ethyl acetate/hexane) until a sharp, consistent melting point is achieved.[5] Store the purified monomer under strictly anhydrous and inert conditions.[5] |
| Presence of Water | Diagnosis: Water acts as an uncontrolled initiator, leading to chains of varying lengths.[5][8] Solution: Ensure all glassware is rigorously oven-dried and cooled under vacuum.[5] Use freshly distilled, anhydrous solvents. Perform all manipulations under a dry, inert atmosphere (glovebox or Schlenk line).[5] |
| Inappropriate Initiator | Diagnosis: A weak nucleophile can lead to slow initiation relative to propagation, while a strong base can favor the less controlled "activated monomer" mechanism.[2][5] Solution: For a more controlled polymerization via the normal amine mechanism, use a primary amine initiator like n-hexylamine.[5] Ensure the initiator itself is pure and dry. |
| Polymer Precipitation | Diagnosis: The growing poly-L-leucine chain may become insoluble and precipitate, stopping further growth.[5] Solution: Choose a solvent in which both the monomer and the resulting polymer are soluble. If solubility remains an issue, consider conducting the polymerization at a higher dilution.[5] |
Symptom 2: Polymerization Fails to Initiate or Proceeds Very Slowly
| Potential Cause | Recommended Diagnostic & Solution |
| Inactive Initiator | Diagnosis: The initiator may have degraded due to improper storage or impurities. Solution: Use a freshly opened or purified initiator. Verify the initiator's concentration and purity. |
| Acidic Impurities | Diagnosis: Residual acidic impurities (e.g., HCl from NCA synthesis) can neutralize the amine initiator.[9] Solution: Purify the NCA monomer as described above to remove any acidic contaminants.[6][9] |
| Low Reaction Temperature | Diagnosis: While low temperatures reduce side reactions, they also slow down the polymerization kinetics.[6] Solution: If the reaction is too slow at 0°C, consider a modest increase in temperature, but monitor for an increase in PDI. |
Symptom 3: Unexpected Peaks in Spectroscopic Analysis (NMR, FTIR)
| Potential Cause | Recommended Diagnostic & Solution |
| Urea Linkages | Diagnosis: The propagating amine end can attack the C2 carbonyl of another NCA monomer, leading to a urea linkage and chain termination.[1] This can sometimes be identified by specific signals in ¹³C NMR or FTIR. Solution: This side reaction is often exacerbated by high temperatures. Running the polymerization at a lower temperature can help minimize its occurrence.[1] |
| Cyclic Byproducts | Diagnosis: In the presence of water as an initiator, the formation of cyclic poly-L-leucine can occur.[8] Solution: Strictly exclude water from the reaction system. |
| Formyl End Groups | Diagnosis: If DMF is used as a solvent, the propagating amine chain end can react with it, resulting in a formyl-terminated, "dead" polymer chain.[1] Solution: If end-group fidelity is critical, consider alternative solvents known to be more inert in NCA polymerization. |
Visualizing Reaction Pathways
To better understand the competing reactions during Leu-NCA ROP, the following diagrams illustrate the desired polymerization pathway versus common side reactions.
Caption: Desired vs. Side Reaction Pathways in Leu-NCA ROP.
Experimental Protocols
Protocol 1: Purification of Leu-NCA Monomer by Recrystallization
-
Dissolve the crude Leu-NCA in a minimal amount of anhydrous ethyl acetate at room temperature.
-
Slowly add anhydrous hexane until the solution becomes slightly turbid.
-
Store the solution at -20°C overnight to allow for crystal formation.
-
Isolate the crystals by filtration under an inert atmosphere.
-
Wash the crystals with cold, anhydrous hexane.
-
Dry the purified crystals under high vacuum.
-
Verify purity by measuring the melting point and confirming the characteristic anhydride peaks in the FTIR spectrum (~1850 and 1780 cm⁻¹).[5]
Caption: Troubleshooting Logic for High PDI in Poly-L-Leucine Synthesis.
References
- 1. materials.uoi.gr [materials.uoi.gr]
- 2. pure.mpg.de [pure.mpg.de]
- 3. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of poly-L-leucine initialized and immobilized by rehydrated hydrotalcite: understanding stability and the nature of interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 4-Isobutyloxazolidine-2,5-dione Polymerization
Welcome to the comprehensive technical support guide for the ring-opening polymerization (ROP) of 4-isobutyloxazolidine-2,5-dione, the N-carboxyanhydride (NCA) derived from L-valine. This resource is meticulously designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance for optimizing reaction conditions and troubleshooting common challenges encountered during the synthesis of poly(L-valine).
Introduction to this compound Polymerization
The ring-opening polymerization of this compound is a powerful method for producing poly(L-valine), a polypeptide with significant potential in biomaterials and drug delivery due to its biocompatibility and unique secondary structure. The polymerization proceeds via the opening of the strained N-carboxyanhydride (NCA) ring, typically initiated by a nucleophile. While seemingly straightforward, achieving well-defined polymers with controlled molecular weight and low polydispersity requires careful attention to experimental parameters. The bulky isobutyl side chain of the valine residue can introduce specific challenges, such as solubility issues and steric hindrance, which necessitate tailored optimization strategies.
This guide is structured to provide both foundational knowledge and practical troubleshooting advice to help you navigate the intricacies of this polymerization and achieve your desired polymeric materials.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing potential causes and evidence-based solutions.
Question 1: Why is the molecular weight of my poly(L-valine) much lower than the theoretical target?
Potential Causes:
-
Monomer Impurities: The presence of water, hydrochloric acid (a byproduct of NCA synthesis), or other electrophilic impurities in the this compound monomer is a primary cause of premature chain termination.[1][2]
-
Low Monomer-to-Initiator (M/I) Ratio: An M/I ratio that is too low will inherently target a lower degree of polymerization.
-
Chain Termination Side Reactions: Undesired reactions can terminate the growing polymer chains, preventing them from reaching the target length.[1][3]
-
Premature Polymer Precipitation: The growing poly(L-valine) chain may become insoluble in the reaction solvent and precipitate, effectively halting the polymerization.
Recommended Solutions:
-
Rigorous Monomer Purification:
-
Recrystallize the this compound monomer from a suitable solvent system (e.g., ethyl acetate/hexane) to remove impurities.
-
Ensure the purified monomer is thoroughly dried under high vacuum before use.
-
-
Accurate M/I Ratio Calculation:
-
Carefully calculate and weigh the monomer and initiator.
-
Consider performing a small-scale trial polymerization to validate your calculations.
-
-
Suppression of Side Reactions:
-
Lowering the reaction temperature to 0°C can significantly reduce the rate of side reactions relative to the propagation rate.
-
Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.
-
-
Solvent Selection for Solubility:
-
Choose a solvent that can effectively solvate both the monomer and the resulting poly(L-valine). Common choices include N,N-dimethylformamide (DMF), dichloromethane (DCM), or chloroform.[4][5]
-
For higher molecular weight poly(L-valine), which may have limited solubility, consider using a solvent mixture or a more polar solvent.
-
Question 2: The polydispersity (Đ) of my polymer is high (e.g., > 1.3). What is causing this, and how can I narrow it?
Potential Causes:
-
Slow Initiation: If the rate of initiation is significantly slower than the rate of propagation, new polymer chains are formed throughout the reaction, leading to a broad distribution of chain lengths.
-
Chain Transfer Reactions: Impurities or the solvent can act as chain transfer agents, terminating one chain and initiating another.
-
Monomer Quality: Inconsistent monomer purity can lead to variable initiation and propagation rates.[6][7]
Recommended Solutions:
-
Optimize the Initiation Step:
-
Select a highly efficient initiator. Primary amines are commonly used and generally provide a good balance of reactivity.[1] For more controlled polymerizations, consider specialized initiators like organosilicon compounds (e.g., hexamethyldisilazane) or transition metal complexes.[1][8]
-
Ensure the initiator is of high purity and added as a single, rapid injection to the monomer solution to promote simultaneous chain initiation.
-
-
Maintain a Clean Reaction Environment:
-
Use freshly distilled, anhydrous solvents.
-
Thoroughly purify the monomer to remove any potential chain transfer agents.
-
-
Consider a "Living" Polymerization System:
-
Employing high-vacuum techniques can enhance the "living" character of the polymerization, leading to narrower polydispersity.[3]
-
Question 3: The polymerization reaction seems to have stalled or is proceeding very slowly. What could be the issue?
Potential Causes:
-
Low Reaction Temperature: While beneficial for reducing side reactions, very low temperatures can significantly slow down the polymerization rate.
-
Inefficient Initiator: The chosen initiator may not be sufficiently nucleophilic to efficiently open the NCA ring.
-
Steric Hindrance: The bulky isobutyl side chain of the valine-NCA can sterically hinder the approach of the initiator and the growing polymer chain end.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction kinetics.[4]
Recommended Solutions:
-
Adjust the Reaction Temperature:
-
If the reaction is too slow at 0°C, consider gradually increasing the temperature to room temperature (20-25°C). Monitor the reaction closely for any increase in side reactions.
-
-
Evaluate the Initiator:
-
If using a sterically hindered initiator, switch to a less bulky one.
-
For a more rapid polymerization, initiators like lithium bis(trimethylsilyl)amide (LiHMDS) can be employed, which can complete the polymerization in minutes to hours.[9]
-
-
Solvent Optimization:
-
Solvents with low polarity and weak hydrogen-bonding ability, such as dichloromethane or chloroform, have been shown to accelerate polymerization through a cooperative covalent mechanism.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the polymerization of this compound?
The polymerization of NCAs, including this compound, can proceed through two main mechanisms: the "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM).[1][10][11]
-
Normal Amine Mechanism (NAM): This is the most common and desired pathway for controlled polymerization. A nucleophilic initiator, typically a primary amine, attacks the C5 carbonyl carbon of the NCA ring. The ring opens, and after decarboxylation, a new primary amine terminus is generated, which then propagates the polymerization by attacking another NCA monomer.
-
Activated Monomer Mechanism (AMM): This mechanism is favored when a strong, non-nucleophilic base is used as the initiator. The base deprotonates the nitrogen of the NCA, forming a highly nucleophilic NCA anion. This anion then attacks another NCA monomer to initiate polymerization. The AMM often leads to very high molecular weight polymers but with less control over the molecular weight distribution.[1]
Q2: How can I monitor the progress of the polymerization?
The most common method for monitoring the polymerization of NCAs is through Fourier-transform infrared (FTIR) spectroscopy . The disappearance of the characteristic anhydride C=O stretching bands of the NCA monomer at approximately 1850 cm⁻¹ and 1790 cm⁻¹ indicates the consumption of the monomer. The appearance of the amide I and amide II bands of the polypeptide backbone (around 1650 cm⁻¹ and 1550 cm⁻¹, respectively) confirms the formation of poly(L-valine).
Q3: What are the best solvents for the polymerization of this compound?
The choice of solvent is critical and depends on the desired polymer characteristics and solubility.
-
N,N-Dimethylformamide (DMF): A common polar aprotic solvent that is effective at solvating both the monomer and the resulting polypeptide. However, it can sometimes participate in side reactions.[3]
-
Dichloromethane (DCM) and Chloroform: These less polar solvents can promote a more rapid and controlled polymerization through a cooperative covalent mechanism.[4] They are good choices for achieving high molecular weight polymers.
-
Tetrahydrofuran (THF) and Dioxane: These are also viable options, but the solubility of the resulting poly(L-valine) may be a concern, especially at higher molecular weights.
Q4: How should I purify the final poly(L-valine) product?
After the polymerization is complete, the poly(L-valine) can be purified by precipitation. The reaction mixture is typically poured into a non-solvent, such as diethyl ether or cold methanol, which causes the polymer to precipitate. The precipitated polymer is then collected by filtration or centrifugation, washed with the non-solvent to remove any unreacted monomer and initiator, and finally dried under vacuum.
Experimental Protocol: A General Procedure for the Polymerization of this compound
This protocol provides a starting point for the synthesis of poly(L-valine). The specific conditions, particularly the M/I ratio, should be adjusted to achieve the desired molecular weight.
Materials:
-
This compound (Valine-NCA), recrystallized and dried
-
Initiator (e.g., benzylamine), high purity
-
Anhydrous solvent (e.g., DMF or DCM), freshly distilled
-
Non-solvent for precipitation (e.g., diethyl ether), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Flame-dried glassware
Procedure:
-
Preparation:
-
Under an inert atmosphere, dissolve the desired amount of this compound in the anhydrous solvent in a flame-dried Schlenk flask equipped with a magnetic stir bar. The concentration is typically in the range of 1-5% (w/v).
-
Prepare a stock solution of the initiator in the same anhydrous solvent.
-
-
Initiation:
-
Using a gas-tight syringe, rapidly inject the calculated amount of the initiator stock solution into the stirring monomer solution.
-
-
Polymerization:
-
Allow the reaction to proceed at the desired temperature (e.g., room temperature or 0°C).
-
Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by FTIR to observe the disappearance of the NCA anhydride peaks.
-
-
Termination and Precipitation:
-
Once the polymerization has reached the desired conversion (or has gone to completion), pour the viscous polymer solution into a large excess of the non-solvent (e.g., 10-20 times the volume of the reaction mixture) with vigorous stirring.
-
A white precipitate of poly(L-valine) should form immediately.
-
-
Purification and Drying:
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer several times with the non-solvent to remove any residual impurities.
-
Dry the purified poly(L-valine) under high vacuum to a constant weight.
-
-
Characterization:
-
Characterize the resulting polymer by techniques such as:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity (Đ).[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and, in some cases, to determine the degree of polymerization by end-group analysis.[13][14]
-
Circular Dichroism (CD) Spectroscopy: To study the secondary structure (e.g., α-helix or β-sheet) of the poly(L-valine) in solution.
-
-
| Parameter | Recommended Range | Rationale |
| Monomer Purity | > 99% | Minimizes side reactions and ensures controlled polymerization.[2][6][7] |
| M/I Ratio | 20:1 to 500:1 | Determines the target degree of polymerization. |
| Reaction Temperature | 0°C to 25°C | Lower temperatures suppress side reactions, while higher temperatures increase the reaction rate. |
| Solvent | Anhydrous DMF, DCM, Chloroform | Must solvate both monomer and polymer; can influence polymerization kinetics.[4][5] |
Visualizing the Process: Diagrams and Workflows
Polymerization Mechanism of this compound
Caption: The Normal Amine Mechanism for Valine-NCA Polymerization.
Troubleshooting Workflow for Low Molecular Weight
Caption: A Decision Tree for Troubleshooting Low Molecular Weight in Poly(valine) Synthesis.
References
- 1. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. materials.uoi.gr [materials.uoi.gr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study | springerprofessional.de [springerprofessional.de]
- 8. Synthesis of Polyamino Acids [merckmillipore.com]
- 9. communities.springernature.com [communities.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 12. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 13. eng.uc.edu [eng.uc.edu]
- 14. 材料科学におけるポリマー分析 [sigmaaldrich.com]
Effect of moisture on the stability and reactivity of N-Carboxyleucine Anhydride
Welcome to the technical support center for N-Carboxyleucine Anhydride (Leu-NCA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on the critical effects of moisture on the stability and reactivity of Leu-NCA. Our goal is to help you anticipate and solve common issues encountered during storage, handling, and polymerization.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding the moisture sensitivity of Leu-NCA.
Q1: What is N-Carboxyleucine Anhydride (Leu-NCA) and why is it used?
N-Carboxyleucine Anhydride is a heterocyclic organic compound derived from the amino acid L-leucine.[1][2] It is a high-purity monomer primarily used in the ring-opening polymerization (ROP) to synthesize polyleucine or leucine-containing block copolypeptides. These polypeptides are crucial in biomaterials, drug delivery systems, and tissue engineering due to their biocompatibility and ability to form specific secondary structures like α-helices.[3][4][5]
Q2: Why is Leu-NCA so highly sensitive to moisture?
Like all α-amino acid NCAs, Leu-NCA contains a strained, high-energy anhydride ring. This ring has two electrophilic carbonyl carbons that are highly susceptible to nucleophilic attack.[6][7] Water is a potent nucleophile that can readily attack the NCA ring, leading to irreversible degradation or uncontrolled reactions. The chemical quality and purity of the NCA monomer are key factors in its stability; any contamination by moisture or other nucleophiles can initiate unwanted reactions.[8]
Q3: What are the specific chemical reactions that occur when Leu-NCA is exposed to water?
Moisture triggers two primary, competing degradation pathways that are detrimental to controlled polymerization:
-
Hydrolysis: Water attacks a carbonyl carbon of the NCA ring, leading to the ring opening and subsequent decarboxylation. The final products are the original L-leucine amino acid and carbon dioxide. This reaction consumes the monomer, reducing the yield of your desired polypeptide.[1][9]
-
Uncontrolled Polymerization: Water can also act as an initiator for the ring-opening polymerization.[10] This water-initiated polymerization is poorly controlled, leading to the formation of short oligomers with a broad molecular weight distribution (high polydispersity). This is a common cause for failures in achieving high molecular weight, well-defined polypeptides.[11]
The diagram below illustrates these competing reaction pathways.
Caption: Competing reaction pathways for Leu-NCA in the presence of an initiator versus moisture.
Q4: How can I visually or analytically detect if my Leu-NCA has been compromised by moisture?
-
Visual Inspection: High-purity Leu-NCA should be a dry, white, crystalline solid.[1] Clumping, a sticky appearance, or discoloration suggests moisture exposure and potential degradation.
-
FT-IR Spectroscopy: This is a definitive method. A pure NCA will show two characteristic carbonyl stretching peaks for the anhydride group, typically around 1850 cm⁻¹ and 1790 cm⁻¹. The appearance of a broad peak around 3000-3400 cm⁻¹ (O-H stretch) or a shift in the carbonyl peaks can indicate the presence of the hydrolyzed amino acid.
-
Polymerization Test: A small-scale test polymerization is often the most practical check. If the polymerization fails to produce a polymer of the targeted molecular weight or results in a high polydispersity index (Đ), monomer degradation due to moisture is a likely culprit.[11]
Section 2: Troubleshooting Guide for Leu-NCA Polymerization
This guide provides solutions to specific problems encountered during experiments, with a focus on moisture-related causes.
| Problem | Potential Moisture-Related Cause(s) | Recommended Solutions & Explanations |
| Low Polymer Molecular Weight (Mₙ) & Broad Polydispersity (Đ > 1.2) | 1. Water as an Initiator: Trace moisture in the reaction vessel or solvent acts as a competing initiator, creating numerous short polymer chains.[10][11] 2. Monomer Degradation: Some of the Leu-NCA monomer has hydrolyzed back to L-leucine, effectively increasing the true initiator-to-monomer ratio and resulting in shorter chains.[1] | 1. Rigorous Drying of Reaction Components: - Glassware: Oven-dry all glassware at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator immediately before use. - Solvents: Use anhydrous solvents. If purchased, use a fresh bottle opened under inert gas. For best results, distill solvents over an appropriate drying agent (e.g., CaH₂ for DMF, Na/benzophenone for THF) and store over molecular sieves.[12] 2. Inert Atmosphere Technique: - Conduct the entire experiment in a glovebox with low O₂ and H₂O levels (<1 ppm). - If a glovebox is unavailable, use Schlenk line techniques with repeated vacuum/backfill cycles using high-purity nitrogen or argon. |
| Polymerization Fails to Initiate or Stops Prematurely | 1. Extensive Monomer Degradation: The majority of the Leu-NCA has been hydrolyzed due to improper storage or handling, leaving insufficient active monomer for polymerization.[5] 2. Impure Monomer: Besides water, acidic impurities like HCl (a byproduct of NCA synthesis) can protonate amine initiators, rendering them non-nucleophilic and unable to start the polymerization.[6][13] | 1. Verify Monomer Purity: - Before use, confirm the purity of the Leu-NCA via FT-IR or a test polymerization. 2. Monomer Purification (Recrystallization): - If degradation is suspected, the Leu-NCA must be recrystallized. A typical procedure involves dissolving the crude NCA in a suitable solvent (e.g., anhydrous ethyl acetate or THF) and precipitating it by adding a non-solvent (e.g., anhydrous hexane).[4] This process should be performed quickly and under strictly anhydrous conditions. 3. Proper Storage Protocol: - Always store Leu-NCA at -20°C or below under a dry, inert atmosphere (e.g., nitrogen or argon).[8][14] The container must be sealed tightly. |
| Inconsistent Results Between Batches | 1. Variable Moisture Contamination: Inconsistent drying of solvents or handling techniques introduces different amounts of moisture into each reaction. 2. Improper Handling of Stored NCA: Repeatedly opening and closing the monomer container outside of a glovebox introduces atmospheric moisture, which degrades the monomer over time.[8] | 1. Standardize Anhydrous Procedures: - Develop and strictly follow a Standard Operating Procedure (SOP) for all anhydrous work. 2. Proper Monomer Aliquoting & Handling: - Upon receiving, it is highly recommended to aliquot the Leu-NCA into smaller, single-use vials inside a glovebox. This prevents contamination of the entire batch. - When removing a container from the freezer, always allow it to warm to room temperature before opening (approx. 1 hour for small vials).[8][15] Opening a cold vial will cause atmospheric moisture to condense on the cold solid, leading to rapid degradation. |
Section 3: Essential Experimental Protocols
Protocol 1: Proper Storage and Handling of Leu-NCA
-
Storage: Store Leu-NCA containers at -20°C in a moisture-free environment.[8][14] The container should be sealed under an inert atmosphere.
-
Removal from Storage: Transfer the sealed container from the freezer to a desiccator or glovebox antechamber.
-
Temperature Equilibration: Allow the container to warm completely to ambient room temperature before opening. This critical step prevents condensation of atmospheric moisture onto the cold NCA powder.[8]
-
Handling: Perform all weighing and transfers of the Leu-NCA powder under a dry, inert atmosphere, preferably within a glovebox.
-
Resealing: If using a bulk container, ensure it is tightly resealed after purging with inert gas before returning it to the freezer. One-shot use of pre-aliquoted quantities is highly recommended to maintain purity.[8]
Caption: Recommended workflow for handling moisture-sensitive Leu-NCA.
Section 4: Concluding Remarks
The successful synthesis of well-defined polypeptides via the ring-opening polymerization of N-Carboxyleucine Anhydride is overwhelmingly dependent on the rigorous exclusion of moisture. Many reported failures or inconsistencies in NCA polymerization can be traced back to inadequate purification of monomers or insufficient prevention of moisture contamination.[11] By understanding the chemical principles and adhering to the stringent handling and storage protocols outlined in this guide, researchers can significantly improve the reliability, reproducibility, and success of their experiments.
References
- 1. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chinesechemsoc.org [chinesechemsoc.org]
- 14. usbio.net [usbio.net]
- 15. polysciences.com [polysciences.com]
Technical Support Center: Flash Chromatography for the Purification of N-Carboxyleucine Anhydride
Welcome to the technical support center for the purification of N-Carboxyleucine Anhydride (Leu-NCA) via flash chromatography. This guide is designed for researchers, scientists, and drug development professionals who utilize Leu-NCA as a critical monomer for polypeptide synthesis. Given the inherent reactivity and sensitivity of NCAs, this guide provides in-depth, field-proven insights to navigate the common challenges encountered during purification, ensuring you obtain high-purity material suitable for controlled polymerizations.
Troubleshooting Guide
This section addresses specific issues you may encounter during the flash chromatography of Leu-NCA. The question-and-answer format is designed to help you quickly identify your problem and implement a robust solution.
Question 1: Why is my Leu-NCA yield extremely low after the column, or why am I not recovering any product at all?
Answer: This is a common and frustrating issue, typically stemming from the inherent instability of the NCA ring on standard silica gel.
-
Root Cause Analysis: Standard silica gel is acidic due to the presence of surface silanol groups (Si-OH). These acidic sites can catalyze the premature ring-opening of the NCA, leading to its decomposition or irreversible binding to the stationary phase[1][2]. Leucine, with its isobutyl side chain, can also interact strongly with the silica surface through hydrogen bonding, especially if residual water is present[3].
-
Immediate Solutions:
-
Use Deactivated Silica Gel: This is the most critical parameter. The acidity of the silica gel must be neutralized to prevent on-column degradation. You can purchase commercially deactivated silica or prepare it fresh.[1][2][4]
-
Check for Premature Elution: It's possible the compound is so non-polar in your solvent system that it eluted in the solvent front with non-polar impurities. Always collect and check the very first fractions by a suitable analytical method.[2]
-
Confirm Stability: Before running a large-scale column, perform a simple stability test. Spot your crude Leu-NCA on a TLC plate, let it sit for 30-60 minutes, and then elute. If you see a new baseline spot or significant streaking that wasn't present in the initial co-spot, your compound is degrading on the silica.[2]
-
Question 2: My purified Leu-NCA is still contaminated with starting material (L-Leucine) or other polar impurities. How can I improve the separation?
Answer: This indicates that your mobile phase polarity is too high, or the separation efficiency is poor.
-
Root Cause Analysis: L-Leucine is significantly more polar than its NCA derivative and should ideally remain at the baseline (Rf = 0) in appropriate solvent systems. If it is migrating up the column, your eluent is too strong, causing it to co-elute with your product.
-
Solutions:
-
Optimize the Mobile Phase: Develop your solvent system using Thin Layer Chromatography (TLC) first. The target Rf value for pure Leu-NCA should be between 0.2 and 0.35 to achieve good separation.[5][6] Start with a non-polar solvent like hexanes or toluene and gradually add a more polar, aprotic solvent like ethyl acetate or acetone.[7]
-
Employ Gradient Elution: If you have multiple impurities, a gradient elution can be highly effective. Start with a low polarity mobile phase to elute the pure Leu-NCA first, then gradually increase the polarity to wash off more polar impurities.[1][6]
-
Proper Sample Loading: Ensure you load the sample onto the column in a minimal amount of solvent and as a concentrated band.[5] For samples that are difficult to dissolve, consider "dry loading," where the crude product is pre-adsorbed onto a small amount of silica gel before being added to the column. This often results in sharper bands and better separation.[1][2][8]
-
Question 3: My Leu-NCA appears pure by TLC, but it fails to polymerize or gives low molecular weight polypeptides. What could be the problem?
Answer: This critical issue suggests that the NCA has been compromised by trace impurities that initiate premature polymerization or termination. The most common culprits are water and nucleophilic impurities.
-
Root Cause Analysis: The NCA ring is highly susceptible to nucleophilic attack, especially by water, which leads to ring-opening and the formation of an amino acid that can terminate polymer chains.[9] Even trace amounts of water in your solvents or on your glassware can be detrimental. Basic impurities, such as residual triethylamine from a deactivation step if not properly flushed, can also act as initiators.[9]
-
Preventative Protocols:
-
Strict Anhydrous Technique: Use freshly distilled, anhydrous solvents for your chromatography. Dry your glassware in an oven ( >120 °C) and cool it under a stream of dry nitrogen or argon. Pack and run the column under a positive pressure of inert gas.
-
Thorough Flushing after Deactivation: If you use a base like triethylamine to deactivate your silica, you must flush the column extensively with the non-polar solvent (e.g., hexanes) to remove all traces of the base before loading your compound.[10] Any residual base will initiate polymerization.
-
Rapid Purification and Handling: Flash chromatography is preferred for NCAs precisely because it is fast.[11][12] Minimize the time the NCA is in solution and on the column. After purification, immediately remove the solvent under reduced pressure at low temperature (< 30 °C) and store the purified NCA under an inert atmosphere at -20 °C or below.
-
Workflow for Successful Leu-NCA Purification
The following diagram outlines the critical decision points and steps for purifying Leu-NCA.
Caption: Key workflow for Leu-NCA purification.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for Leu-NCA purification? A: The industry standard is deactivated silica gel (60 Å, 230-400 mesh). Deactivation is non-negotiable and is typically achieved by making a slurry of the silica gel in a solvent system containing 1-3% triethylamine, packing the column, and then thoroughly flushing with a non-polar solvent to remove the excess base.[1][10] This process neutralizes acidic silanol groups, preventing them from catalyzing the decomposition of the NCA.[4]
Q2: What mobile phase (eluent) systems are recommended for Leu-NCA? A: Always use anhydrous, aprotic solvents. The choice depends on the impurities present. A good starting point, determined by TLC, is a mixture of a non-polar solvent and a moderately polar solvent.
| Solvent System | Typical Ratio Range (Non-polar:Polar) | Notes |
| Hexanes : Ethyl Acetate | 95:5 to 70:30 | A versatile, common starting point for many NCAs.[7] |
| Toluene : Acetone | 98:2 to 80:20 | Toluene can offer different selectivity compared to hexanes. |
| Dichloromethane : Hexanes | 10:90 to 50:50 | Use with caution; ensure DCM is peroxide-free and anhydrous. |
Table 1: Recommended starting solvent systems for Leu-NCA flash chromatography.
Q3: How can I monitor the column fractions for Leu-NCA? A: Thin Layer Chromatography (TLC) is the most common method. However, since the NCA lacks a strong UV chromophore, visualization can be tricky.
-
Primary Method (Destructive): Stain the TLC plate with ninhydrin spray followed by gentle heating.[13] The NCA itself is ninhydrin-negative, but any on-plate hydrolysis to L-leucine will produce a colored spot. Therefore, you are looking for the spot that appears after staining and heating.
-
Secondary Method: A potassium permanganate (KMnO₄) stain can sometimes visualize the compound, though it is less specific.
-
In-Process Confirmation: For absolute certainty, you can take a small aliquot from a key fraction, evaporate the solvent, and run a quick FTIR analysis. The appearance of the characteristic strong anhydride C=O stretches is definitive proof of your product's presence.
Q4: How do I confirm the purity and identity of my final product? A: A combination of spectroscopic techniques is required for full characterization.
-
FTIR Spectroscopy: This is the most direct method to confirm the presence of the NCA ring. Look for two strong carbonyl (C=O) stretching bands. For non-cyclic anhydrides, these typically appear at approximately 1820 cm⁻¹ and 1750 cm⁻¹.[14] The absence of a broad O-H stretch (around 3000-3400 cm⁻¹) confirms the removal of the starting amino acid.
-
¹H NMR Spectroscopy: The proton NMR will confirm the structure of the leucine side chain and the alpha-proton. The chemical shifts will be different from the starting L-leucine. The alpha-proton (α-H) on the NCA ring typically appears as a triplet around 4.2-4.5 ppm (in CDCl₃). The N-H proton often appears as a broad singlet around 6-7 ppm.
| Technique | Key Feature for Leu-NCA | Typical Value |
| FTIR | Symmetric & Asymmetric C=O Stretch | ~1820 & ~1750 cm⁻¹ |
| ¹H NMR | α-Proton (CH) Shift | ~4.3 ppm (in CDCl₃) |
| ¹H NMR | N-H Proton Shift | ~6.5 ppm (broad singlet) |
Table 2: Key analytical data for confirming Leu-NCA identity.
Troubleshooting Logic Diagram
Use this diagram to diagnose purification problems systematically.
Caption: A logic tree for troubleshooting common issues.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. Leucine on Silica: A Combined Experimental and Modeling Study of a System Relevant for Origins of Life, and the Role of Water Coadsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. sorbtech.com [sorbtech.com]
- 8. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of poly-L-leucine initialized and immobilized by rehydrated hydrotalcite: understanding stability and the nature of interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. The evolving landscape of amino acid testing [pharmaceutical-technology.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
Validation & Comparative
A Senior Application Scientist's Guide to N-Carboxyanhydride (NCA) Polymerization: A Comparative Analysis of 4-Isobutyloxazolidine-2,5-dione
Abstract
The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) stands as the most efficient and scalable method for synthesizing high molecular weight polypeptides.[1][2][3] These synthetic polymers, mimicking the protein backbone, are paramount in fields ranging from drug delivery to tissue engineering. The choice of the NCA monomer is a critical determinant of the polymerization kinetics and the final properties of the polypeptide. This guide provides an in-depth comparison of 4-isobutyloxazolidine-2,5-dione (L-Leucine NCA), a monomer derived from a hydrophobic, bulky amino acid, with other representative NCAs. We will explore the causal relationships between monomer structure, polymerization behavior, and resulting polymer characteristics, supported by experimental protocols and data.
The Foundation: Understanding NCA Ring-Opening Polymerization
The synthesis of well-defined polypeptides via ROP hinges on the reactivity of the NCA ring, a five-membered heterocycle.[4] This ring is susceptible to nucleophilic attack, leading to its opening, the release of carbon dioxide, and the formation of a new amide bond. The polymerization process is primarily governed by two competing mechanisms, the choice of which is dictated by the initiator and reaction conditions.[2][5]
-
Normal Amine Mechanism (NAM): Favored by nucleophilic initiators like primary amines, this is a chain-growth process. The initiator attacks the C5 carbonyl of the NCA, leading to a propagating chain with a terminal amine that continues to react with subsequent monomers. This mechanism generally affords good control over the polymer's molecular weight and leads to narrower molecular weight distributions.[2][6]
-
Activated Monomer Mechanism (AMM): This mechanism is initiated by strong bases (e.g., tertiary amines) that deprotonate the N-H bond of the NCA monomer itself.[2][5] The resulting NCA anion is a potent nucleophile that attacks another NCA monomer. The AMM often leads to very rapid polymerization and high molecular weight polymers but typically suffers from poor control and broad molecular weight distributions.[2][7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pure.mpg.de [pure.mpg.de]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 6. doras.dcu.ie [doras.dcu.ie]
- 7. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
Advantages of using N-Carboxyleucine Anhydride in peptide synthesis
A Senior Application Scientist's Guide to Peptide Synthesis: Unveiling the Advantages of N-Carboxyleucine Anhydride
For researchers, scientists, and drug development professionals engaged in the intricate world of peptide synthesis, the choice of methodology is paramount to achieving desired purity, yield, and scalability. This guide provides an in-depth technical comparison of peptide synthesis strategies, with a specialized focus on the advantages of employing N-Carboxyleucine Anhydride (Leu-NCA). Drawing upon established principles and experimental insights, we will explore why this particular building block is gaining prominence and how it stands against traditional and alternative approaches.
The Landscape of Peptide Synthesis: A Brief Overview
The synthesis of peptides, crucial for therapeutics, biomaterials, and fundamental research, has historically been dominated by two primary methods: Liquid-Phase Peptide Synthesis (LPPS) and Solid-Phase Peptide Synthesis (SPPS).[1] LPPS, the classical approach, involves sequential coupling and deprotection steps in solution, which can be laborious but allows for purification of intermediates.[1] SPPS, a revolutionary technique developed by Bruce Merrifield, anchors the growing peptide chain to a solid resin, simplifying the purification process to mere washing and filtration steps.[2] While highly efficient and automatable, SPPS can suffer from challenges related to reagent excess, solvent consumption, and the synthesis of long or complex peptides.[3][4]
More recently, methodologies centered around α-amino acid N-Carboxyanhydrides (NCAs) have garnered significant attention.[5] NCAs are cyclic derivatives of amino acids that, upon initiation, undergo ring-opening polymerization (ROP) to form polypeptides, with the only byproduct being carbon dioxide.[6] This atom-economical approach presents a compelling alternative to conventional methods.
N-Carboxyleucine Anhydride (Leu-NCA): A Closer Look
N-Carboxyleucine Anhydride (Leu-NCA) is the NCA derived from the amino acid leucine. Its unique properties, stemming from the isobutyl side chain of leucine, offer distinct advantages in the context of peptide synthesis.
Key Advantages of N-Carboxyleucine Anhydride:
-
Enhanced Solubility and Reduced Aggregation: The bulky and hydrophobic isobutyl side chain of leucine can disrupt interchain hydrogen bonding that often leads to aggregation during peptide synthesis. This improved solubility of the growing peptide chain is particularly beneficial when synthesizing hydrophobic or long peptide sequences, which are notoriously difficult to handle using standard SPPS protocols.
-
Favorable Polymerization Kinetics: The steric hindrance provided by the leucine side chain can influence the polymerization kinetics in a controlled manner, often leading to well-defined polypeptides with low polydispersity.[7]
-
Clean and Efficient Reactions: Like other NCAs, the polymerization of Leu-NCA is a clean reaction that avoids the use of coupling reagents, which can be a source of impurities and side reactions in traditional peptide synthesis.[6][8] The primary byproduct is carbon dioxide, simplifying purification.[6]
-
Scalability: Solution-phase polymerization of Leu-NCA offers a scalable route to producing large quantities of leucine-containing peptides or homopolymers (poly-L-leucine), which can be challenging and costly with SPPS at industrial scales.[9][10]
Comparative Analysis: Leu-NCA vs. Alternative Methods
To provide a clear perspective, let's compare the use of Leu-NCA with established peptide synthesis techniques.
| Feature | N-Carboxyleucine Anhydride (ROP) | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |
| Principle | Ring-opening polymerization of a cyclic monomer.[11] | Stepwise addition of amino acids on a solid support.[2] | Stepwise addition of amino acids in solution.[1] |
| Coupling Reagents | Not required.[6] | Required (e.g., HBTU, DIC).[8] | Required (e.g., DCC, EDC).[12] |
| Byproducts | Carbon dioxide.[6] | Urea derivatives, salts. | Urea derivatives, salts. |
| Purification | Precipitation, dialysis. | Filtration and washing.[2] | Extraction, crystallization, chromatography.[1] |
| Scalability | High potential for bulk synthesis.[9] | Good for mg to gram scale.[3] | Can be scaled, but often complex.[2] |
| Automation | Less common for diverse sequences. | Highly automatable.[3] | Not easily automated. |
| Side Reactions | Potential for uncontrolled polymerization if not optimized.[13] | Racemization, incomplete coupling/deprotection. | Racemization, side product formation. |
| Environmental Impact | Potentially greener due to fewer reagents and simpler byproducts. | High solvent and reagent consumption.[4] | Significant solvent usage for purification. |
Experimental Data: Performance Insights
While direct head-to-head quantitative comparisons for a specific peptide synthesized via all three methods are sparse in publicly available literature, we can infer performance from typical outcomes reported for each technique.
| Parameter | N-Carboxyleucine Anhydride (ROP) | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |
| Typical Crude Purity | Variable, dependent on control of polymerization. | Generally high for short to medium peptides (e.g., >90%).[4] | Can be very high due to intermediate purification. |
| Typical Yield | Can be high, especially for homopolymers. | Varies with peptide length and sequence (e.g., 50-70%).[4] | Can be high, but losses occur at each purification step. |
| Synthesis Time | Potentially very fast for polymerization.[14] | Dependent on peptide length, automated cycles are fast.[3] | Generally the slowest due to manual purification steps. |
Experimental Workflow & Protocols
To illustrate the practical application of Leu-NCA, we provide a generalized workflow and a sample protocol.
Workflow for Polypeptide Synthesis using Leu-NCA
Caption: Generalized workflow for the synthesis of poly-L-leucine using Leu-NCA.
Protocol 1: Synthesis of L-Leucine-N-Carboxyanhydride (Leu-NCA)
This protocol is based on the general Fuchs-Farthing method for NCA synthesis.
Materials:
-
L-Leucine
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
-
Nitrogen or Argon atmosphere
Procedure:
-
Suspend L-Leucine in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 40-50°C.
-
Slowly add a solution of triphosgene in anhydrous THF to the suspension.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours until the solution becomes clear.
-
Cool the solution to room temperature and filter to remove any unreacted starting material.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Add anhydrous hexane to the oil to induce crystallization.
-
Collect the crystalline Leu-NCA by filtration, wash with cold anhydrous hexane, and dry under vacuum.
Note: Purity of the NCA monomer is crucial for controlled polymerization. Recrystallization may be necessary.[15]
Protocol 2: Ring-Opening Polymerization of Leu-NCA to form Poly-L-Leucine
This protocol describes a primary amine-initiated polymerization.
Materials:
-
Purified L-Leucine-NCA
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Primary amine initiator (e.g., n-hexylamine)
-
Anhydrous Diethyl Ether
Procedure:
-
Dissolve the purified Leu-NCA in anhydrous DMF under a nitrogen atmosphere.
-
Add the primary amine initiator via syringe. The monomer-to-initiator ratio will determine the target degree of polymerization.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by FT-IR (disappearance of the anhydride peaks at ~1850 and 1790 cm⁻¹).
-
Precipitate the resulting poly-L-leucine by adding the reaction mixture to a large excess of anhydrous diethyl ether.
-
Collect the polymer by filtration or centrifugation.
-
Wash the polymer with diethyl ether and dry under vacuum.
Logical Relationships in Peptide Synthesis Strategy Selection
Caption: Decision matrix for selecting a peptide synthesis method based on project requirements.
Conclusion and Future Outlook
The use of N-Carboxyleucine Anhydride in peptide synthesis offers a compelling set of advantages, particularly for the production of leucine-rich peptides, hydrophobic sequences, and for large-scale manufacturing. Its atom economy, reduced reliance on coupling reagents, and the potential for controlled polymerization make it a valuable tool in the peptide chemist's arsenal. While SPPS remains the workhorse for the routine synthesis of a wide array of peptides due to its high degree of automation and reliability, Leu-NCA and other NCA-based methods provide a powerful alternative for specific applications and are poised to play an increasingly important role in the future of peptide and polypeptide manufacturing. As research continues to refine initiation and polymerization control, the utility and adoption of NCA-based synthesis are expected to expand further.
References
- 1. benchchem.com [benchchem.com]
- 2. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 5. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 6. pmcisochem.fr [pmcisochem.fr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bachem.com [bachem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [m.peptidescientific.com]
- 13. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 14. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis | Springer Nature Experiments [experiments.springernature.com]
- 15. cris.unibo.it [cris.unibo.it]
A Senior Application Scientist's Guide to the Characterization and Validation of Polypeptides from Leu-NCA
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth, objective comparison of polypeptides synthesized via Leucine N-Carboxyanhydride (Leu-NCA) ring-opening polymerization (ROP) against alternative methods. Our focus is on the critical characterization and validation steps that ensure the production of well-defined, high-quality materials suitable for advanced applications. As your partner in science, we will move beyond mere protocols to explain the causality behind experimental choices, ensuring you can not only replicate these methods but also adapt them to your specific needs.
Introduction: The Power and Challenge of NCA Polymerization
Ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs) is a powerful and widely used method for synthesizing high molecular weight synthetic polypeptides.[1][2] Unlike solid-phase peptide synthesis (SPPS), which excels at producing sequence-defined peptides of modest length, NCA polymerization allows for the creation of large homopolymers and block copolymers with unique self-assembly properties.[1][3]
However, this power comes with a critical challenge: control. The polymerization mechanism can be complex, with potential competition between the "normal amine mechanism" and the "activated monomer mechanism," which can affect the final molecular weight and polydispersity.[4][5][6] Therefore, a rigorous, multi-faceted characterization strategy is not just recommended—it is essential for validating the product and ensuring reproducibility. This guide will walk you through a self-validating system of analysis, from primary structure confirmation to detailed secondary structure elucidation.
Section 1: Foundational Validation - Confirming Covalent Structure
Before delving into complex properties, we must first confirm that the correct polypeptide has been synthesized. This involves verifying the integrity of the repeating leucine units and ensuring the absence of residual monomers or unwanted side products.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Expertise & Experience: ¹H NMR is the frontline technique for confirming the covalent structure of your poly(L-leucine). It provides a detailed fingerprint of the proton environments within the polymer. For poly(L-leucine), we are primarily interested in the signals from the polypeptide backbone and the leucine side chain.
Trustworthiness: By comparing the integrals of the backbone protons to the side-chain protons, we can confirm the structural integrity of the repeating unit. The absence of sharp peaks corresponding to the Leu-NCA monomer is a primary indicator of a successful purification.
Experimental Protocol: ¹H NMR of Poly(L-leucine)
-
Sample Preparation: Dissolve 10-15 mg of the purified polypeptide in 0.6 mL of a deuterated solvent capable of breaking up secondary structures, such as trifluoroacetic acid-d (TFA-d) or hexafluoroisopropanol (HFIP) with a co-solvent.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans (e.g., 64) to achieve a good signal-to-noise ratio and a relaxation delay of at least 5 seconds to ensure quantitative accuracy.[7]
-
Data Analysis:
-
Identify the broad signals characteristic of a polymer.
-
Amide Proton (N-H): Look for a broad peak around 8.0-8.5 ppm.
-
Alpha-Proton (α-CH): A broad signal expected around 4.0-4.3 ppm.
-
Leucine Side Chain Protons: Expect a series of broad multiplets between ~0.9 and 1.8 ppm.
-
Integrate the peaks and compare the ratios to the expected 1:1:9 ratio for (N-H):(α-CH):(Side Chain-H).
-
| Nucleus | Expected Chemical Shift (ppm) in TFA-d | Assignment |
| ¹H | ~8.0-8.5 | -NH- (Amide proton) |
| ¹H | ~4.0-4.3 | -CH- (Alpha-proton) |
| ¹H | ~1.5-1.8 | -CH₂- (Beta-protons) |
| ¹H | ~1.3-1.5 | -CH- (Gamma-proton) |
| ¹H | ~0.9 | -CH₃ (Delta-protons) |
Table 1: Expected ¹H NMR chemical shifts for poly(L-leucine) in a random coil conformation.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid and powerful technique for confirming the presence of the characteristic amide bonds that form the polypeptide backbone.[8][9][10] It is particularly sensitive to the C=O (Amide I) and N-H (Amide II) vibrations.
Trustworthiness: A clean FTIR spectrum showing strong Amide I and II bands, and the absence of the characteristic anhydride peaks from the NCA monomer (~1850 and 1790 cm⁻¹), provides orthogonal confirmation to NMR that polymerization has occurred and the monomer has been removed.
Experimental Protocol: FTIR of Poly(L-leucine)
-
Sample Preparation: Prepare a thin film by dissolving a small amount of polymer in a volatile solvent (e.g., HFIP) and casting it onto a KBr window. Alternatively, prepare a KBr pellet.
-
Data Acquisition: Collect the spectrum over a range of 4000–650 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.
-
Data Analysis:
Section 2: Molecular Weight and Distribution - The Performance Metrics
For many applications, the molecular weight (MW) and its distribution (polydispersity index, PDI) are the most critical performance parameters. Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC) is the gold standard for these measurements.[12][13][14]
Expertise & Experience: GPC/SEC separates polymers based on their hydrodynamic volume in solution.[15] A key choice in GPC is the mobile phase. For poly(L-leucine), which is often aggregated, a strong, polar organic solvent like hexafluoroisopropanol (HFIP) or dimethylformamide (DMF) with salt (e.g., LiBr) is necessary to ensure complete dissolution and prevent column interactions.
Trustworthiness: A well-calibrated GPC/SEC system provides reliable values for the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn). A low PDI (typically < 1.5 for well-controlled NCA ROP) indicates a narrow molecular weight distribution, which is often desirable for self-assembly and pharmaceutical applications.
Experimental Protocol: GPC/SEC of Poly(L-leucine)
-
System Setup: Use a GPC/SEC system equipped with columns suitable for organic mobile phases (e.g., Agilent PLgel or Waters Styragel). A differential refractive index (dRI) detector is standard.
-
Mobile Phase: A common choice is DMF with 0.01 M LiBr to suppress aggregation. For highly aggregated polypeptides, HFIP may be required.
-
Calibration: Calibrate the system using narrow PDI polystyrene or polymethyl methacrylate (PMMA) standards. Note that this provides a relative molecular weight. For absolute MW, a multi-detector system with light scattering is needed.[16]
-
Sample Preparation: Prepare a dilute solution of the polymer (0.5 - 2.0 mg/mL) in the mobile phase. Allow it to dissolve completely (this may take several hours). Filter the solution through a 0.22 µm syringe filter before injection.[7]
-
Data Analysis: Use the system software and the calibration curve to calculate Mn, Mw, and PDI from the resulting chromatogram.
Section 3: Secondary Structure Elucidation - From Chain to Function
Poly(L-leucine) is known for its strong tendency to form α-helical secondary structures. Validating this conformation is crucial, as the secondary structure dictates the material's properties, from solubility to biological interaction.
Circular Dichroism (CD) Spectroscopy
Expertise & Experience: CD spectroscopy is the most sensitive technique for determining the secondary structure of polypeptides in solution.[17][18][19] Different secondary structures (α-helix, β-sheet, random coil) have distinct CD spectra. The α-helix, characteristic of poly(L-leucine), is defined by a positive band around 195 nm and two negative bands at approximately 208 nm and 222 nm.[17]
Trustworthiness: The shape and magnitude of the CD spectrum provide a quantitative estimate of the helical content. This allows for direct comparison between different batches or synthesis conditions, ensuring conformational reproducibility.
Experimental Protocol: CD Spectroscopy of Poly(L-leucine)
-
Sample Preparation: Dissolve the polypeptide in a suitable solvent that does not have high absorbance in the far-UV region. 2,2,2-Trifluoroethanol (TFE) and HFIP are excellent choices as they are non-absorbing and promote helicity. Prepare a dilute solution (e.g., 0.1 mg/mL).
-
Data Acquisition:
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm).
-
Scan from ~260 nm down to ~190 nm.
-
Acquire a baseline spectrum of the solvent alone and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Observe the characteristic spectral features. For an α-helix, look for the double minima at ~222 nm and ~208 nm.
-
The mean residue ellipticity [θ] at 222 nm can be used to estimate the percent helicity using established formulas.
-
Corroborating with FTIR
Expertise & Experience: As mentioned in Section 1.2, the position of the Amide I band in the FTIR spectrum is sensitive to secondary structure.[11][20] While CD is superior for solution-state analysis, FTIR is invaluable for analyzing the solid-state conformation of films or powders.
Trustworthiness: The correlation between CD and FTIR provides a powerful validation checkpoint. If CD shows a high helical content in solution, the solid-state FTIR should show an Amide I band consistent with an α-helical conformation.
| Secondary Structure | Amide I Band Position (cm⁻¹) |
| α-Helix | 1650–1658 |
| β-Sheet | 1620–1640 |
| Random Coil | 1640–1650 |
Table 2: Correlation of FTIR Amide I band position with polypeptide secondary structure.[8][11]
Section 4: Comparative Analysis - Leu-NCA vs. The Alternatives
The choice of synthesis method is dictated by the desired outcome. NCA polymerization is not a universal solution. Its strengths and weaknesses become clear when compared directly with the primary alternative: solid-phase peptide synthesis (SPPS).
| Parameter | NCA Ring-Opening Polymerization | Solid-Phase Peptide Synthesis (SPPS) |
| Sequence Control | No (Homopolymers or random copolymers) | Absolute, residue-by-residue control |
| Molecular Weight | High (Typically 10 - 200 kDa) | Low to Medium (Typically < 10 kDa) |
| Polydispersity (PDI) | Moderate (1.1 - 1.5 is common) | Monodisperse (PDI = 1.0) |
| Scalability | High (Easily scaled to kilograms) | Lower (Gram scale is complex and costly) |
| Purification | Precipitation, Dialysis | HPLC is mandatory |
| Cost-Effectiveness | High for bulk polymers | Low, due to expensive reagents and solvents |
| Ideal Application | Bulk biomaterials, drug delivery vehicles, hydrogels | Sequence-specific therapeutics, enzyme substrates, peptide APIs |
Table 3: Objective comparison of NCA Polymerization and Solid-Phase Peptide Synthesis.[1][3][21]
Authoritative Insight: Choose NCA polymerization when you need large quantities of high molecular weight polypeptides where absolute sequence control is not necessary. For applications requiring a specific biological sequence, such as an enzyme active site or a receptor-binding motif, SPPS is the only viable method.[22]
Visualizing the Workflow
A logical, step-by-step approach is critical for robust validation. The following diagram outlines the recommended characterization workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Synthesis and characterization of poly-L-leucine initialized and immobilized by rehydrated hydrotalcite: understanding stability and the nature of interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. Protein Secondary Structural Analysis by FTIR â Peptide & Protein [ssi.shimadzu.com]
- 9. ovid.com [ovid.com]
- 10. Obtaining information about protein secondary structures in aqueous solution using Fourier transform IR spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution | Separation Science [sepscience.com]
- 13. agilent.com [agilent.com]
- 14. theanalyticalscientist.com [theanalyticalscientist.com]
- 15. aimplas.net [aimplas.net]
- 16. azom.com [azom.com]
- 17. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jasco.ro [jasco.ro]
- 19. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. spectroscopyonline.com [spectroscopyonline.com]
- 21. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 22. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Initiators for the Polymerization of N-Carboxyleucine Anhydride
For Researchers, Scientists, and Drug Development Professionals
The synthesis of well-defined poly-L-leucine is of paramount importance in the development of advanced biomaterials and drug delivery systems. The ring-opening polymerization (ROP) of L-leucine N-carboxyanhydride (Leu-NCA) is the most common method for producing these polypeptides. The choice of initiator is a critical determinant of the polymerization outcome, influencing molecular weight, polydispersity, chain-end functionality, and overall reaction kinetics. This guide provides a comparative analysis of common initiators for Leu-NCA polymerization, supported by experimental insights and detailed protocols to aid in the rational design of polypeptide synthesis.
The Mechanistic Dichotomy: Normal Amine vs. Activated Monomer Pathways
The polymerization of NCAs, including Leu-NCA, primarily proceeds through two distinct mechanisms: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM).[1][2] The choice of initiator dictates which pathway is favored, and in some cases, both mechanisms can coexist.[3]
-
Normal Amine Mechanism (NAM): This is a nucleophilic ring-opening chain growth process. It is typically initiated by nucleophiles that are more nucleophilic than basic, such as primary amines.[1][4] In this mechanism, the initiator attacks the C5 carbonyl of the NCA ring, leading to ring opening and the formation of a carbamic acid intermediate, which then decarboxylates to regenerate a terminal amine for subsequent propagation.[2] This process can lead to a living polymerization if side reactions are minimized, allowing for good control over molecular weight and the synthesis of block copolymers.[5][6]
-
Activated Monomer Mechanism (AMM): This pathway is favored by initiators that are more basic than nucleophilic, such as tertiary amines and strong bases.[1][7] The initiator deprotonates the NCA at the N3 position, creating a highly nucleophilic NCA anion. This anion then attacks another NCA monomer to initiate polymerization.[1][2] The AMM often leads to faster polymerization rates and can produce high molecular weight polymers, but it generally offers less control over the polymer architecture and can result in broader molecular weight distributions.[1][3]
Visualizing the Polymerization Pathways
Caption: The two primary mechanisms for NCA polymerization.
A Comparative Analysis of Initiator Classes
The selection of an initiator is a critical step that dictates the polymerization characteristics. Below is a comparison of commonly employed initiator classes for Leu-NCA polymerization.
| Initiator Class | Primary Mechanism(s) | Advantages | Disadvantages |
| Primary Amines (e.g., n-Hexylamine) | Normal Amine Mechanism (NAM) | - Good control over molecular weight and low polydispersity.[1][5]- Allows for the synthesis of block copolymers.[5]- Well-understood mechanism.[2][6] | - Slower reaction rates compared to AMM.[8]- Sensitive to impurities and side reactions at higher temperatures.[5][9]- Can be affected by CO2 pressure.[10] |
| Secondary Amines | Normal Amine Mechanism (NAM) | - Can provide controlled polymerization. | - Steric hindrance can affect initiation and propagation rates. |
| Tertiary Amines (e.g., Triethylamine) | Activated Monomer Mechanism (AMM) | - Rapid polymerization rates.[3][11]- Can produce high molecular weight polymers.[1] | - Poor control over molecular weight and broad polydispersity.[3]- Can lead to side reactions and ill-defined end-groups.[1] |
| Organometallic Complexes (e.g., (PMe3)4Co) | Coordination-Insertion | - Excellent control over molecular weight and very low polydispersity.[12]- Tolerant to some functional groups.[12]- Can produce high molecular weight polymers.[12] | - Potential for metal contamination in the final product.[10]- May require specific, anhydrous reaction conditions. |
| Silyl Amines (e.g., Hexamethyldisilazane - HMDS) | Normal Amine Mechanism (NAM) | - Can provide controlled polymerization.[13]- Less sensitive to some impurities. | - Initiation can be slower than primary amines. |
| Alkali Metal Salts (e.g., Lithium hexamethyldisilazide - LiHMDS) | Anionic Polymerization | - Extremely fast polymerization, can be completed in minutes.[14][15][16]- Less sensitive to moisture, allowing for open-vessel polymerization.[14][15][16] | - Can be highly reactive and require careful handling.- May not be suitable for all NCA monomers. |
Experimental Data Summary
The following table summarizes typical experimental outcomes for the polymerization of NCAs using different initiators. Note that direct comparison can be complex due to variations in monomer, solvent, temperature, and monomer-to-initiator ratio ([M]/[I]).
| Initiator | Monomer | [M]/[I] | Solvent | Time | Mₙ (kDa) | PDI (Đ) | Reference |
| n-Hexylamine | γ-benzyl-L-glutamate-NCA | 100 | DCM | 12 h | - | - | [8] |
| Triethylamine | L-Leucine-NCA | - | - | - | High MW | Broad | [1][11] |
| (PMe₃)₄Co | Glyco-NCA | 20-100 | - | - | up to 250 | < 1.15 | [12] |
| LiHMDS | γ-benzyl-L-glutamate-NCA | 30 | - | < 5 min | - | - | [14][15][16] |
| 18-Crown-6 (catalyst with primary amine) | γ-benzyl-L-glutamate-NCA | 100 | DCM | 18 min | - | - | [8] |
Experimental Protocols
General Considerations for NCA Polymerization
-
Purity is paramount: NCA monomers should be highly pure and free from acidic impurities or moisture, which can act as unintended initiators or cause side reactions.[1]
-
Anhydrous conditions: Unless using a moisture-tolerant initiator system like LiHMDS, polymerizations should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[5][14][15]
-
Temperature control: Lowering the polymerization temperature can suppress side reactions and improve control over the polymerization.[5][9]
Protocol 1: Primary Amine-Initiated Polymerization of Leu-NCA (NAM)
This protocol is designed for achieving controlled polymerization with predictable molecular weights.
Caption: Workflow for primary amine-initiated polymerization.
Step-by-Step Methodology:
-
Monomer Preparation: In a glovebox, dissolve the desired amount of Leu-NCA in anhydrous N,N-dimethylformamide (DMF).
-
Initiator Addition: Add a calculated amount of a standard solution of n-hexylamine in DMF to achieve the target monomer-to-initiator ratio.
-
Polymerization: Allow the reaction to stir at room temperature under an inert atmosphere. The reaction time can vary from hours to days depending on the desired molecular weight.[8]
-
Monitoring: The progress of the polymerization can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the characteristic NCA anhydride peaks (around 1865 and 1793 cm⁻¹).[8]
-
Isolation: Once the desired conversion is reached, precipitate the polymer by adding the reaction mixture to a non-solvent such as diethyl ether.
-
Purification and Drying: Collect the precipitated polyleucine by filtration or centrifugation, wash with the non-solvent, and dry under vacuum.
Protocol 2: Tertiary Amine-Initiated Polymerization of Leu-NCA (AMM)
This protocol is suitable for the rapid synthesis of high molecular weight polyleucine where precise control over the architecture is not the primary goal.
Step-by-Step Methodology:
-
Monomer Solution: Prepare a solution of Leu-NCA in a suitable anhydrous solvent (e.g., DMF or dioxane).
-
Initiation: Add triethylamine (Et₃N) as the initiator.[11] The amount of initiator can be varied to influence the polymerization rate.
-
Rapid Polymerization: The polymerization will proceed rapidly, often with noticeable warming of the reaction vessel.
-
Work-up: Isolate the polymer by precipitation in a non-solvent as described in Protocol 1.
Protocol 3: LiHMDS-Initiated Rapid Polymerization of Leu-NCA
This protocol highlights a modern, rapid, and moisture-tolerant method for polypeptide synthesis.[14][15][16]
Step-by-Step Methodology:
-
Open-Vessel Setup: Dissolve Leu-NCA in a suitable solvent (e.g., THF) in a vial open to the atmosphere.
-
Initiator Addition: Add a solution of lithium hexamethyldisilazide (LiHMDS) in THF.
-
Ultra-Fast Reaction: The polymerization is typically complete within minutes, often accompanied by the evolution of CO₂.[14][15][16]
-
Quenching and Isolation: Quench the reaction with a small amount of acid (e.g., HCl in methanol) and precipitate the polymer in a non-solvent.
Conclusion and Future Outlook
The choice of initiator for the ring-opening polymerization of N-Carboxyleucine Anhydride is a critical decision that profoundly impacts the resulting polypeptide's properties. Primary amines remain a reliable choice for controlled polymerizations and the synthesis of well-defined block copolymers, albeit with slower kinetics.[1][5] For applications requiring high molecular weight polymers where precise control is secondary, tertiary amines offer a rapid synthesis route.[1][11]
The development of novel initiator systems, such as organometallic complexes and alkali metal salts like LiHMDS, has significantly advanced the field.[12][14][15][16] These modern initiators provide pathways to polypeptides with unprecedented control over architecture or through remarkably fast and robust protocols.[12][14][15][16] As the demand for sophisticated polypeptide-based biomaterials grows, the continued exploration of new and improved initiator systems will be crucial for unlocking the full potential of these versatile macromolecules.
References
- 1. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 2. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 3. pure.mpg.de [pure.mpg.de]
- 4. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides | MDPI [mdpi.com]
- 5. materials.uoi.gr [materials.uoi.gr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Accelerated polymerization of N-carboxyanhydrides catalyzed by crown ether - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How controlled and versatile is N-carboxy anhydride (NCA) polymerization at 0 °C? Effect of temperature on homo-, block- and graft (co)polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Synthesis and characterization of poly-L-leucine initialized and immobilized by rehydrated hydrotalcite: understanding stability and the nature of interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-carboxyanhydride polymerization of glycopolypeptides that activate antigen presenting cells through Dectin-1 and -2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis | Springer Nature Experiments [experiments.springernature.com]
- 15. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Isobutyloxazolidine-2,5-dione (Leucine N-Carboxyanhydride)
For researchers, scientists, and professionals in drug development, the synthesis of high-purity monomers is a critical, non-negotiable prerequisite for the successful production of well-defined polypeptides. 4-Isobutyloxazolidine-2,5-dione, the N-carboxyanhydride (NCA) derived from the amino acid L-Leucine, is a cornerstone monomer for the ring-opening polymerization (ROP) of poly-L-leucine and its copolymers. The successful application of these polymers in fields like drug delivery and tissue engineering hinges on the preparation of highly pure monomers, free from contaminants that could otherwise hinder or terminate the polymerization process.[1]
Impurities, even in trace amounts, can act as unintended initiators or chain-terminating agents, leading to polymers with low molecular weights, broad polydispersity, and ill-defined end-groups.[2] Common contaminants stemming from the widely used Fuchs-Farthing synthesis method (phosgenation of the amino acid) include unreacted L-leucine hydrochloride salts, chloride ions, and N-chloroformyl amino acids.[1][3] Each of these can detrimentally interfere with the polymerization mechanism.[1]
This guide provides an in-depth comparison of the essential analytical techniques required to rigorously assess the purity of synthesized this compound (Leucine NCA). We will delve into the causality behind experimental choices, present self-validating protocols, and offer comparative data to guide you in selecting the most appropriate methods for your laboratory.
The Gatekeeper of Purity: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful and informative technique for routine purity assessment of NCAs. It provides detailed structural information and allows for the direct detection and, in many cases, quantification of impurities.
Expertise & Experience: The Rationale Behind NMR
¹H NMR is the first line of defense. The proton spectrum of pure Leucine NCA will exhibit a distinct set of signals with characteristic chemical shifts and coupling patterns for the isobutyl side chain and the alpha-proton on the heterocyclic ring. The absence of signals corresponding to the free amino acid (which would have a different alpha-proton environment) or residual solvents from purification (e.g., THF, ethyl acetate, hexanes) is a primary indicator of purity.[1] Furthermore, the integration of these signals should correspond to the expected proton ratios. ¹³C NMR, while less sensitive, is an excellent confirmatory tool for the presence of the two distinct carbonyl carbons of the anhydride ring, a key structural feature.[4]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized Leucine NCA into a clean, dry NMR tube.
-
Solvent Selection: Add ~0.6 mL of a deuterated solvent. Anhydrous deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.[4][5] CDCl₃ is often preferred due to its ability to dissolve the NCA without reacting, but it must be free of DCl, which can catalyze ring-opening.
-
Internal Standard (Optional, for Quantitative NMR): For precise quantification of purity, a known amount of an internal standard with a signal in a clear region of the spectrum can be added.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (400 MHz or higher is recommended for good resolution). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
Trustworthiness: A Self-Validating System
The protocol's validity is confirmed by the consistency of the chemical shifts and coupling constants with established literature values for Leucine NCA. The presence of sharp, well-resolved peaks indicates a stable, non-degrading sample during the analysis.
Confirming the Anhydride: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and indispensable tool for confirming the successful formation of the N-carboxyanhydride ring.
Expertise & Experience: The Rationale Behind FTIR
The key to FTIR analysis of NCAs lies in identifying the characteristic carbonyl (C=O) stretching vibrations of the cyclic anhydride. These appear as two distinct, strong absorption bands, typically around 1850 cm⁻¹ and 1780 cm⁻¹.[6][7] The presence of this doublet is the hallmark of a successfully formed NCA ring. Conversely, the absence of a broad absorption band in the 2500-3300 cm⁻¹ region, which would indicate the O-H and N-H stretches of a carboxylic acid and amine, helps to confirm the consumption of the starting L-leucine.[6]
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or by casting a thin film from a volatile solvent (like chloroform) onto a salt plate (e.g., NaCl or KBr). For the thin film method, dissolve a small amount of NCA in the solvent, apply a drop to the plate, and allow the solvent to evaporate in a desiccator.
-
Background Spectrum: Acquire a background spectrum of the empty sample holder (or the pure KBr pellet/salt plate).
-
Sample Spectrum: Place the sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[8]
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Trustworthiness: A Self-Validating System
The protocol is validated by observing the two characteristic, sharp anhydride peaks. The absence of these peaks or the presence of broad hydroxyl/amine bands would immediately and unequivocally indicate a failed synthesis or a highly impure product.
Quantifying Purity: High-Performance Liquid Chromatography (HPLC)
While NMR provides structural confirmation, Reverse-Phase HPLC (RP-HPLC) is the gold standard for quantifying the purity of the final product as a percentage of the main component.[9][10]
Expertise & Experience: The Rationale Behind HPLC
RP-HPLC separates compounds based on their polarity. Leucine NCA, being a relatively nonpolar molecule, will be retained on a nonpolar stationary phase (like C18) and eluted with a mobile phase containing an organic solvent (e.g., acetonitrile) and water.[11] More polar impurities, such as the starting L-leucine amino acid, will elute much earlier in the chromatogram, allowing for clear separation and quantification.[12] UV detection, typically at 210-220 nm where the amide/carbonyl bonds absorb, is used to monitor the eluting compounds.[10]
Experimental Protocol: RP-HPLC Analysis
-
Mobile Phase Preparation: Prepare the mobile phases. A common system uses (A) 0.1% Trifluoroacetic acid (TFA) in water and (B) 0.1% TFA in acetonitrile. Filter and degas both solvents thoroughly.
-
Sample Preparation: Prepare a stock solution of the Leucine NCA in the mobile phase B (acetonitrile) at a concentration of approximately 1 mg/mL. Dilute further as needed to be within the linear range of the detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
-
Gradient: A typical gradient might start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.
-
-
Injection and Data Analysis: Inject 10-20 µL of the sample solution. The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.[10]
Trustworthiness: A Self-Validating System
The method's validity is demonstrated by a sharp, symmetrical peak for the main compound and good resolution from any impurity peaks. A stable baseline and reproducible retention times across multiple injections confirm the robustness of the analysis.
Comparative Analysis of Purity Assessment Techniques
| Technique | Information Provided | Strengths | Limitations | Relative Cost |
| ¹H NMR | Structural confirmation, identification of impurities, quantification (qNMR). | Highly specific, structurally informative, relatively fast. | Moderate sensitivity, requires deuterated solvents, can be complex to interpret with overlapping signals. | High |
| FTIR | Functional group identification (confirms anhydride ring). | Very fast, simple to operate, requires minimal sample. | Provides no information on purity percentage, not suitable for identifying minor impurities. | Low |
| RP-HPLC | Quantitative purity (% area), separation of impurities. | High sensitivity, excellent for quantification, highly reproducible.[13] | Destructive, requires method development, provides no structural information on its own. | Medium |
| Mass Spec. | Molecular weight confirmation. | Extremely sensitive, confirms identity. | Provides limited information on purity, can suffer from ion suppression. | High |
| Elemental Analysis | Elemental composition (%C, %H, %N). | Confirms empirical formula. | Does not distinguish between isomers or identify specific impurities. | Medium |
Workflow for Comprehensive Purity Assessment
A robust and self-validating workflow for assessing the purity of this compound integrates these techniques logically.
Caption: Workflow for assessing Leucine NCA purity.
Conclusion
Assessing the purity of this compound is not a single-method task. A multi-faceted approach, leveraging the strengths of different analytical techniques, is essential for ensuring the quality and reliability of subsequent polymerizations. The combination of NMR for structural verification, FTIR for functional group confirmation, and HPLC for precise quantification provides a comprehensive and trustworthy evaluation of monomer purity. By implementing these self-validating protocols, researchers can proceed with confidence, knowing their foundational materials meet the stringent requirements for creating advanced polypeptide-based materials.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A moisture-tolerant route to unprotected α/β-amino acid N-carboxyanhydrides and facile synthesis of hyperbranched polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. bachem.com [bachem.com]
- 11. Analysis of Proteins and Peptides [biosyn.com]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. bevital.no [bevital.no]
A Senior Application Scientist's Guide to the Structural Validation of Poly(L-leucine)
For researchers, scientists, and drug development professionals venturing into the world of polypeptide-based therapeutics and biomaterials, poly(L-leucine) (PLL) presents a fascinating yet challenging model system. Its strong propensity to form stable α-helical structures, and its potential to adopt β-sheet conformations under specific conditions, makes rigorous structural validation a cornerstone of any research and development effort. This guide provides an in-depth comparison of the primary analytical techniques for characterizing the structure and conformation of poly(L-leucine), grounded in experimental data and field-proven insights. We will delve into the causality behind experimental choices, presenting self-validating protocols that ensure the integrity of your findings.
The Conformational Dichotomy of Poly(L-leucine): α-Helix vs. β-Sheet
Poly(L-leucine), with its bulky, hydrophobic isobutyl side chain, is a potent helix-forming amino acid.[1] In many organic solvents and under specific aqueous conditions, it readily adopts a right-handed α-helical conformation. However, like many polypeptides, its conformation is not immutable. Factors such as solvent polarity, temperature, and concentration can induce a transition to a β-sheet structure.[2][3][4][5][6] Understanding and controlling this conformational plasticity is paramount for applications ranging from drug delivery vehicles to tissue engineering scaffolds. This guide will equip you with the knowledge to confidently validate the desired conformation of your poly(L-leucine) constructs.
A Comparative Analysis of Spectroscopic Techniques
The validation of poly(L-leucine) conformation relies on a suite of complementary spectroscopic techniques. Each method probes different aspects of the polypeptide's structure, and a multi-faceted approach is essential for a comprehensive and unambiguous characterization.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules. | Secondary structure content (α-helix, β-sheet, random coil). | High sensitivity to secondary structure, requires small sample amounts, rapid analysis.[7][8] | Provides global structural information (average conformation), less sensitive to subtle changes, susceptible to interference from buffers and salts at low wavelengths.[9][10] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations, particularly the amide I and II bands of the polypeptide backbone. | Secondary structure content and hydrogen bonding patterns.[11] | Non-destructive, applicable to solid and solution samples, provides information on intermolecular interactions.[8] | Water absorption can interfere with the amide I band, requiring the use of D2O or specialized techniques; overlapping bands can make data deconvolution complex.[12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The magnetic properties of atomic nuclei, providing information on the chemical environment and spatial proximity of atoms. | High-resolution 3D structure, residue-specific conformational information, dynamics.[13][14] | Provides atomic-level structural detail, can study dynamics and interactions in solution.[13][15] | Requires larger amounts of isotopically labeled samples for complex structures, data acquisition and analysis can be time-consuming, less suitable for aggregated or insoluble samples.[14] |
| X-ray Diffraction (XRD) | Scattering of X-rays by the ordered arrangement of atoms in a crystalline solid. | High-resolution 3D structure of crystalline samples. | Provides the most detailed and unambiguous atomic-level structure.[16] | Requires high-quality single crystals, which can be challenging to grow for polypeptides; the crystalline structure may not fully represent the solution conformation.[16] |
Experimental Workflows and Protocols
To ensure the trustworthiness of your structural validation, it is crucial to follow well-defined and self-validating experimental protocols. Here, we provide step-by-step methodologies for the key techniques discussed.
Synthesis of Poly(L-leucine) via N-Carboxyanhydride (NCA) Ring-Opening Polymerization
The most common and effective method for synthesizing high molecular weight poly(L-leucine) is the ring-opening polymerization of L-leucine N-carboxyanhydride (Leu-NCA).[10][17]
Diagram of the Synthesis and Polymerization of Poly(L-leucine)
Caption: Workflow for the synthesis and structural validation of poly(L-leucine).
Step-by-Step Protocol for L-leucine-NCA Synthesis:
-
Amino Acid Preparation: Dry L-leucine thoroughly under vacuum at 60-70°C for at least 24 hours to remove any residual water.
-
Phosgenation: Suspend the dried L-leucine in an anhydrous solvent such as tetrahydrofuran (THF). Introduce a phosgene source (e.g., triphosgene) cautiously under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically carried out at elevated temperatures (50-60°C).[10][18] The progress of the reaction can be monitored by the dissolution of the solid amino acid.
-
Crystallization and Purification: After the reaction is complete, the resulting Leu-NCA is typically purified by recrystallization from a suitable solvent system (e.g., THF/hexane) to remove any unreacted starting materials and byproducts.[19] The purity of the NCA is critical for achieving controlled polymerization.
Step-by-Step Protocol for Ring-Opening Polymerization:
-
Initiation: Dissolve the purified Leu-NCA in an anhydrous solvent (e.g., dimethylformamide or dioxane). Initiate the polymerization by adding a primary amine initiator (e.g., n-hexylamine). The initiator to monomer ratio will determine the target degree of polymerization.[17]
-
Propagation: Allow the polymerization to proceed under an inert atmosphere at room temperature or slightly elevated temperatures. The reaction progress can be monitored by the evolution of carbon dioxide.
-
Termination and Precipitation: Once the desired molecular weight is achieved, terminate the polymerization. Precipitate the poly(L-leucine) by adding the reaction mixture to a non-solvent such as methanol or water.
-
Purification and Drying: Collect the precipitated polymer by filtration or centrifugation, wash it thoroughly with the non-solvent to remove any residual monomer and initiator, and dry it under vacuum.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of poly(L-leucine) in solution.[7]
Diagram of CD Spectroscopy Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. Secondary conformation of short lysine- and leucine-rich peptides assessed by optical spectroscopies: effect of chain length, concentration, solvent, and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. bif.wisc.edu [bif.wisc.edu]
- 8. mdpi.com [mdpi.com]
- 9. Advantages and Disadvantages of Mass Spectrometry-Based Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.uwec.edu [chem.uwec.edu]
- 13. researchgate.net [researchgate.net]
- 14. FTIR reveals structural differences between native β-sheet proteins and amyloid fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Orientational Adaptations Leading to Plausible Phase Transitions in l-Leucine at Low Temperatures: Revealed by Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 17. researchgate.net [researchgate.net]
- 18. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides [mdpi.com]
- 19. Alpha helix - Wikipedia [en.wikipedia.org]
A Senior Application Scientist’s Guide to High Molecular Weight Polypeptide Synthesis: Evaluating the Efficacy of Leucine N-Carboxyanhydride (Leu-NCA)
For researchers and professionals in drug development and biomaterials, the synthesis of high molecular weight (HMW) polypeptides is a cornerstone of innovation. These macromolecules are essential for creating advanced drug delivery systems, tissue engineering scaffolds, and functional biomaterials, where properties like mechanical strength, degradation profile, and biological activity are directly tied to polymer chain length.[1][2] The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) remains the most efficient synthetic route to these polymers.[3]
This guide provides an in-depth comparison of Leucine-NCA (Leu-NCA) against other common NCA monomers for producing HMW polypeptides. We will explore the mechanistic nuances of NCA polymerization, provide actionable experimental protocols, and present comparative data to inform your selection of monomers and synthetic strategies.
The Competitive Landscape: Leu-NCA vs. Alternative Monomers
The choice of NCA monomer is dictated by the desired properties of the final polypeptide. Leucine, with its hydrophobic isobutyl side chain, imparts unique self-assembly characteristics but also presents distinct challenges compared to other amino acids. Below is a comparative analysis of Leu-NCA with other frequently used NCA monomers.
Table 1: Comparative Performance of Common NCA Monomers for HMW Polypeptide Synthesis
| NCA Monomer | Common Initiator(s) | Typical High Molecular Weight (Mn) Achieved | Polydispersity (Đ) | Key Advantages & Challenges |
|---|---|---|---|---|
| L-Leucine (Leu-NCA) | Primary Amines, Organometallic Complexes, Hexamethyldisilazides | 75,000 - 150,000 Da[4][5] | 1.1 - 1.4 | Advantages: Imparts hydrophobicity and promotes α-helical secondary structures.[6] Challenges: High hydrophobicity can lead to aggregation and premature precipitation during polymerization, limiting chain growth.[7][8][9] |
| γ-Benzyl-L-glutamate (BLG-NCA) | Primary Amines, LiHMDS, KHMDS/NaHMDS[10] | >250,000 Da[3][10] | < 1.15 | Advantages: Highly soluble in common solvents, well-studied "workhorse" monomer, forms stable α-helices, enabling very HMW synthesis.[11][12] Challenges: Requires post-polymerization deprotection to yield poly(glutamic acid). |
| Nε-Z-L-lysine (ZLL-NCA) | Primary Amines, Organometallic Complexes | >100,000 Da[12] | < 1.2 | Advantages: Side-chain amine allows for versatile functionalization after deprotection.[13] Challenges: Requires protecting group chemistry; polymerization can be slower than BLG-NCA.[12] |
| Sarcosine (Sar-NCA) | Primary Amines, Hexamethyldisilazides | >50,000 Da | < 1.2 | Advantages: Produces a non-ionic, highly water-soluble, and flexible polymer chain; resistant to aggregation. Challenges: Lack of a side-chain proton prevents α-helix formation, resulting in random coil structures. |
The primary challenge with Leu-NCA is managing the solubility of the growing poly-L-leucine chain. Its strong tendency to form α-helical secondary structures, coupled with the hydrophobicity of the isobutyl side chains, can cause the polymer to aggregate and precipitate from solution, effectively halting chain growth.[8][9] This contrasts sharply with monomers like BLG-NCA, whose bulky, solvent-compatible side groups help maintain solubility even at very high degrees of polymerization.
The Mechanism: Controlling Chain Growth in NCA Polymerization
Achieving HMW polypeptides requires a controlled, "living" polymerization, where chain termination and transfer reactions are minimized.[14][15] The outcome of an NCA polymerization is critically dependent on the initiation mechanism, which is dictated by the choice of initiator.[16]
There are two primary polymerization pathways:
-
Normal Amine Mechanism (NAM): Initiated by nucleophiles like primary amines. The initiator attacks the C5 carbonyl of the NCA ring, which opens to form a primary amine end-group that propagates the chain. This mechanism offers good control, provided side reactions are suppressed.[13][14]
-
Activated Monomer Mechanism (AMM): Initiated by strong, non-nucleophilic bases (e.g., tertiary amines, some metal alkoxides). The base deprotonates the NCA at the N3 position, creating a highly nucleophilic NCA anion that initiates polymerization.[14][16] This pathway can be very fast but is often difficult to control and can lead to broader polydispersity.[17]
Side reactions, such as intra-chain "backbiting" or termination by impurities like water, are major obstacles to achieving HMW.[9][17] Therefore, stringent control over reaction conditions and purity of reagents is paramount.
Experimental Guide: Synthesizing High Molecular Weight Poly-L-Leucine
This protocol details a robust method for synthesizing HMW poly-L-leucine, emphasizing the critical steps required to overcome its inherent challenges. The causality behind each step is explained to provide a deeper understanding of the process.
Workflow Overview
Detailed Step-by-Step Protocol
Objective: To synthesize poly-L-leucine with a target molecular weight >50,000 g/mol and a polydispersity index (Đ) < 1.3.
Materials:
-
L-Leucine-NCA (Leu-NCA)
-
n-Hexylamine (initiator)
-
N,N-Dimethylformamide (DMF, solvent)
-
Tetrahydrofuran (THF)
-
Diethyl ether (for precipitation)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas (high purity)
Step 1: Rigorous Purification of Leu-NCA Monomer
-
Procedure:
-
Dissolve crude Leu-NCA in anhydrous THF at 40-50 °C to create a saturated solution.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then chill to 0 °C to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with cold, dry diethyl ether.
-
Dry the purified Leu-NCA crystals under high vacuum for at least 24 hours.
-
-
Causality: This step is the most critical for success. Impurities in the NCA monomer, such as water or hydrochloric acid, can act as unintended initiators or terminating agents, leading to low molecular weight polymers with broad polydispersity.[9][11] Flash column chromatography is an effective alternative for purification.[13]
Step 2: Preparation of Anhydrous Solvent and Initiator
-
Procedure:
-
Dry DMF by stirring over anhydrous MgSO₄ overnight, followed by distillation under reduced pressure.
-
Distill n-hexylamine from a suitable drying agent (e.g., CaH₂) immediately before use.
-
Store all purified reagents under an inert atmosphere (Ar or N₂).
-
-
Causality: NCA polymerization is notoriously sensitive to moisture.[1][3] Water can hydrolyze the NCA monomer or act as a competing initiator, leading to uncontrolled polymerization and chain termination.[6] Using freshly distilled and rigorously dried reagents is essential.
Step 3: Polymerization Reaction Setup
-
Procedure:
-
Assemble a Schlenk flask, thoroughly flame-dried under vacuum and backfilled with inert gas.
-
In the flask, dissolve the purified Leu-NCA (e.g., 1.0 g) in anhydrous DMF (e.g., 20 mL) to create a 5% (w/v) solution.
-
Calculate the required amount of n-hexylamine initiator based on the target Degree of Polymerization (DP). For a target Mn of 56,500 Da (DP ≈ 500), the Monomer-to-Initiator (M/I) ratio is 500:1.
-
Prepare a stock solution of n-hexylamine in anhydrous DMF and add the calculated volume to the reaction flask via a gas-tight syringe.
-
-
Causality: An inert atmosphere prevents contamination from atmospheric moisture and oxygen.[1] The M/I ratio is the primary determinant of the final molecular weight in a living polymerization; a higher ratio targets a longer polymer chain.[9]
Step 4: Polymerization and Monitoring
-
Procedure:
-
Stir the reaction mixture vigorously at 0 °C.
-
Monitor the reaction progress by taking small aliquots and analyzing them via FT-IR spectroscopy, observing the disappearance of the NCA anhydride peaks (~1850 and 1790 cm⁻¹).
-
The reaction may take 48-96 hours.
-
-
Causality: Performing the polymerization at a lower temperature (0 °C) helps to suppress potential side reactions, such as chain termination, leading to better control over the molecular weight and a narrower polydispersity.[9][12] Vigorous stirring is crucial, especially for Leu-NCA, to keep the growing polymer chains in solution as long as possible and prevent premature precipitation.
Step 5: Polymer Isolation
-
Procedure:
-
Once the reaction is complete (full monomer conversion), precipitate the polypeptide by adding the DMF solution dropwise into a large volume of vigorously stirred, cold diethyl ether.
-
Collect the white, fibrous poly-L-leucine precipitate by filtration.
-
Wash the polymer multiple times with fresh diethyl ether to remove any residual monomer or solvent.
-
Dry the final product under high vacuum to a constant weight.
-
-
Causality: Precipitation in a non-solvent like diethyl ether effectively separates the polymer from the reaction solvent and any unreacted monomer or initiator.
Step 6: Molecular Weight Characterization
-
Procedure:
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity (Đ = Mw/Mn) using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC). Use a suitable solvent system (e.g., THF with a small amount of trifluoroacetic acid) and calibrate with polystyrene or polypeptide standards.
-
Use MALDI-TOF mass spectrometry to analyze the end-group fidelity and confirm the polymer structure.[6][12]
-
-
Causality: This final step validates the success of the synthesis. A narrow Đ (ideally < 1.3) indicates a well-controlled, living polymerization with minimal side reactions. The obtained Mn should be close to the theoretical value calculated from the M/I ratio.
Conclusion and Future Outlook
While Leu-NCA presents challenges due to the hydrophobicity and aggregation tendency of its corresponding polypeptide, the synthesis of high molecular weight poly-L-leucine is readily achievable.[7][8] Success hinges on a meticulous experimental approach focused on monomer purity and anhydrous conditions.
For applications demanding even higher molecular weights or for polymerizing particularly aggregation-prone sequences, researchers should consider advanced initiation systems. Hexamethyldisilazide salts (LiHMDS, KHMDS) and transition-metal complexes have shown remarkable efficacy, enabling extremely fast, moisture-tolerant polymerizations that can yield polypeptides with molecular weights exceeding 250,000 Da.[3][10][18] These modern techniques represent the frontier of polypeptide synthesis, offering powerful tools to create the next generation of advanced biomaterials.
References
- 1. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. communities.springernature.com [communities.springernature.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Synthesis and characterization of poly-L-leucine initialized and immobilized by rehydrated hydrotalcite: understanding stability and the nature of interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 15. materials.uoi.gr [materials.uoi.gr]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Isobutyloxazolidine-2,5-dione
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its application in synthesis and analysis. The final, and arguably one of the most critical, stages is its safe and effective disposal. This guide provides an in-depth, procedural overview for the proper disposal of 4-Isobutyloxazolidine-2,5-dione, a member of the N-carboxyanhydride (NCA) family of compounds, also known as Leuchs' anhydrides. Our focus is to empower you with the knowledge to not only follow a protocol but to understand the chemical principles that ensure a safe and environmentally responsible outcome.
Core Principles: Understanding the Chemistry of Disposal
This compound is the N-carboxyanhydride of the amino acid L-leucine. The key to its safe disposal lies in its inherent reactivity. NCAs are sensitive to moisture and readily undergo hydrolysis to yield the parent amino acid and carbon dioxide[1][2]. This reaction is the foundation of our disposal protocol, as it converts the reactive NCA into a benign and easily disposable amino acid solution.
The hydrolysis reaction can be represented as follows:
C₇H₁₁NO₃ (this compound) + H₂O → C₆H₁₃NO₂ (L-leucine) + CO₂
This process can be catalyzed by the presence of acid, ensuring a controlled and complete decomposition of the NCA.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, in contact with skin, or if inhaled. Therefore, strict adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory:
-
Engineering Controls: All handling and disposal procedures must be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for any signs of degradation before use.
-
Body Protection: A laboratory coat must be worn.
-
Step-by-Step Disposal Protocol: Controlled Acid-Catalyzed Hydrolysis
This protocol is designed for the safe and complete neutralization of small quantities (typically up to a few grams) of this compound.
Materials:
-
Waste this compound
-
A suitably sized beaker or flask
-
Stir bar and magnetic stir plate
-
1 M Hydrochloric Acid (HCl) solution
-
1 M Sodium Hydroxide (NaOH) solution
-
pH paper or a calibrated pH meter
-
Appropriate hazardous waste container
Procedure:
-
Preparation: In a chemical fume hood, place a beaker or flask containing a stir bar on a magnetic stir plate. The container should be large enough to comfortably hold the volume of the NCA and the subsequent acidic solution.
-
Initial Dilution: Carefully add the waste this compound to the beaker. Slowly add water to the solid waste with stirring to create a slurry.
-
Acidification and Hydrolysis: While stirring, slowly add 1 M HCl solution to the slurry. The addition of acid will catalyze the hydrolysis of the NCA. You may observe some gas evolution (CO₂); this is a normal part of the reaction. Continue adding the acid dropwise until the pH of the solution is between 2 and 3.
-
Reaction Time: Allow the mixture to stir at room temperature for at least one hour to ensure complete hydrolysis. Visually confirm that all solid NCA has dissolved.
-
Neutralization: Once hydrolysis is complete, neutralize the acidic solution by slowly adding 1 M NaOH solution until the pH is between 6 and 8. Monitor the pH carefully using pH paper or a pH meter.
-
Final Disposal: The resulting neutralized aqueous solution contains L-leucine, a non-hazardous amino acid.[3][4] Consult your institution's Environmental Health and Safety (EHS) guidelines for the proper disposal of non-hazardous aqueous waste. In many cases, this can be disposed of down the drain with copious amounts of water, but institutional policies must be followed.
-
Container Labeling: If the neutralized solution is to be collected as waste, label the container clearly as "Neutralized this compound waste (Aqueous solution of L-leucine, pH 6-8)".
| Parameter | Guideline | Rationale |
| Reaction Venue | Chemical Fume Hood | To prevent inhalation of potentially harmful dust or vapors. |
| Initial pH | 2-3 (with 1 M HCl) | To catalyze the complete hydrolysis of the N-carboxyanhydride to L-leucine and carbon dioxide. |
| Reaction Time | Minimum 1 hour | To ensure the decomposition reaction goes to completion. |
| Final pH | 6-8 (with 1 M NaOH) | To neutralize the excess acid, rendering the final solution non-corrosive and safe for disposal according to institutional guidelines. |
| Final Waste Form | Aqueous solution of L-leucine | L-leucine is a non-hazardous amino acid, simplifying the final disposal process.[3][4] |
Spill and Glassware Decontamination Procedures
Spill Management:
In the event of a spill of solid this compound:
-
Evacuate the immediate area and ensure proper ventilation.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent the generation of dust.
-
Carefully sweep the material into a designated hazardous waste container.
-
Decontaminate the spill area with a wet cloth, followed by a thorough cleaning with soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Glassware Decontamination:
Glassware that has been in contact with this compound should be decontaminated before being returned to general use.
-
Rinse the glassware with a small amount of acetone to remove any residual organic material. Collect the acetone rinse as hazardous waste.
-
Wash the glassware thoroughly with soap and warm water.
-
A final rinse with deionized water is recommended to ensure no residual contaminants remain.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A workflow diagram for the safe disposal of this compound.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of chemical reagents is a non-negotiable aspect of responsible scientific practice. By understanding the underlying chemical principles of this compound's reactivity, researchers can confidently and safely manage its disposal. This guide provides a robust framework for this process, but it is crucial to always operate within the specific guidelines and regulations of your institution. A commitment to safety and environmental stewardship is paramount in all laboratory operations.
References
Navigating the Safe Handling of 4-Isobutyloxazolidine-2,5-dione: A Guide for Laboratory Professionals
For researchers at the forefront of drug development and peptide synthesis, 4-Isobutyloxazolidine-2,5-dione, an N-carboxyanhydride (NCA) derived from leucine, represents a key reagent. Its reactivity, while advantageous in polymerization, also necessitates a robust understanding of its associated hazards to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe handling, grounded in scientific principles.
Understanding the Inherent Risks: Why Caution is Critical
This compound and its analogs are classified as hazardous materials. The primary risks associated with this compound, as extrapolated from data on structurally similar oxazolidine-2,5-diones, include:
-
Dermal, Ocular, and Respiratory Irritation: Direct contact with the solid or its dust can cause significant irritation to the skin, eyes, and respiratory tract.[1][2][3][4] Prolonged or repeated exposure may lead to more severe damage.
-
Moisture Sensitivity: As an N-carboxyanhydride, this compound is highly susceptible to hydrolysis in the presence of moisture. This reaction not only degrades the reagent but can also lead to the release of carbon dioxide and the corresponding amino acid, potentially altering the pressure within a sealed container.
-
Acute Toxicity: While specific data for the isobutyl derivative is limited, related compounds are harmful if swallowed or inhaled.[3]
A thorough understanding of these hazards informs every aspect of the handling protocol, from personal protective equipment selection to waste disposal.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's chemical properties.
| PPE Component | Specifications and Rationale |
| Hand Protection | Nitrile gloves are the minimum requirement. Given the potential for skin irritation, consider double-gloving , especially when handling larger quantities or for prolonged periods. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[2] |
| Eye and Face Protection | Chemical safety goggles are mandatory to protect against dust particles.[2] When there is a significant risk of splashing or dust generation (e.g., during weighing or transfer of large quantities), a face shield should be worn in addition to safety goggles. |
| Respiratory Protection | All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation of dust. If a fume hood is not available or if there is a risk of generating significant airborne dust, a NIOSH-approved respirator with a particulate filter (N95 or higher) is required. |
| Protective Clothing | A laboratory coat is standard. For tasks with a higher risk of contamination, such as cleaning up spills, a chemically resistant apron or gown should be worn. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following workflow provides a procedural guide for handling this compound from receipt to disposal, designed to minimize exposure and maintain compound integrity.
Caption: Workflow for handling this compound.
1. Preparation:
-
Verify Fume Hood Function: Before beginning any work, ensure the chemical fume hood is functioning correctly.
-
Don Appropriate PPE: Put on all required PPE as outlined in the table above.
-
Assemble Equipment: Gather all necessary glassware, spatulas, and other equipment. Ensure everything is clean and dry to prevent premature hydrolysis of the reagent.
2. Handling:
-
Inert Atmosphere: For reactions sensitive to moisture, transfer the required amount of this compound to a glovebox or use Schlenk line techniques.
-
Weighing: Always weigh the solid compound inside a chemical fume hood. Use a disposable weighing boat to minimize contamination of balances.
-
Reaction Setup: Add the compound to the reaction vessel within the fume hood. Keep the container tightly sealed when not in use.
Disposal Plan: Managing Waste Streams
Proper disposal is a critical final step in the safe handling of this compound.
-
Solid Waste: All solid waste contaminated with the compound, including weighing boats, gloves, and disposable lab coats, should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Reaction mixtures and solvent washes containing the compound should be collected in a designated hazardous waste container for halogenated or non-halogenated solvents, as appropriate.
-
Decontamination: All glassware and equipment should be decontaminated. A common procedure is to rinse with a solvent (such as acetone or ethyl acetate) to remove any residual compound, followed by a standard washing procedure. The initial solvent rinse should be collected as hazardous waste.
-
Disposal Method: The primary recommended disposal method for this chemical and its contaminated packaging is incineration by a licensed professional waste disposal service.[2] Always follow your institution's specific guidelines for hazardous waste disposal.
Emergency Procedures: Preparedness is Paramount
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess the Spill: From a safe distance, determine the extent of the spill. For small spills (a few grams), trained laboratory personnel can proceed with cleanup. For large spills, contact your institution's environmental health and safety (EHS) office immediately.
-
Don Additional PPE: Before attempting to clean a spill, don additional PPE, including double gloves, a chemically resistant apron, and respiratory protection if not already in use.
-
Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Collect and Dispose: Carefully sweep the absorbed material into a designated hazardous waste container.[1][5]
-
Decontaminate: Clean the spill area with a detergent solution and water, collecting the cleaning materials as hazardous waste.[6]
Caption: Decision tree for spill response.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
By adhering to these protocols, researchers can confidently and safely utilize this compound, ensuring both personal safety and the advancement of their scientific endeavors.
References
- 1. fishersci.com [fishersci.com]
- 2. valsynthese.ch [valsynthese.ch]
- 3. 4-Isopropyloxazolidine-2,5-dione | C6H9NO3 | CID 102885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
